molecular formula C55H71ClN5O3P B12384503 Cy5.5 Phosphoramidite

Cy5.5 Phosphoramidite

货号: B12384503
分子量: 916.6 g/mol
InChI 键: GECQYBXOGKSPTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cy5.5 Phosphoramidite is a specialized reagent designed for the 5'-terminal incorporation of the Cyanine 5.5 dye into oligonucleotides during automated solid-phase synthesis . This near-infrared (NIR) dye exhibits maximal absorbance at 694 nm and emission at 710 nm, with a high extinction coefficient of 198,000 L·mol⁻¹·cm⁻¹, making it an exceptionally bright and sensitive fluorophore for advanced research applications . The primary research value of this phosphoramidite lies in its application for multiplex qPCR and the creation of hybridization probes, where its emission spectrum is distinct from shorter-wavelength dyes, enabling the simultaneous detection of multiple targets in a single assay . Its near-infrared fluorescence is also highly valuable for in vivo and in vitro near-infrared (NIR) imaging, offering benefits such as reduced background autofluorescence and deeper tissue penetration . Furthermore, the dye's specific spectral fingerprints, with very sharp peaks, make it an excellent reporter for Surface-Enhanced Resonance Raman Spectroscopy (SERRS)-based detection assays . The reagent features a monomethoxytrityl (MMT) protecting group, which is removed on the synthesizer during the cleavage step . For optimal results, a 3-minute coupling time is recommended . It is crucial to use mild deprotection conditions to preserve the integrity of the dye. Deprotection of oligonucleotides should be carried out with ammonium hydroxide at room temperature . While standard deprotection at elevated temperatures is possible, Cyanine 5.5 is less stable under these conditions compared to Cy3; therefore, the use of UltraMILD monomers with base-labile protecting groups is preferred to limit exposure to harsh conditions . The product is light-sensitive and must be stored dry at -20°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

分子式

C55H71ClN5O3P

分子量

916.6 g/mol

IUPAC 名称

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide chloride

InChI

InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H

InChI 键

GECQYBXOGKSPTM-UHFFFAOYSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN\2C3=C(C4=CC=CC=C4C=C3)C(/C2=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-]

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-]

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of Cy5.5 Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cy5.5 phosphoramidite (B1245037), a near-infrared (NIR) fluorescent dye crucial for labeling oligonucleotides. This document outlines its key characteristics, experimental protocols for its use in oligonucleotide synthesis, and its applications in advanced biological research, including Förster Resonance Energy Transfer (FRET).

Core Spectral Properties of Cy5.5

Cy5.5 is a cyanine (B1664457) dye recognized for its fluorescence in the near-infrared spectrum, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.[1] The phosphoramidite form of Cy5.5 allows for its direct incorporation into oligonucleotides during automated DNA/RNA synthesis.[2][3]

The spectral characteristics of Cy5.5 can vary slightly depending on the supplier and the local molecular environment. Below is a summary of its key quantitative properties.

PropertyValueSource(s)
Excitation Maximum (λex)~675 - 694 nm[2][4]
Emission Maximum (λem)~694 - 710 nm[2][4]
Molar Extinction Coefficient (ε)~190,000 - 250,000 M⁻¹cm⁻¹[2][4][5]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[2][4][5]
Correction Factor (CF260)~0.07[2][6]
Correction Factor (CF280)~0.03[2]

Experimental Protocols

Oligonucleotide Synthesis with Cy5.5 Phosphoramidite

The incorporation of this compound into an oligonucleotide sequence is performed during standard solid-phase synthesis.[]

Materials:

Protocol:

  • Preparation of this compound Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[3]

  • Automated DNA/RNA Synthesis:

    • Program the DNA/RNA synthesizer to incorporate the this compound at the desired position, most commonly at the 5'-terminus.[8][9]

    • A longer coupling time of approximately 6 minutes is recommended for the this compound to ensure efficient incorporation.[2][8]

    • The MMT (monomethoxytrityl) protecting group on the this compound should be removed on the synthesizer.[9]

  • Cleavage and Deprotection:

    • After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • If standard base protecting groups were used, deprotection can be carried out with ammonium hydroxide at room temperature for 24-36 hours.[9] It is important to note that Cy5.5 is more sensitive to degradation at elevated temperatures compared to other cyanine dyes like Cy3.[9][11]

    • If UltraMILD monomers were used, a milder deprotection cocktail is necessary. A solution of 0.05M potassium carbonate in methanol for 4 hours at room temperature is a suitable option.[9]

  • Purification:

    • The crude, Cy5.5-labeled oligonucleotide should be purified to remove any truncated sequences or byproducts.

    • Ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purifying dye-labeled oligonucleotides.[12]

Storage and Handling

This compound is sensitive to light and moisture. It should be stored at -20°C in the dark and in a desiccated environment.[2][3] When in solution, it is recommended to use it under an inert atmosphere (e.g., argon) and it is generally stable for up to 24 hours.[3]

Visualization of Workflows and Principles

Oligonucleotide Labeling Workflow

The following diagram illustrates the key steps in labeling an oligonucleotide with this compound during automated solid-phase synthesis.

G Workflow for Cy5.5 Oligonucleotide Labeling cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Start Prepare_Amidite Dissolve Cy5.5 Phosphoramidite Start->Prepare_Amidite Synthesizer_Setup Program Synthesizer Prepare_Amidite->Synthesizer_Setup Coupling Couple Cy5.5 to Oligo Synthesizer_Setup->Coupling Oxidation Oxidize Phosphite Coupling->Oxidation Capping Cap Unreacted Chains Oxidation->Capping Detritylation Remove MMT Group Capping->Detritylation End_Synthesis Synthesis Complete Detritylation->End_Synthesis Cleavage Cleave from Support End_Synthesis->Cleavage Deprotection Remove Protecting Groups Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product Purified Cy5.5 Oligonucleotide Purification->Final_Product

Caption: Automated synthesis and post-processing workflow for Cy5.5-labeled oligonucleotides.

Principle of FRET with Cy5.5-Labeled Oligonucleotides

Cy5.5 is often used as an acceptor dye in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.[13] FRET is a mechanism describing energy transfer between two light-sensitive molecules. The following diagram illustrates this principle.

FRET_Principle FRET Principle with Cy5.5-Labeled Oligonucleotide cluster_no_fret No Interaction (No FRET) cluster_fret Interaction (FRET Occurs) Donor_Excitation1 Excitation Light Donor1 Donor Dye (e.g., Cy3) Donor_Excitation1->Donor1 Donor_Emission Donor Emission Donor1->Donor_Emission Acceptor1 Acceptor Dye (Cy5.5) Donor_Excitation2 Excitation Light Donor2 Donor Dye (e.g., Cy3) Donor_Excitation2->Donor2 Acceptor2 Acceptor Dye (Cy5.5) Donor2->Acceptor2 Energy Transfer Acceptor_Emission Acceptor Emission (Cy5.5 Signal) Acceptor2->Acceptor_Emission

Caption: The principle of FRET using a Cy5.5-labeled oligonucleotide as an acceptor.

References

Cy5.5 phosphoramidite excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cy5.5 Phosphoramidite (B1245037): Spectroscopic Properties and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the tools utilized in molecular biology and diagnostics is paramount. Cy5.5 phosphoramidite is a key reagent for the synthesis of fluorescently labeled oligonucleotides, enabling advancements in areas such as quantitative PCR (qPCR), in vivo imaging, and fluorescence resonance energy transfer (FRET) based assays. This guide provides a detailed overview of the excitation and emission spectra of this compound, along with the experimental protocols for their determination and a visualization of its primary application in oligonucleotide synthesis.

Spectroscopic Properties of Cy5.5

Cy5.5 is a far-red emitting cyanine (B1664457) dye. When supplied as a phosphoramidite, it is ready for direct incorporation into synthetic oligonucleotides via automated solid-phase synthesis.[1][2] The key spectral characteristics of Cy5.5 are summarized in the table below.

PropertyValue
Excitation Maximum (λex)694 nm[1][3]
Emission Maximum (λem)710 nm[1][3]
Molar Extinction Coefficient (ε)198,000 L·mol⁻¹·cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ)0.2[1][3]
Recommended SolventAcetonitrile[3]

Note: The exact spectral characteristics can be influenced by the local microenvironment, such as conjugation to an oligonucleotide and the solvent used.

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of Cy5.5-labeled oligonucleotides involves standard spectroscopic techniques. The following are generalized protocols for acquiring absorption and fluorescence emission spectra.

Measurement of Absorption Spectrum

The absorption spectrum is measured to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: A purified Cy5.5-labeled oligonucleotide is dissolved in an appropriate buffer or solvent, such as acetonitrile (B52724) or nuclease-free water. A dilution series is prepared to ensure the absorbance reading is within the linear range of the spectrophotometer (typically between 0.1 and 1.0).[4]

  • Instrumentation: A UV-Visible spectrophotometer is used for the measurement.

  • Data Acquisition: The absorbance of the sample is scanned across a wavelength range that includes the expected peak for Cy5.5, typically from 450 nm to 750 nm.[4] A blank measurement using the same solvent is taken to correct for background absorbance.

  • Data Analysis: The wavelength at which the highest absorbance is recorded is the excitation maximum (λex). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration of the sample, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ).

Methodology:

  • Sample Preparation: The same sample prepared for the absorption measurement can be used. It is crucial that the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used for this measurement.

  • Data Acquisition: The sample is excited at its absorption maximum (e.g., 694 nm). The emission is then scanned over a wavelength range that is longer than the excitation wavelength, for instance, from 670 nm to 800 nm.[4]

  • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem). The fluorescence quantum yield is typically determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a similar emission range under identical experimental conditions.[5][6]

Application in Automated Oligonucleotide Synthesis

The most common application of this compound is in the automated synthesis of fluorescently labeled DNA and RNA probes.[7][8] The phosphoramidite chemistry allows for the efficient incorporation of the dye at the 5' terminus or at internal positions of the oligonucleotide.

The following diagram illustrates the workflow for the synthesis of a 5'-labeled oligonucleotide using this compound.

OligoSynthesisWorkflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG Solid Support deprotection 1. Deblocking: Remove DMT group start->deprotection coupling 2. Coupling: Add next nucleotide phosphoramidite deprotection->coupling capping 3. Capping: Block unreacted hydroxyl groups coupling->capping oxidation 4. Oxidation: Stabilize phosphate (B84403) linkage capping->oxidation repeat Repeat Steps 1-4 for entire sequence oxidation->repeat repeat->deprotection Next nucleotide add_cy5_5 Final Coupling: Add this compound repeat->add_cy5_5 Final nucleotide added cleavage Cleavage from CPG support add_cy5_5->cleavage base_deprotection Base Deprotection cleavage->base_deprotection purification Purification (e.g., HPLC) base_deprotection->purification final_product 5'-Cy5.5 Labeled Oligonucleotide purification->final_product

Caption: Automated synthesis of a 5'-Cy5.5 labeled oligonucleotide.

This workflow begins with the oligonucleotide being synthesized on a solid support. Each cycle of nucleotide addition involves deblocking, coupling, capping, and oxidation. For 5'-labeling, this compound is added in the final coupling step.[2] Following synthesis, the oligonucleotide is cleaved from the support, and protecting groups are removed.[2] A final purification step, often high-performance liquid chromatography (HPLC), yields the pure, fluorescently labeled oligonucleotide.

References

Navigating the Nuances of Cy5.5 Phosphoramidite: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and effective use of fluorescent labeling reagents is paramount. Cy5.5 phosphoramidite (B1245037), a key reagent for introducing the far-red fluorescent dye Cy5.5 into oligonucleotides, demands careful storage and handling to ensure optimal performance and experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the core principles and protocols for managing this sensitive compound.

Storage and Stability: Preserving the Integrity of Cy5.5 Phosphoramidite

Proper storage is the first line of defense in maintaining the quality of this compound. As a sensitive chemical, its stability is influenced by temperature, light, and moisture.

Upon receipt, this compound should be stored at low temperatures to minimize degradation. The recommended long-term storage temperature is -20°C.[1][2][3][4][5] For shorter periods, some suppliers indicate that transportation at room temperature for up to three weeks is acceptable.[5]

Exposure to light can lead to photobleaching of the cyanine (B1664457) dye. Therefore, it is crucial to store the product in the dark.[5] Furthermore, this compound is moisture-sensitive. It should be stored under desiccated conditions to prevent hydrolysis of the phosphoramidite group, which would render it inactive for oligonucleotide synthesis.

While specific quantitative data on degradation rates under various conditions is not extensively published, it is known that cyanine dyes, in general, are susceptible to degradation at elevated temperatures.[1][6] For instance, Cy5 and Cy5.5 are less stable than Cy3 and Cy3.5 when exposed to ammonium (B1175870) hydroxide (B78521) at high temperatures during oligonucleotide deprotection.[1][6]

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterConditionRationale
Temperature -20°C (long-term)Minimizes chemical degradation.[1][2][3][4][5]
Room temperature (short-term, up to 3 weeks for transport)Acceptable for limited durations as per some suppliers.[5]
Light Store in the darkPrevents photobleaching of the cyanine dye.[5]
Moisture DesiccatePrevents hydrolysis of the phosphoramidite moiety.[5]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidation and moisture.

Handling and Dissolution: Ensuring Aseptic and Anhydrous Procedures

The handling of this compound requires meticulous attention to detail to prevent contamination and degradation. It is imperative to work in a clean, dry environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

This compound is typically a solid that needs to be dissolved in a suitable solvent before being placed on an automated DNA synthesizer. The solvent of choice is anhydrous acetonitrile (B52724).[4]

Experimental Protocol: Dissolution of this compound
  • Equilibration: Remove the vial of this compound from the -20°C freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

  • Inert Atmosphere: If possible, perform the subsequent steps in a glove box or under a stream of dry argon or nitrogen.

  • Solvent Addition: Using a syringe that has been purged with an inert gas, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration. Commercial Cy5.5 phosphoramidites are often recommended to be coupled at a concentration of 70 mM or 80 mM.[7][8]

  • Dissolution: Gently vortex or agitate the vial until the phosphoramidite is completely dissolved.

  • Transfer: Once dissolved, the solution can be transferred to the appropriate reservoir on the DNA synthesizer.

Application in Oligonucleotide Synthesis: A Step-by-Step Workflow

This compound is primarily used for the 5'-terminal labeling of oligonucleotides during solid-phase synthesis. The general workflow involves a cycle of deblocking, coupling, capping, and oxidation.

Key Experimental Steps in Oligonucleotide Synthesis with this compound
  • Coupling: A coupling time of 3 minutes is generally recommended for this compound.[6] It is also advisable to use 0.02M iodine for the oxidation step to avoid degradation of the cyanine dye.[6]

  • Deprotection: The conditions for deprotection of the synthesized oligonucleotide must be carefully chosen to avoid degradation of the Cy5.5 dye.

    • UltraMILD Deprotection: If UltraMILD monomers are used during the synthesis, deprotection can be carried out at room temperature using 0.05M Potassium Carbonate in Methanol for 4 hours or with Ammonium Hydroxide for 2 hours.[2]

    • Standard Deprotection: With standard base protecting groups, deprotection in ammonium hydroxide at room temperature for 24-36 hours can yield acceptable results.[2] It is generally recommended to avoid elevated temperatures with ammonium hydroxide for Cy5.5-containing oligonucleotides.[1][6]

Table 2: Spectral Properties of Cy5.5

PropertyValue
Excitation Maximum (λex) ~694 nm[4]
Emission Maximum (λem) ~710 nm[4]
Molar Extinction Coefficient (ε) ~198,000 L·mol⁻¹·cm⁻¹[4]
Fluorescence Quantum Yield (Φ) ~0.2[4]

Visualizing the Workflow and Chemical Relationships

To further clarify the processes involved, the following diagrams illustrate the recommended handling workflow and the key steps in oligonucleotide synthesis.

G cluster_storage Storage cluster_handling Handling cluster_synthesis Oligonucleotide Synthesis storage Receive and Store at -20°C, Dark, Desiccated equilibrate Equilibrate to Room Temperature in Desiccator storage->equilibrate Prepare for Use dissolve Dissolve in Anhydrous Acetonitrile under Inert Atmosphere equilibrate->dissolve Prepare Solution synthesizer Load onto DNA Synthesizer dissolve->synthesizer Load Reagent synthesis Perform Automated Synthesis synthesizer->synthesis Initiate Synthesis

Caption: Workflow for the storage and handling of this compound.

G cluster_synthesis_cycle Oligonucleotide Synthesis Cycle deblocking Deblocking (Remove 5'-Protecting Group) coupling Coupling (Add this compound) deblocking->coupling capping Capping (Block Unreacted 5'-OH) coupling->capping oxidation Oxidation (Stabilize Phosphate Linkage) capping->oxidation oxidation->deblocking Next Cycle

Caption: Key steps in the solid-phase oligonucleotide synthesis cycle.

By adhering to these guidelines, researchers can ensure the integrity and reactivity of their this compound, leading to the successful synthesis of high-quality fluorescently labeled oligonucleotides for a wide range of applications in research and diagnostics.

References

An In-depth Technical Guide to Cy5.5 Phosphoramidite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine (B1664457) 5.5 (Cy5.5) phosphoramidite (B1245037) is a reactive fluorescent dye derivative essential for the synthesis of labeled oligonucleotides. These labeled probes are instrumental in a variety of advanced molecular biology and drug development applications, including quantitative PCR (qPCR), Förster Resonance Energy Transfer (FRET), and in vivo imaging. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Cy5.5 phosphoramidite, tailored for researchers, scientists, and professionals in the field of drug development.

Understanding the Molecular Variants of this compound

It is crucial for researchers to be aware that the term "this compound" can refer to structurally distinct molecules offered by different suppliers. This variation primarily manifests in the core structure of the cyanine dye, leading to different molecular weights and formulas. The two most prevalent variants are detailed below.

A key structural distinction lies in the cyanine dye's core. The heavier variant possesses additional aromatic rings, which extends the π-conjugation of the molecule. This structural difference influences the photophysical properties of the dye.

Table 1: Comparative Summary of Common this compound Variants

PropertyVariant 1Variant 2
Molecular Formula C55H71N5ClO3P[1][2][C68H76N4O4P]+I-[3]
Molecular Weight ~916.61 g/mol [4]~1171.25 g/mol [3]
CAS Number Not consistently provided916753-58-7[3][]
Typical Suppliers Lumiprobe, BroadPharm[1]Glen Research, Santa Cruz Biotechnology, BOC Sciences[3][]

Physicochemical and Spectroscopic Properties

The utility of Cy5.5 as a fluorescent label is defined by its photophysical characteristics. Below is a summary of the key spectroscopic and physical properties for the two primary variants.

Table 2: Physicochemical and Spectroscopic Data of this compound Variants

PropertyVariant 1 (C55 Structure)Variant 2 (C68 Structure)
Appearance Blue Solid[]Data not consistently available
Solubility Acetonitrile[1]Anhydrous Acetonitrile[]
Storage Conditions -20°C in the dark, desiccated[1]-20°C[]
Excitation Maximum (λmax) ~694 nm[1]Data not consistently available
Emission Maximum (λmax) ~710 nm[1]Data not consistently available
Molar Extinction Coefficient (ε) ~198,000 cm-1M-1[1]Data not consistently available
Fluorescence Quantum Yield (Φ) ~0.2[1]Data not consistently available
Quality Control NMR (1H, 31P), HPLC-MS (≥85%)[1]Purity ≥95%[]

Experimental Protocols: Oligonucleotide Synthesis with this compound

The primary application of this compound is its incorporation into synthetic oligonucleotides. The following protocol outlines the key steps in automated solid-phase oligonucleotide synthesis.

Pre-Synthesis Preparation
  • Dissolution: Dissolve the this compound in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).

  • Instrument Setup: Install the vial on an automated DNA/RNA synthesizer. Ensure all other necessary reagents (e.g., activator, capping reagents, oxidizer) are fresh and properly installed.

Automated Synthesis Cycle

The synthesis proceeds through a series of automated steps for each nucleotide addition. The cycle for incorporating a Cy5.5 moiety at the 5'-terminus is as follows:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleotide on the solid support is removed with an acid (e.g., trichloroacetic acid).

  • Coupling: The this compound is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of approximately 3 minutes is generally recommended for cyanine dyes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. A milder oxidizing agent (e.g., 0.02 M iodine) is recommended to prevent degradation of the cyanine dye.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Deprotection of Bases and Phosphate Groups: The protecting groups on the nucleobases and the phosphate backbone are removed by incubation in ammonium hydroxide. For oligonucleotides containing cyanine dyes, deprotection at room temperature for 24-36 hours is recommended if standard base protecting groups were used. If using UltraMILD monomers, deprotection can be achieved in 2 hours with ammonium hydroxide at room temperature or 4 hours with 0.05M potassium carbonate in methanol. Elevated temperatures should be avoided as Cy5.5 is less stable than other cyanine dyes like Cy3 under such conditions.

Purification
  • DMT-On Purification: If the final 5'-MMT (monomethoxytrityl) group on the Cy5.5 dye is left on, the full-length, labeled oligonucleotide can be readily purified by reverse-phase HPLC or using purification cartridges. The MMT group is then removed post-purification.

  • Final Purification: The purified oligonucleotide is typically desalted using techniques like ethanol (B145695) precipitation or size-exclusion chromatography.

Key Applications and Experimental Workflows

Cy5.5-labeled oligonucleotides are employed in a range of sophisticated applications. Below are descriptions of three major use cases, complete with workflow diagrams.

5' Nuclease Assay for Quantitative PCR (qPCR)

In this assay, a Cy5.5-labeled oligonucleotide probe, which also contains a quencher, hybridizes to the target DNA sequence between the forward and reverse primers. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe during extension, separating the Cy5.5 fluorophore from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified product.[6][7][8]

qPCR_Workflow cluster_steps 5' Nuclease Assay Cycle Denaturation Denaturation (95°C) Double-stranded DNA separates Annealing Annealing (55-65°C) Primers and probe bind to target Denaturation->Annealing Extension Extension (72°C) Polymerase synthesizes new strand Annealing->Extension Cleavage Probe Cleavage Polymerase degrades probe Extension->Cleavage Fluorescence Fluorescence Emission Cy5.5 is separated from quencher Cleavage->Fluorescence Fluorescence->Denaturation Next Cycle

5' Nuclease qPCR Assay Workflow
Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules.[9] When a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5.5) are in close proximity (typically 1-10 nm) on an oligonucleotide, excitation of the donor can result in non-radiative energy transfer to the acceptor, causing the acceptor to fluoresce. This phenomenon is highly sensitive to the distance between the fluorophores and is used to study conformational changes in nucleic acids and their interactions with other molecules.[10][11]

FRET_Mechanism cluster_no_fret No FRET (Distant Probes) cluster_fret FRET (Proximal Probes) Donor_nf Donor (Cy3) Emission_nf Donor Emission Donor_nf->Emission_nf Fluorescence Acceptor_nf Acceptor (Cy5.5) Excitation_nf Excitation Light Excitation_nf->Donor_nf Donor_f Donor (Cy3) Acceptor_f Acceptor (Cy5.5) Donor_f->Acceptor_f Energy Transfer Emission_f Acceptor Emission Acceptor_f->Emission_f Fluorescence Excitation_f Excitation Light Excitation_f->Donor_f

Mechanism of Förster Resonance Energy Transfer (FRET)
In Vivo Imaging

The near-infrared (NIR) emission spectrum of Cy5.5 makes it an ideal fluorophore for in vivo imaging, as light in this range exhibits deeper tissue penetration and reduced autofluorescence.[4] Cy5.5-labeled oligonucleotides can be used as probes to visualize the biodistribution of antisense oligonucleotides, siRNAs, or aptamers, and to monitor their engagement with their targets in living organisms.

InVivo_Imaging_Workflow Probe_Prep Probe Preparation (Cy5.5-labeled Oligonucleotide) Probe_Admin Probe Administration (e.g., intravenous injection) Probe_Prep->Probe_Admin Animal_Model Animal Model Preparation Animal_Model->Probe_Admin Imaging In Vivo Imaging (NIR Fluorescence Imaging System) Probe_Admin->Imaging Data_Acq Time-course Data Acquisition Imaging->Data_Acq Ex_Vivo Ex Vivo Organ Analysis (optional) Data_Acq->Ex_Vivo Data_Analysis Data Analysis (Quantification of Signal) Data_Acq->Data_Analysis Ex_Vivo->Data_Analysis

Workflow for In Vivo Imaging with Cy5.5-labeled Oligonucleotides

References

An In-depth Technical Guide to the Mechanism of Cy5.5 Phosphoramidite in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanisms and practical considerations for labeling oligonucleotides with Cy5.5 phosphoramidite (B1245037). It is intended to serve as a technical resource for researchers in molecular biology, diagnostics, and therapeutics.

Introduction to Cy5.5 and its Significance

Cy5.5 is a far-red, near-infrared (NIR) fluorescent dye that is widely utilized for labeling biomolecules, particularly oligonucleotides.[1] Its spectral properties, including an absorbance maximum around 675 nm and an emission maximum around 694 nm, make it exceptionally well-suited for applications where minimizing background autofluorescence from biological samples is critical.[1][2] The near-infrared emission allows for deeper tissue penetration, a significant advantage for in vivo imaging studies.[3] Cy5.5 phosphoramidite is the preferred reagent for incorporating this dye into synthetic oligonucleotides during solid-phase synthesis.[4]

The Core Mechanism: Phosphoramidite Chemistry

The incorporation of Cy5.5 into an oligonucleotide chain occurs via the well-established phosphoramidite method of DNA/RNA synthesis. This process is a cyclic reaction that sequentially adds nucleotide monomers to a growing chain attached to a solid support.

The key steps in a single coupling cycle are:

  • Detritylation: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected, typically by removing a dimethoxytrityl (DMT) group with a mild acid. This compound itself is protected with a monomethoxytrityl (MMT) group, which has a distinct yellow color upon cleavage compared to the orange of DMT, allowing for visual monitoring of the coupling reaction.[5][6]

  • Coupling: The this compound, activated by a catalyst such as tetrazole, reacts with the free 5'-hydroxyl group of the oligonucleotide. This forms a phosphite (B83602) triester linkage. A recommended coupling time is typically 3 minutes.[6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, thereby minimizing the formation of deletion mutants.

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution. A 0.02M iodine solution is recommended to prevent degradation of the cyanine (B1664457) dye.[6][7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized, with the this compound typically added at the final step for 5'-end labeling.[6]

dot

Deprotection_Workflow Start Synthesized Oligo on Solid Support Cleavage Cleavage from Support (e.g., Ammonium Hydroxide) Start->Cleavage Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Choice Select Deprotection Method Deprotection->Choice Standard Standard (Ammonium Hydroxide, RT, 24-36h) Choice->Standard Standard Monomers UltraMILD UltraMILD (K2CO3 in Methanol, RT, 4h) Choice->UltraMILD UltraMILD Monomers (Recommended for Cy5.5) Purification Purification of Labeled Oligo Standard->Purification UltraMILD->Purification Final Purified Cy5.5-Labeled Oligonucleotide Purification->Final FRET_Signaling_Pathway Probe Cy5.5-Oligo Probe (with Donor/Quencher) Hybridization Hybridization / Binding Probe->Hybridization Target Target Molecule (e.g., mRNA, Protein) Target->Hybridization ConformationChange Conformational Change Hybridization->ConformationChange FRET_Signal FRET Signal Change (Fluorescence On/Off) ConformationChange->FRET_Signal Detection Detection & Quantification FRET_Signal->Detection

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Cy5.5 Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Cy5.5 phosphoramidite (B1245037) in automated DNA synthesis. Detailed protocols for synthesis, deprotection, and purification of Cy5.5-labeled oligonucleotides are provided, along with quantitative data on their performance and troubleshooting guidelines.

Introduction

Cy5.5 phosphoramidite is a cyanine (B1664457) dye derivative used to fluorescently label oligonucleotides. It is a near-infrared (NIR) dye, making it ideal for a variety of applications, including in vivo imaging, due to reduced background fluorescence and deeper tissue penetration compared to dyes that emit in the visible spectrum.[1] This document outlines the critical steps and considerations for incorporating this compound into synthetic oligonucleotides using automated DNA synthesizers.

Key Properties of Cy5.5

Proper handling and storage of this compound are crucial for optimal performance.

PropertyValueReference
Excitation Maximum (λex)~675 nm[2]
Emission Maximum (λem)~694 nm[2]
Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)~0.2[4]
Storage Conditions-20°C in the dark, desiccated[4][5]
StabilitySensitive to light and elevated temperatures[5][6]

Automated DNA Synthesis with this compound

The incorporation of this compound requires specific considerations during automated DNA synthesis to ensure high coupling efficiency and yield.

Reagent Preparation and Handling
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[7] To ensure stability, it is recommended to use the solution within a short period after preparation and to store it under an inert atmosphere (e.g., argon).

  • Activator: A standard activator solution, such as 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile, is suitable for the coupling reaction.

Synthesis Protocol

The following protocol is a general guideline for incorporating this compound at the 5'-terminus of an oligonucleotide on a standard automated DNA synthesizer.

  • Standard Synthesis Cycles: Perform the standard synthesis cycles for the unmodified portion of the oligonucleotide sequence.

  • Cy5.5 Coupling:

    • Delivery: Deliver the this compound solution and activator to the synthesis column.

    • Coupling Time: A coupling time of 3-10 minutes is recommended for this compound to ensure efficient reaction.[7][8][9]

  • Capping: After the coupling step, cap any unreacted 5'-hydroxyl groups using a standard capping solution.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a standard iodine-based oxidizing solution.

  • Final Detritylation: If the final oligonucleotide is to be purified by reverse-phase HPLC with the DMT group on, this step is omitted. Otherwise, remove the terminal dimethoxytrityl (DMT) group with a standard detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane).

G cluster_synthesis Automated DNA Synthesis Cycle Deblocking Deblocking (Removal of DMT group) Coupling Coupling (Addition of next phosphoramidite) Deblocking->Coupling Capping Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Oxidation->Deblocking For next base Cy5_5_Coupling This compound Coupling (Extended coupling time) Oxidation->Cy5_5_Coupling For 5' labeling Start Start Synthesis Start->Deblocking Cleavage_Deprotection Cleavage and Deprotection Cy5_5_Coupling->Cleavage_Deprotection Purification Purification (HPLC) Cleavage_Deprotection->Purification QC Quality Control Purification->QC Final_Product Final Cy5.5-Labeled Oligonucleotide QC->Final_Product

Deprotection and Cleavage

Due to the sensitivity of cyanine dyes to harsh basic conditions, a mild deprotection strategy is essential to prevent dye degradation.

Recommended Deprotection Protocol
  • Cleavage from Support: After synthesis, cleave the oligonucleotide from the solid support and remove the phosphate protecting groups. This is typically achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours.

  • Base Deprotection: For the removal of protecting groups from the nucleobases, continue the incubation in concentrated ammonium hydroxide. To minimize degradation of the Cy5.5 dye, it is recommended to perform this step at room temperature for 24-48 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 8-12 hours).[10] The use of ultra-mild protecting groups on the standard phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) allows for even milder deprotection conditions, such as using 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.[8][11]

Purification of Cy5.5-Labeled Oligonucleotides

High-performance liquid chromatography (HPLC) is the recommended method for purifying Cy5.5-labeled oligonucleotides to ensure the removal of unlabeled failure sequences and free dye. Dual HPLC purification is often recommended for post-synthesis labeling methods.[5]

Reverse-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates oligonucleotides based on their hydrophobicity. The presence of the hydrophobic Cy5.5 dye facilitates the separation of the full-length labeled product from unlabeled failure sequences.

ParameterRecommendation
Column C18 reverse-phase column
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Acetonitrile over 30 minutes)
Detection UV absorbance at 260 nm (for oligonucleotide) and 675 nm (for Cy5.5 dye)

G cluster_purification Purification and Quality Control Crude_Product Crude Deprotected Oligonucleotide RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC Fraction_Collection Fraction Collection (Based on 260 nm and 675 nm absorbance) RP_HPLC->Fraction_Collection Desalting Desalting Fraction_Collection->Desalting Analysis Analysis (Mass Spectrometry, Analytical HPLC) Desalting->Analysis Pure_Product Pure Cy5.5-Labeled Oligonucleotide Analysis->Pure_Product

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and performance of Cy5.5-labeled oligonucleotides.

Table 1: Synthesis and Purification Metrics
ParameterTypical ValueNotes
This compound Coupling Efficiency >98%Dependent on synthesizer conditions and reagent quality.
Overall Synthesis Yield (20-mer) 30-50%Post-purification yield of full-length labeled oligonucleotide.
Purity after RP-HPLC >95%As determined by analytical HPLC.
Table 2: Performance Characteristics in Applications
ApplicationParameterTypical Value/RangeReference
Fluorescence Microscopy Signal-to-Noise Ratio (SNR)10-50[12]
In Vivo Imaging Tumor-to-Background Ratio (TBR)2-10[13]
Fluorescence Spectroscopy Quantum Yield (in aqueous buffer)~0.2[4]

Experimental Protocols

Protocol 1: In Vivo Imaging of Tumor-Bearing Mice

This protocol provides a general workflow for non-invasive imaging of tumors using a Cy5.5-labeled oligonucleotide probe.[13]

  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).

  • Probe Preparation: Dissolve the purified Cy5.5-labeled oligonucleotide probe in a sterile, biocompatible buffer (e.g., phosphate-buffered saline, PBS).

  • Probe Administration: Inject the probe intravenously (e.g., via the tail vein) at a typical dose of 1-10 nmol per mouse.

  • Imaging:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a small animal in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using appropriate excitation (e.g., 675 nm) and emission (e.g., 720 nm) filters.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

    • Quantify the fluorescence intensity in the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess probe accumulation at the target site.

G cluster_invivo In Vivo Imaging Workflow Animal_Prep Animal Preparation (Tumor model, anesthesia) Probe_Admin Probe Administration (Intravenous injection) Animal_Prep->Probe_Admin Imaging Fluorescence Imaging (Multiple time points) Probe_Admin->Imaging Data_Analysis Data Analysis (ROI analysis, TBR calculation) Imaging->Data_Analysis

Protocol 2: Fluorescence Microscopy of Cultured Cells

This protocol outlines the use of Cy5.5-labeled oligonucleotides for fluorescence microscopy applications, such as Fluorescence in situ Hybridization (FISH).

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

    • Permeabilize the cells if the target is intracellular (e.g., with 0.1% Triton X-100 in PBS).

  • Hybridization:

    • Prepare a hybridization buffer containing the Cy5.5-labeled oligonucleotide probe (typically at a concentration of 1-10 µM).

    • Apply the hybridization buffer to the cells on the coverslip.

    • Incubate at the appropriate hybridization temperature (dependent on the probe sequence and length) for 1-16 hours in a humidified chamber.

  • Washing:

    • Wash the coverslips with a post-hybridization wash buffer to remove unbound probe. The stringency of the washes (temperature and salt concentration) should be optimized for the specific probe.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., excitation ~650 nm, emission ~670 nm).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency of this compound - Degraded phosphoramidite- Insufficient coupling time- Inactive activator- Use fresh, high-quality this compound.- Increase the coupling time to 5-10 minutes.- Use fresh activator solution.
Degradation of Cy5.5 Dye during Deprotection - Harsh deprotection conditions (high temperature, prolonged exposure to base)- Use milder deprotection conditions (e.g., room temperature incubation).- Use ultra-mild protecting groups for the standard phosphoramidites.
Poor Purity of Labeled Oligonucleotide - Inefficient purification- Co-elution of failure sequences- Optimize the HPLC gradient for better separation.- Consider using a different purification method (e.g., ion-exchange HPLC).
Low Fluorescence Signal in Application - Low labeling efficiency- Photobleaching of the dye- Confirm labeling efficiency by mass spectrometry.- Use an antifade mounting medium for microscopy.- Minimize exposure to excitation light.

References

Application Note: Labeling of DNA Probes with Cy5.5 for Enhanced Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is invaluable for a variety of applications, including the diagnosis of chromosomal abnormalities, mapping of genes, and analysis of gene expression.[1][2][3][4] The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, offers significant advantages for FISH applications due to its emission in a spectral range where cellular autofluorescence is minimal, leading to a higher signal-to-noise ratio.[5][6] Its deep tissue penetration capabilities also make it suitable for in vivo imaging studies.[5] This application note provides a detailed protocol for labeling DNA probes with Cy5.5 and their subsequent use in FISH experiments.

Cy5.5 Dye Properties

Cy5.5 is a fluorescent dye that belongs to the cyanine family.[7] Its spectral properties make it an excellent choice for fluorescence-based biological assays. The key characteristics of Cy5.5 are summarized in the table below.

PropertyValueReference
Excitation Maximum~675-678 nm[8][9]
Emission Maximum~693-710 nm[8][][11]
Molar Extinction Coefficient~209,000 cm⁻¹M⁻¹[9]
Quantum YieldHigh[12]
Recommended Laser Line660 nm[8]
Common Filter695/40 nm[8]

The near-infrared emission of Cy5.5 minimizes background fluorescence from biological samples, thereby enhancing detection sensitivity.[5][6]

Experimental Workflow Overviews

The overall process of using Cy5.5-labeled probes for FISH involves three main stages: probe labeling, purification of the labeled probe, and the FISH procedure itself.

Caption: Workflow for Cy5.5 DNA Probe Labeling.

Caption: General Workflow for Fluorescence In Situ Hybridization (FISH).

Protocols

Protocol 1: Labeling of Amino-Modified DNA Probes with Cy5.5 NHS Ester

This protocol describes the covalent labeling of DNA oligonucleotides containing a primary amine group with Cy5.5 N-hydroxysuccinimidyl (NHS) ester.[11][12][13]

Materials:

  • Amino-modified DNA probe

  • Cy5.5 NHS ester[]

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0[14][15]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[][11]

  • Nuclease-free water

  • Purification column (e.g., QIAquick Nucleotide Removal Kit)[14] or materials for HPLC purification[15][16]

Procedure:

  • Probe Preparation:

    • Resuspend the amino-modified DNA probe in the labeling buffer to a final concentration of 1-5 µg/µL.[14]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][11]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the DNA probe solution with the dissolved Cy5.5 NHS ester. A molar ratio of dye to probe between 10:1 and 20:1 is recommended, but may require optimization.[7]

    • Vortex the reaction mixture thoroughly.[14]

    • Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight for higher efficiency.[14]

  • Purification of the Labeled Probe:

    • Purify the labeled probe from the unreacted dye using a suitable method.

      • Column Purification: Use a nucleotide removal kit according to the manufacturer's instructions.[14]

      • HPLC Purification: Reverse-phase HPLC provides high purity and is recommended for demanding applications.[15][16][17]

      • pH-Controlled Extraction: An alternative method involves adjusting the pH to increase the hydrophobicity of the free dye, allowing its extraction into an organic phase like butanol.[15][16]

  • Quantification:

    • Measure the absorbance of the purified probe at 260 nm (for DNA) and 675 nm (for Cy5.5) using a spectrophotometer.

    • Calculate the probe concentration and the degree of labeling (DOL), which is the average number of dye molecules per probe.

Quantitative Data Summary:

ParameterTypical Value/Range
DNA Probe Concentration1-5 µg/µL
Cy5.5 NHS Ester Stock10 mg/mL in DMSO/DMF
Molar Ratio (Dye:Probe)10:1 to 20:1
Incubation Time2-16 hours
Optimal pH for Labeling8.0 - 9.0
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Cy5.5-Labeled Probes

This protocol provides a general procedure for performing FISH on adherent cells or tissue sections.[18][19] Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.[20]

Materials:

  • Purified Cy5.5-labeled DNA probe

  • Hybridization Buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Coplin jars

  • Humidified chamber

  • Fluorescence microscope with appropriate filters for Cy5.5 and DAPI

Procedure:

  • Sample Preparation:

    • For cultured cells, grow them on coverslips. Fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]

    • For tissue sections, deparaffinize and rehydrate the slides.[19]

    • Perform permeabilization (e.g., with pepsin or proteinase K) to allow probe entry.[2][19]

  • Denaturation:

    • Prepare the hybridization mix containing the Cy5.5-labeled probe at a final concentration of 2.5-10 ng/µL.[18]

    • Denature the probe mix at 75-80°C for 5-10 minutes and then place on ice.[19]

    • Denature the cellular DNA by immersing the slides in a denaturing solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in an ethanol (B145695) series.[19]

  • Hybridization:

    • Apply the denatured probe mix to the sample on the slide and cover with a coverslip.

    • Incubate in a humidified chamber at 37°C overnight.[19]

  • Washing:

    • Carefully remove the coverslip.

    • Wash the slides to remove unbound and non-specifically bound probes. A typical wash series includes:

      • 2x SSC at 40-45°C for 5 minutes.[19]

      • 0.1x SSC at 40-45°C for 5 minutes.[19]

      • 2x SSC at room temperature for 5 minutes.[19]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution for 5-10 minutes.

    • Rinse briefly in PBS.

    • Mount the coverslip with an antifade mounting medium.[21]

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm) and DAPI (Excitation: ~360 nm, Emission: ~460 nm).

Troubleshooting

IssuePossible CauseSuggested SolutionReference
No or Weak Signal Poor probe labeling efficiencyVerify labeling by spectrophotometry; use a fresh aliquot of dye.[13][20]
Insufficient probe concentrationIncrease probe concentration in the hybridization mix.[20]
Inadequate denaturationOptimize denaturation temperature and time for both probe and sample.[20]
Poor probe penetrationOptimize permeabilization step (e.g., enzyme concentration, incubation time).[20][21]
High Background Incomplete removal of unbound probeIncrease stringency of post-hybridization washes (higher temperature, lower salt concentration).[20]
Non-specific probe bindingInclude blocking agents (e.g., Cot-1 DNA) in the hybridization mix.
Autofluorescence of the sampleUse a near-infrared dye like Cy5.5 to minimize this; check for autofluorescence before hybridization.[6][22]
Photobleaching Excessive exposure to excitation lightUse an antifade mounting medium and minimize light exposure during imaging.[21]

Conclusion

The use of Cy5.5-labeled DNA probes in FISH offers a sensitive and specific method for the detection of nucleic acid sequences in situ. The near-infrared fluorescence of Cy5.5 provides a significant advantage by reducing background autofluorescence, leading to improved signal-to-noise ratios. The detailed protocols and troubleshooting guide provided in this application note will enable researchers to successfully label their DNA probes with Cy5.5 and perform high-quality FISH experiments for a wide range of research and diagnostic applications.

References

Using Cy5.5-labeled oligonucleotides for in vivo imaging in mice

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Cy5.5-Labeled Oligonucleotides for In Vivo Imaging in Mice

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasively studying biological processes in living animals. The NIR window (roughly 700-900 nm) offers significant advantages for in vivo applications, primarily due to the reduced absorption and scattering of light by biological tissues like hemoglobin and water, which minimizes tissue autofluorescence.[1] This allows for deeper tissue penetration and a higher signal-to-background ratio, making it ideal for whole-body imaging.[1]

The cyanine (B1664457) dye, Cy5.5, is a far-red/NIR fluorophore with an absorbance maximum around 673-675 nm and an emission maximum near 707 nm.[2] When conjugated to oligonucleotides—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or DNAzymes—Cy5.5 serves as a robust reporter for tracking their delivery, biodistribution, pharmacokinetics, and target engagement in real-time within a living mouse.[3][4][5] This technology is invaluable for researchers in drug development and molecular biology, enabling the visualization of therapeutic agent localization in target tissues, such as tumors, and the monitoring of therapeutic response.[5][6]

Key Applications

  • Biodistribution and Pharmacokinetic Analysis : Tracking the accumulation, clearance, and metabolic fate of oligonucleotide-based therapeutics in various organs and tissues over time.[1][7] High uptake is often observed in the liver, kidneys, and spleen.[3][8]

  • Tumor Targeting and Imaging : Visualizing the specific accumulation of oligonucleotides in tumor tissues.[3][5][9] This is critical for assessing the efficacy of targeted delivery systems and for the early detection of tumor angiogenesis.[9]

  • Gene Silencing Monitoring : Correlating the localization of a Cy5.5-labeled siRNA or ASO with the downstream silencing of a target gene, often co-labeled with a reporter like GFP.[4][10]

  • Evaluation of Therapeutic Response : Quantifying the change in probe accumulation in response to treatment, providing insights into drug efficacy and target engagement.[5]

Data Presentation

Table 1: Properties of Cy5.5 Fluorescent Dye

PropertyValueReferences
Maximum Excitation Wavelength673 - 675 nm[2]
Maximum Emission Wavelength695 - 707 nm[2][5]
Molar Extinction Coefficient~209,000 M⁻¹cm⁻¹[2]
Recommended In Vivo Filter SetExcitation: 615-665 nm, Emission: 695-770 nm[5]

Table 2: Typical Experimental Parameters for In Vivo Imaging with Cy5.5-Oligonucleotides

ParameterTypical Range/ValueReferences
Animal ModelNude or SCID mice (for tumor xenografts)[11]
DietLow-fluorescence or chlorophyll-free diet (≥1 week prior)[1]
Oligonucleotide Dose1 - 5 nmol per mouse[1][12][13]
Administration RouteIntravenous (i.v.) tail vein injection[1][14][15]
Injection Volume100 - 200 µL[1][16]
In Vivo Imaging Time Points15 min, 1h, 4h, 24h, 48h, 72h[1]
AnesthesiaIsoflurane (B1672236) (inhalation)[1]

Table 3: Illustrative Biodistribution of a Cy5.5-Labeled Oligonucleotide 24 Hours Post-Injection

OrganSignal (Radiant Efficiency)References
LiverHigh[3][8]
KidneysHigh[3][12]
SpleenModerate to High[8]
TumorModerate (Target-dependent)[3][9]
LungsLow to Moderate[8]
MuscleLow (often used as background)[9][17]
IntestineHigh[3]
Note: This table provides a generalized summary. Actual biodistribution is highly dependent on the oligonucleotide's chemistry, size, and formulation.

Experimental Workflow and Protocols

The overall process for an in vivo imaging study using Cy5.5-labeled oligonucleotides follows a standardized workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Oligo_Prep Oligo Synthesis & Cy5.5 Labeling Animal_Prep Animal Preparation (e.g., tumor implantation, low-fluorescence diet) Injection IV Tail Vein Injection Animal_Prep->Injection Imaging In Vivo Imaging (Multiple Time Points) Injection->Imaging Euthanasia Euthanasia & Organ Harvest Imaging->Euthanasia ExVivo Ex Vivo Organ Imaging Euthanasia->ExVivo Analysis Data Quantification & Analysis ExVivo->Analysis

Caption: General experimental workflow for in vivo imaging.

Protocol 1: Preparation of Cy5.5-Labeled Oligonucleotides

This protocol assumes the oligonucleotide has been synthesized and labeled.

  • Reconstitution : Dissolve the lyophilized Cy5.5-labeled oligonucleotide in sterile, nuclease-free phosphate-buffered saline (PBS) or water to create a stock solution (e.g., 100 µM).

  • Quantification : Measure the absorbance of the stock solution at 260 nm (for oligonucleotide concentration) and 675 nm (for Cy5.5 concentration) to confirm concentration and labeling efficiency.

  • Dilution : On the day of the experiment, dilute the stock solution with sterile PBS to the final desired injection concentration (e.g., to deliver 1-5 nmol in a 100-200 µL volume).

  • Storage : Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Properly stored oligonucleotides should be stable for at least 6 months.[2]

Protocol 2: Animal Preparation and Administration

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

  • Animal Model : Use appropriate mouse models (e.g., nude mice for human tumor xenografts).[11] House them in a specific pathogen-free environment.[17]

  • Dietary Preparation : To reduce background autofluorescence from food, feed the mice a low-fluorescence or chlorophyll-free diet for at least one week before imaging.[1]

  • Anesthesia : Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone. Confirm proper anesthetic depth by toe-pinch reflex.

  • Vasodilation : To make the tail veins more accessible, warm the mouse for ~5 minutes using a heat lamp or by placing the cage on a heating pad.[14][15]

  • Restraint and Injection :

    • Place the anesthetized or conscious mouse in a suitable restrainer.[15][18]

    • Gently wipe the tail with 70% ethanol (B145695) to clean the injection site and enhance vein visibility.[14][15]

    • Using a 27-30 gauge needle attached to a syringe containing the Cy5.5-oligonucleotide solution, identify one of the lateral tail veins.[14][18]

    • Insert the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[16][19]

    • Slowly inject the solution (typically 100-200 µL).[1][18] If significant resistance is felt or a blister forms, the needle is not in the vein.

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze for ~30 seconds to prevent bleeding.[14][15]

  • Recovery : Return the mouse to its home cage and monitor it until it has fully recovered from anesthesia.

Protocol 3: In Vivo Fluorescence Imaging
  • System Setup : Turn on the in vivo imaging system (e.g., IVIS Lumina) and allow the camera to cool. Select the appropriate filter set for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[5]

  • Baseline Imaging : Acquire a baseline (pre-injection) image of the anesthetized mouse to measure autofluorescence levels.[1]

  • Post-Injection Imaging : After probe administration, acquire images at predetermined time points (e.g., 15 min, 1, 4, 24, 48, and 72 hours) to monitor probe biodistribution and clearance.[1]

  • Image Acquisition : Place the anesthetized mouse on the imaging stage. Acquire both a photographic reference image and a fluorescence image.

  • Data Analysis : Use the system's software to overlay the fluorescence signal on the photographic image. Draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle for background) to quantify the fluorescence intensity (typically as average radiant efficiency).[17][20]

Protocol 4: Ex Vivo Organ Biodistribution Analysis

This is typically performed at the final imaging time point to confirm in vivo findings.

  • Euthanasia : At the end of the study, euthanize the mouse using an approved method.

  • Perfusion (Optional) : To clear blood from the organs, which can interfere with fluorescence, you may perfuse the mouse transcardially with cold saline.[1]

  • Organ Dissection : Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, intestine, brain) and the tumor.[1][3]

  • Ex Vivo Imaging : Arrange the dissected organs on a non-fluorescent surface within the imaging system and acquire a fluorescence image using the same settings as the in vivo scans.[1][3]

  • Quantification : Draw ROIs around each organ to quantify the fluorescence signal. This provides a highly sensitive and specific measure of probe accumulation in each tissue.[20]

Visualizing the Mechanism of Action

Cy5.5-labeled oligonucleotides are often used to track the delivery of gene-silencing agents like ASOs. The diagram below illustrates this process.

G cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA Target mRNA DNA->mRNA Transcription mRNA_cyto Target mRNA mRNA->mRNA_cyto Export Ribosome Ribosome Protein Target Protein Ribosome->Protein mRNA_cyto->Ribosome Translation Degradation mRNA Degradation mRNA_cyto->Degradation RNase H Cleavage ASO Cy5.5-ASO ASO->mRNA_cyto Hybridization ASO_ext Cy5.5-ASO (Systemic Circulation) ASO_ext->ASO Cellular Uptake

Caption: Mechanism of action for a Cy5.5-labeled ASO.

References

Application Notes and Protocols for Cy5.5 Phosphoramidite in Real-Time PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy5.5 in qPCR

Cy5.5, a far-red emitting cyanine (B1664457) dye, is a valuable tool in real-time quantitative PCR (qPCR) applications. Its phosphoramidite (B1245037) form allows for the direct incorporation of the Cy5.5 fluorophore onto synthetic oligonucleotides, which can then be used as probes in various qPCR assays. With an excitation maximum around 675 nm and an emission maximum around 694 nm, Cy5.5 operates in a spectral range where background fluorescence from biological samples is minimal, thereby enhancing signal-to-noise ratios.[1] This characteristic, along with its distinct spectral properties, makes Cy5.5 particularly well-suited for multiplex qPCR, where multiple targets are detected simultaneously in a single reaction.[1]

In qPCR, Cy5.5 is most commonly used as a reporter dye in hydrolysis probes, such as TaqMan® probes. These probes are designed to bind to a specific target sequence between the forward and reverse primers. The probe is labeled with a reporter dye (e.g., Cy5.5) at the 5' end and a quencher dye at the 3' end. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal that is proportional to the amount of amplified product.

Applications of Cy5.5 Phosphoramidite in qPCR

The use of this compound to synthesize labeled probes offers several advantages in qPCR applications:

  • Multiplexing Capabilities: The distinct emission spectrum of Cy5.5 allows it to be used in combination with other common fluorophores like FAM, HEX, and ROX, enabling the simultaneous detection of multiple gene targets in a single reaction.[2][3] This increases throughput and conserves precious sample material.

  • High Sensitivity and Specificity: When used in hydrolysis probes, Cy5.5-labeled oligonucleotides provide high specificity by binding to a unique target sequence. The enzymatic cleavage mechanism ensures that a signal is only generated upon successful amplification of the intended target.

  • Reduced Background Fluorescence: The far-red emission of Cy5.5 minimizes interference from the autofluorescence of biological materials, leading to improved sensitivity and more reliable quantification, especially with low-abundance targets.

  • Advanced qPCR Techniques: Cy5.5 is utilized in innovative qPCR methods like Color Cycle Multiplex Amplification (CCMA), which employs a permutation of fluorescent signals to significantly increase the number of detectable targets in a single reaction.[4][5][6]

Data Presentation: Performance of Cy5.5 in qPCR

FluorophoreExcitation Max (nm)Emission Max (nm)Commonly Paired QuencherTypical Application in Multiplex qPCRPerformance Considerations
Cy5.5 ~675~694BHQ-3Target 4 or 5 in a multiplex assayLower background fluorescence. May have a lower quantum yield compared to some other dyes, potentially resulting in a lower signal plateau.[2]
FAM ~495~520BHQ-1Target 1 (often for low-abundance targets due to its bright signal)High signal intensity. Well-calibrated on most qPCR instruments.
HEX ~535~556BHQ-1Target 2 in a multiplex assayGood spectral separation from FAM.
ROX ~575~602BHQ-2Target 3 or used as a passive reference dyeCan be used as a probe fluorophore or as a passive reference to normalize for non-PCR related fluorescence variations.
Cy5 ~649~670BHQ-2, BHQ-3Target 4 in a multiplex assaySpectrally distinct from FAM and HEX. Similar to Cy5.5, may exhibit lower fluorescence plateaus.[2]

Experimental Protocols

Protocol 1: Multiplex RT-qPCR using Cy5.5-labeled Probes

This protocol is adapted from a Bio-Rad protocol for multiplex RT-qPCR analysis and is suitable for gene expression analysis of up to five targets.

1. Preparation of Multiplex Assay Pool:

  • Combine each PrimePCR™ Probe Assay (labeled with FAM, HEX, TEX 615, Cy5, and Cy5.5) to create a multiplex assay pool. For a 20 µl reaction, use 0.5 µl of each 20x assay stock. For a 10 µl reaction, use 0.25 µl of each.

2. Reaction Setup:

  • Prepare a multiplex qPCR master mix according to the table below. Prepare about 10% excess to account for pipetting variations.

ComponentVolume for 20 µl ReactionVolume for 10 µl ReactionFinal Concentration
iQ Multiplex Powermix (or similar)10 µl5 µl2x
Multiplex Assay Pool2.5 µl1.25 µl0.5x per assay
cDNA sampleVariesVaries<20% of total volume
Nuclease-free waterVariesVariesto final volume
Total Volume 20 µl 10 µl
  • Aliquot the master mix into PCR plates or tubes.

  • Add the cDNA sample to each reaction.

  • Seal the plate, vortex to mix, and centrifuge briefly.

3. Thermal Cycling:

  • Perform the qPCR on a compatible real-time PCR system with the following cycling conditions:

    • Enzyme Activation: 95°C for 2 minutes

    • PCR Cycles (40 cycles):

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 45 seconds (with plate read)

4. Data Analysis:

  • Analyze the data using the software corresponding to your qPCR instrument. Ensure the instrument is calibrated for the Cy5.5 fluorophore.

Visualizations

Signaling Pathway: Hydrolysis Probe (TaqMan®) Mechanism in qPCR

Caption: Mechanism of a hydrolysis probe in qPCR.

Experimental Workflow: Multiplex qPCR Assay

Multiplex_qPCR_Workflow start Start: Sample & Reagent Preparation prep_assay Prepare Multiplex Assay Pool (FAM, HEX, ROX, Cy5, Cy5.5 probes) start->prep_assay prep_mastermix Prepare qPCR Master Mix start->prep_mastermix prep_assay->prep_mastermix add_cdna Add cDNA Template prep_mastermix->add_cdna reaction_setup Aliquot Reactions into PCR Plate add_cdna->reaction_setup thermal_cycling Perform Thermal Cycling on qPCR Instrument reaction_setup->thermal_cycling data_acquisition Real-time Fluorescence Data Acquisition thermal_cycling->data_acquisition data_analysis Data Analysis: - Baseline Correction - Threshold Setting - Cq Determination data_acquisition->data_analysis results Results: Quantification of Multiple Targets data_analysis->results CCMA_Concept cluster_input Input cluster_reaction CCMA qPCR Reaction cluster_output Output: Pre-programmed Fluorescence Pattern Target_DNA Single Target DNA Primer_Set Single Primer Set Target_DNA->Primer_Set Probes Multiple Probes (e.g., FAM, Cy5.5, ROX) with Blocker Oligonucleotides Target_DNA->Probes FAM_Signal FAM Signal (Early Ct) Primer_Set->FAM_Signal Probes->FAM_Signal Cy55_Signal Cy5.5 Signal (Delayed Ct) FAM_Signal->Cy55_Signal triggers release of ROX_Signal ROX Signal (Further Delayed Ct) Cy55_Signal->ROX_Signal triggers release of

References

Application Notes and Protocols for FRET Pair Selection with Cy5.5 in Nucleic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying the structure, dynamics, and interactions of nucleic acids. The selection of an appropriate donor and acceptor fluorophore pair is critical for the success of any FRET experiment. Cy5.5, a far-red emitting cyanine (B1664457) dye, is an excellent FRET acceptor due to its high extinction coefficient, good quantum yield, and emission in a spectral region with minimal cellular autofluorescence. This document provides a detailed guide on the selection of a suitable FRET donor for Cy5.5, specifically Cy3.5, for nucleic acid studies. It includes comprehensive protocols for oligonucleotide labeling, purification, and FRET measurements, along with quantitative data and visualizations to facilitate experimental design and execution.

FRET Pair Selection: Cy3.5 as a Donor for Cy5.5

The choice of a FRET donor for Cy5.5 is governed by the spectral overlap between the donor's emission and the acceptor's excitation spectra. Cy3.5 emerges as a highly suitable donor for Cy5.5 in nucleic acid studies. The emission spectrum of Cy3.5 shows significant overlap with the excitation spectrum of Cy5.5, a prerequisite for efficient energy transfer.

Spectral Properties and Förster Distance

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a given FRET pair and is dependent on the spectral properties of the donor and acceptor. A larger R₀ allows for the measurement of longer distances. The R₀ for the Cy3.5-Cy5.5 pair is calculated to be approximately 6.0 nm, making it suitable for studying a wide range of biological processes involving nucleic acids, such as conformational changes during folding or protein binding.

Data Presentation

The following table summarizes the key quantitative spectral and FRET parameters for the Cy3.5 and Cy5.5 fluorophores.

PropertyCy3.5 (Donor)Cy5.5 (Acceptor)
Excitation Maximum (nm) 581675
Emission Maximum (nm) 594694
Molar Extinction Coefficient (M⁻¹cm⁻¹) 150,000250,000
Quantum Yield ~0.15~0.28
Förster Distance (R₀) with Cy5.5 (nm) 6.0 (Calculated)N/A

Mandatory Visualizations

Signaling Pathway: RNA Folding Studied by FRET

The following diagram illustrates the principle of using the Cy3.5-Cy5.5 FRET pair to monitor the conformational change of an RNA molecule as it folds from an unfolded to a folded state. In the unfolded state, the donor and acceptor are far apart, resulting in low FRET. Upon folding, the dyes are brought into proximity, leading to an increase in FRET.

RNA_Folding_FRET cluster_unfolded Unfolded State (Low FRET) cluster_folded Folded State (High FRET) Unfolded Unfolded RNA Folded Folded RNA Unfolded->Folded Folding (e.g., Mg²⁺ addition) Donor1 Cy3.5 Acceptor1 Cy5.5 Donor2 Cy3.5 Acceptor2 Cy5.5 Donor2->Acceptor2 FRET

Caption: RNA folding monitored by Cy3.5-Cy5.5 FRET.

Experimental Workflow

This diagram outlines the key steps involved in a typical FRET-based nucleic acid study, from the initial design of the experiment to the final data analysis.

FRET_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Oligo_Design 1. Oligonucleotide Design (Labeling Sites) Oligo_Synthesis 2. Oligonucleotide Synthesis (with Amino-Modifier) Oligo_Design->Oligo_Synthesis Dye_Labeling 3. Fluorophore Conjugation (Cy3.5 & Cy5.5 NHS Esters) Oligo_Synthesis->Dye_Labeling Purification 4. Purification (HPLC) Dye_Labeling->Purification Annealing 5. Annealing of Labeled Strands Purification->Annealing FRET_Measurement 6. FRET Measurement (Spectrofluorometer or Microscope) Annealing->FRET_Measurement Data_Processing 7. Data Processing (Background Correction) FRET_Measurement->Data_Processing FRET_Calculation 8. FRET Efficiency Calculation Data_Processing->FRET_Calculation Interpretation 9. Structural & Kinetic Interpretation FRET_Calculation->Interpretation

Caption: Experimental workflow for nucleic acid FRET studies.

Experimental Protocols

Protocol 1: Oligonucleotide Labeling with Cy3.5 and Cy5.5 NHS Esters

This protocol describes the post-synthesis labeling of amino-modified oligonucleotides with Cy3.5 and Cy5.5 N-hydroxysuccinimide (NHS) esters.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • Cy3.5 NHS ester and Cy5.5 NHS ester (stored at -20°C, desiccated)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M sodium bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Resuspension: Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.

  • Dye Stock Solution Preparation: Immediately before use, warm the vial of Cy dye NHS ester to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the dye stock solution. A 2-5 fold molar excess of the dye over the oligonucleotide is recommended.

    • The final reaction volume should be kept small (e.g., 20-50 µL) to maintain a high concentration of reactants.

    • Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding Tris-HCl buffer to a final concentration of 50 mM.

Protocol 2: Purification of Labeled Oligonucleotides

Purification is crucial to remove unconjugated dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method.[1]

Materials:

  • Labeled oligonucleotide reaction mixture

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Microcentrifuge tubes for fraction collection

Procedure:

  • HPLC Setup: Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Sample Injection: Inject the labeling reaction mixture onto the column.

  • Elution Gradient: Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the oligonucleotides.

  • Fraction Collection: Monitor the elution profile at 260 nm (for DNA/RNA) and the excitation wavelength of the dyes (e.g., ~580 nm for Cy3.5 and ~675 nm for Cy5.5). The desired dual-labeled oligonucleotide will elute as a distinct peak with absorbance at all three wavelengths. Unconjugated dye will typically elute much later.

  • Product Pooling and Desalting: Pool the fractions containing the pure, dual-labeled oligonucleotide. The sample can then be desalted using a size-exclusion column or by ethanol (B145695) precipitation.

Protocol 3: FRET Measurement and Data Analysis

This protocol outlines a general procedure for ensemble FRET measurements using a spectrofluorometer.

Materials:

  • Purified and quantified dual-labeled nucleic acid sample

  • FRET buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.5)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Dilute the dual-labeled nucleic acid to the desired final concentration in the FRET buffer.

  • Instrument Setup:

    • Set the excitation wavelength to the excitation maximum of the donor (Cy3.5, ~581 nm).

    • Set the emission scan range to cover the emission spectra of both the donor and the acceptor (e.g., 590 nm to 750 nm).

  • Data Acquisition:

    • Record the emission spectrum of the dual-labeled sample.

    • As controls, record the emission spectra of donor-only and acceptor-only labeled nucleic acids under the same conditions.

  • FRET Efficiency Calculation:

    • Correct the raw emission spectra for background fluorescence.

    • The FRET efficiency (E) can be calculated using the following formula based on the sensitized emission of the acceptor: E = 1 / [1 + (I_D / I_A) * (Φ_A / Φ_D)] where I_D and I_A are the fluorescence intensities of the donor and acceptor, and Φ_D and Φ_A are their respective fluorescence quantum yields.

    • Alternatively, FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.

  • Distance Calculation: The distance (r) between the donor and acceptor can be calculated from the FRET efficiency using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6)

Conclusion

The Cy3.5-Cy5.5 FRET pair offers a robust and sensitive system for investigating the structure and dynamics of nucleic acids. The protocols and data presented in this application note provide a comprehensive framework for researchers to design and execute FRET-based experiments with confidence. Careful execution of the labeling, purification, and measurement steps is essential for obtaining high-quality, reproducible data that can provide valuable insights into the intricate world of nucleic acid biology.

References

Application Notes and Protocols for Cy5.5 Labeled Probes in Northern and Southern Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern and Southern blotting are foundational techniques for the detection and characterization of specific RNA and DNA sequences, respectively. While traditionally reliant on radioactive probes, the advent of fluorescent dyes offers a safer, more stable, and equally sensitive alternative. Among these, the near-infrared (NIR) fluorescent dye Cy5.5 has emerged as a powerful tool. Its emission in the NIR spectrum minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] This document provides detailed application notes and protocols for the use of Cy5.5 labeled probes in Northern and Southern blotting.

The use of NIR fluorophores like Cy5.5 provides several advantages, including minimal photodamage to biological samples, deep penetration of the signal, and low interference from background autofluorescence.[2][3] The preparation and detection of Cy5.5-labeled probes are often simpler and more economical compared to other nonradioactive methods.[2][3]

Quantitative Data Summary

The selection of a fluorescent probe is critical for achieving optimal results. The following tables summarize the key properties of Cy5.5 and compare its performance to other common labels used in blotting applications.

PropertyValueReference
Excitation Maximum (nm)~675[4]
Emission Maximum (nm)~694-707[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000[5]
Quantum Yield~0.20[5]

Table 1: Spectral Properties of Cy5.5. This table outlines the key spectral characteristics of the Cy5.5 dye, which are crucial for selecting appropriate imaging equipment and filters.

ParameterCy5.5Alexa Fluor 68032P
Detection Method FluorescenceFluorescenceAutoradiography/Phosphorimaging
Sensitivity High (attomole to femtomole range)High (attomole to femtomole range)Very High (<0.01 fmol)
Signal-to-Noise Ratio HighHighModerate (can be affected by background)
Photostability ModerateHigh (more photostable than Cy5.5)N/A (signal decays based on half-life)
Resolution HighHighLower (due to scattering of radioactive emissions)
Safety Non-radioactiveNon-radioactiveRadioactive (requires special handling and disposal)
Probe Stability High (can be stored for months to years)HighLow (short half-life of ~14 days)

Table 2: Performance Comparison of Cy5.5 with Other Common Labels. This table provides a comparative overview of Cy5.5, another near-infrared dye (Alexa Fluor 680), and the traditional radioactive label (32P). While specific detection limits for Cy5.5 in blotting are not widely published, the sensitivity of NIR probes is generally in the attomole to femtomole range. For instance, some NIR dye-labeled RNA probes have a reported detection limit of up to 0.05 fmol.

Experimental Protocols

I. Preparation of Cy5.5 Labeled Oligonucleotide Probes

This protocol describes the labeling of an amino-modified oligonucleotide with a Cy5.5 NHS ester.

Materials:

  • Amino-modified oligonucleotide (with a 5' or 3' amine group)

  • Cy5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Nuclease-free water

  • Purification column (e.g., desalting column) or HPLC system

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a final concentration of 1 mM.

  • Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide and the dissolved Cy5.5 NHS ester. A molar ratio of 1:5 to 1:15 (oligo:dye) is recommended to ensure efficient labeling.[2]

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of Labeled Probe:

  • Quantification and Storage:

    • Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and ~675 nm (for Cy5.5) to determine the concentration and degree of labeling.

    • Store the labeled probe at -20°C, protected from light.

G cluster_prep Probe Labeling Workflow Oligo_Prep Prepare Amino-Oligo in Labeling Buffer Reaction Mix Oligo and Dye (1:10 molar ratio) Incubate 1-2h RT Oligo_Prep->Reaction Dye_Prep Dissolve Cy5.5 NHS Ester in DMSO Dye_Prep->Reaction Purification Purify Labeled Probe (Desalting Column/HPLC) Reaction->Purification QC Quantify and Store (-20°C, protected from light) Purification->QC G cluster_northern Northern Blotting Workflow Electrophoresis RNA Gel Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Crosslink UV Crosslinking Transfer->Crosslink Prehybridization Prehybridization Crosslink->Prehybridization Hybridization Hybridization with Cy5.5 Probe Prehybridization->Hybridization Washing Low and High Stringency Washes Hybridization->Washing Detection Fluorescence Imaging Washing->Detection G cluster_southern Southern Blotting Workflow Digestion DNA Digestion & Gel Electrophoresis Denaturation Denaturation & Neutralization Digestion->Denaturation Transfer Transfer to Nylon Membrane Denaturation->Transfer Crosslink UV Crosslinking Transfer->Crosslink Hybridization Hybridization with Cy5.5 Probe Crosslink->Hybridization Washing Stringency Washes Hybridization->Washing Detection Fluorescence Imaging Washing->Detection

References

Application Notes: Post-Synthesis Conjugation of Cy5.5 to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] They serve as probes for detecting and quantifying specific nucleic acid sequences in a variety of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and in vivo imaging.[1][3][4] Cy5.5, a far-red emitting cyanine (B1664457) dye, is particularly advantageous for applications where minimizing background autofluorescence is critical, such as in vivo imaging.[3]

Post-synthesis conjugation is a robust method for attaching dyes like Cy5.5 to an oligonucleotide after its automated chemical synthesis is complete.[4][5] The most common and reliable approach involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated dye with an oligonucleotide that has been synthesized with a primary amine group.[3][5] This method allows for precise placement of the label at the 5' end, 3' end, or an internal position via a modified base.[5][6]

This document provides a detailed protocol for the post-synthesis conjugation of Cy5.5 NHS ester to an amine-modified oligonucleotide, including purification and characterization of the final product.

Chemical Principle

The core of the conjugation process is the reaction between the primary amine (-NH₂) on the modified oligonucleotide and the N-hydroxysuccinimide (NHS) ester of Cy5.5. The amine acts as a nucleophile, attacking the ester and forming a stable, covalent amide bond, releasing the NHS group.[5] This reaction is highly efficient and specific in a slightly alkaline environment (pH 8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.[2][7]

G cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (R-NH₂) Product Cy5.5-Oligonucleotide Conjugate (R-NH-CO-Cy5.5) Oligo->Product + Cy55 Cy5.5-NHS Ester Cy55->Product pH 8.5 - 9.0 (Amide Bond Formation) NHS NHS (N-hydroxysuccinimide)

Caption: Amine-NHS ester conjugation reaction.

Experimental Workflow Overview

The entire process, from receiving the synthesized oligonucleotide to obtaining the final purified product, involves a series of sequential steps. The workflow ensures that the conjugation reaction proceeds efficiently and that unreacted components are removed to yield a high-purity conjugate suitable for downstream applications.

G start Start prep_oligo Dissolve Amine-Oligo start->prep_oligo react Conjugation Reaction (2h, Room Temp) prep_oligo->react prep_dye Dissolve Cy5.5 NHS Ester prep_dye->react purify Purification (e.g., HPLC, Extraction) react->purify analyze QC Analysis (UV-Vis Spectroscopy) purify->analyze end Final Product analyze->end

Caption: Post-synthesis conjugation workflow.

Detailed Protocols

Reagent Preparation
  • Amine-Modified Oligonucleotide: Lyophilized oligonucleotide containing a primary amine modification (e.g., 5'-Amino-Modifier C6).

  • Cy5.5 NHS Ester: Store desiccated at -20°C.[8]

  • Conjugation Buffer: 0.1 M Sodium Borate or Sodium Bicarbonate buffer, pH 8.5. Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the Cy5.5 NHS ester.[9]

  • Nuclease-Free Water: For all aqueous solutions.

Preparation of 0.1 M Sodium Borate Buffer (pH 8.5):

  • Dissolve 3.81 g of Sodium Tetraborate decahydrate (B1171855) in ~90 mL of nuclease-free water.

  • Adjust the pH to 8.5 using 1 M HCl.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Filter sterilize the solution.

Conjugation Reaction

This protocol is based on a starting quantity of 100 nmol of oligonucleotide.

  • Dissolve Oligonucleotide: Resuspend 100 nmol of the lyophilized amine-modified oligonucleotide in 200 µL of the 0.1 M Sodium Borate buffer (pH 8.5). Vortex thoroughly to ensure complete dissolution. This results in a final oligonucleotide concentration of approximately 0.5 mM.

  • Dissolve Dye: Immediately before use, dissolve ~1 mg of Cy5.5 NHS ester in 50-100 µL of anhydrous DMSO. This creates a concentrated stock solution. A 10-20 fold molar excess of dye to oligonucleotide is recommended for optimal conjugation efficiency.

  • Combine Reagents: Add the calculated volume of the Cy5.5 DMSO solution to the oligonucleotide solution. For example, for a 15-fold molar excess, add 1.5 µmol of dye.

  • Incubate: Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil). For potentially less reactive amines or to maximize yield, the reaction can be left overnight at 4°C.

Purification of the Conjugate

Purification is a critical step to remove unreacted free dye and any unlabeled oligonucleotide.[10] Excess dye can lead to high background signals, while unlabeled oligos will reduce the specific activity of the probe. Dual HPLC is highly recommended for the highest purity.[3] Alternative methods like pH-controlled extraction or gel filtration can also be effective.

Method 1: Reversed-Phase HPLC (High Purity)

  • Setup: Use a C18 reverse-phase column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: 100% Acetonitrile

  • Gradient: Run a linear gradient of increasing Acetonitrile concentration (e.g., 5% to 50% Buffer B over 30 minutes).

  • Detection: Monitor the elution profile at 260 nm (for oligonucleotide) and 675 nm (for Cy5.5).[3]

  • Fraction Collection: The successfully conjugated oligonucleotide is more hydrophobic than the unlabeled oligo due to the bulky dye and will therefore have a longer retention time. The free dye will also have a distinct retention time. Collect the peak that absorbs at both 260 nm and 675 nm.

  • Desalting: The collected fraction should be desalted using a suitable method like ethanol (B145695) precipitation or a desalting column.

Method 2: pH-Controlled Extraction (Rapid Method) This method exploits the change in solubility of the free cyanine dye at low pH.[7][11]

  • Acidify: Lower the pH of the reaction mixture to ~3.0 by adding an appropriate acid (e.g., dilute HCl). At this pH, the free dye becomes protonated and less water-soluble.[7]

  • Extract: Add an equal volume of an immiscible organic solvent like n-butanol.[10][11]

  • Mix and Separate: Vortex the mixture vigorously for 1 minute, then centrifuge briefly (e.g., 1 min at 4000 x g) to separate the phases.[11]

  • Collect Aqueous Phase: The hydrophilic Cy5.5-labeled oligonucleotide will remain in the lower aqueous phase, while the unreacted, now more hydrophobic, free dye will partition into the upper organic phase.[7][10]

  • Repeat: Discard the organic layer and repeat the extraction 2-3 times with fresh n-butanol to ensure complete removal of the free dye.[11]

  • Neutralize: The purified conjugate in the aqueous phase can be neutralized by adding a suitable buffer.

Characterization and Data

After purification, the final product must be characterized to determine concentration, purity, and the degree of labeling.

Quantification by UV-Vis Spectroscopy

The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance of the solution at 260 nm (A₂₆₀) and 675 nm (A₆₇₅), the absorbance maximum for Cy5.5.[3]

  • Measure the absorbance of the purified conjugate solution at 260 nm and 675 nm using a spectrophotometer (e.g., NanoDrop).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Cy5.5] = A₆₇₅ / ε₆₇₅ (where ε₆₇₅ for Cy5.5 is ~250,000 M⁻¹cm⁻¹)

  • The absorbance at 260 nm is a contribution from both the oligonucleotide and the Cy5.5 dye. A correction factor is needed to determine the oligo's true absorbance.

    • Correction Factor (CF₂₆₀) = A₂₆₀ of free dye / A₆₇₅ of free dye (For Cy5.5, this is ~0.05)

    • Corrected A₂₆₀ = A₂₆₀(measured) - (A₆₇₅(measured) x CF₂₆₀)

  • Calculate the concentration of the oligonucleotide:

    • [Oligo] = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the extinction coefficient of the specific oligonucleotide sequence).

  • Degree of Labeling (DOL): This ratio indicates the average number of dye molecules per oligonucleotide.

    • DOL = [Cy5.5] / [Oligo] (An ideal DOL for a singly-labeled oligo is close to 1.0).

Expected Results & Quantitative Data

The success of the conjugation reaction is influenced by several factors, including the quality of the reagents and the purification method.[12]

ParameterTypical RangeNotes
Conjugation Efficiency 70-95%Highly dependent on the freshness of the NHS ester and the reactivity of the amine-modified oligo.[12][13]
Purification Yield (HPLC) 30-50%Yields can be lower due to losses during fraction collection and desalting.[12]
Purification Yield (Extraction) >85%Extraction methods generally have higher recovery but may result in slightly lower purity than HPLC.[10]
Final Purity (HPLC) >95%HPLC is effective at separating labeled, unlabeled, and free dye components.[7]
Degree of Labeling (DOL) 0.8 - 1.0A DOL close to 1 indicates a highly efficient reaction and successful labeling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Hydrolyzed NHS ester due to moisture.1. Use fresh, anhydrous DMSO. Always store NHS ester desiccated at -20°C.
2. Incorrect buffer pH or composition (e.g., Tris buffer).2. Verify buffer pH is between 8.0-9.0. Ensure no primary amines are present in the buffer.[2]
3. Inactive amine-modified oligonucleotide.3. Use high-quality, freshly synthesized oligonucleotides.
High Background Signal Incomplete removal of free dye.1. Optimize the HPLC gradient to improve separation.[7]
2. Perform an additional extraction step or use a different purification method (e.g., gel filtration).
Multiple Peaks in HPLC Degradation of the dye or oligonucleotide.1. Protect the dye from light during the reaction.
2. Avoid harsh deprotection conditions if applicable. Certain dyes are sensitive to prolonged exposure to ammonia (B1221849) at high temperatures.[2]
Poor Recovery After Purification 1. Loss of product during ethanol precipitation.1. Ensure precipitation is performed at a low temperature (-20°C or -70°C) with sufficient salt.
2. Non-specific binding to columns or tubes.2. Use low-binding microcentrifuge tubes. Pre-condition columns according to manufacturer instructions.

References

Application Notes and Protocols: Dual-Labeling Oligonucleotides with Cy5.5 Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-labeled oligonucleotides are essential tools in molecular biology and diagnostics, enabling a wide range of applications such as quantitative real-time PCR (qPCR), Fluorescence Resonance Energy Transfer (FRET) assays, and Fluorescence In Situ Hybridization (FISH).[1][2][] This document provides detailed protocols for the synthesis, purification, and characterization of oligonucleotides dual-labeled with the near-infrared fluorescent dye, Cy5.5, using phosphoramidite (B1245037) chemistry. Cy5.5 is particularly advantageous for biological imaging due to its emission in the near-infrared spectrum, which minimizes background fluorescence and allows for deep tissue penetration.[4]

Applications of Dual-Labeled Cy5.5 Oligonucleotides

Dual-labeled probes with Cy5.5 find utility in a variety of sensitive and specific assays:

  • Quantitative Real-Time PCR (qPCR): In qPCR applications, dual-labeled probes, often referred to as hydrolysis probes, consist of a fluorophore (e.g., Cy5.5) and a quencher.[2][] The probe binds to a specific target sequence between the PCR primers. During primer extension, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal that is proportional to the amount of amplified product.[][5]

  • Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two dye molecules. In FRET-based assays, the dual-labeled oligonucleotide can act as a molecular beacon.[1] Upon hybridization to a target sequence, a conformational change separates the donor (fluorophore) and acceptor (quencher or another fluorophore), leading to a change in fluorescence.[1][6][7]

  • Fluorescence In Situ Hybridization (FISH): Dual labeling of FISH probes with dyes like Cy5 has been shown to significantly increase signal intensity without compromising specificity.[8][9] This "Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization" (DOPE-FISH) strategy can overcome low signal issues often encountered with singly-labeled probes.[8]

  • In Vivo Imaging: The near-infrared properties of Cy5.5 make it an ideal candidate for in vivo imaging studies, allowing for the tracking of oligonucleotides and their targets in living organisms with high sensitivity.[4][10]

Experimental Protocols

Protocol 1: Automated Synthesis of Dual-Labeled Oligonucleotides

This protocol outlines the solid-phase synthesis of an oligonucleotide with a 5'-Cy5.5 label and an internal or 3'-quencher using an automated DNA synthesizer.

Materials:

  • Cy5.5 Phosphoramidite (e.g., from Glen Research, Lumiprobe)[11][12]

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-end modification (e.g., a quencher or a standard nucleoside)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)[13]

  • Oxidizer solution (Iodine solution, 0.02 M recommended to avoid dye degradation)[12]

  • Capping reagents (Cap A and Cap B)

  • Deblocking reagent (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and modification details.

  • Solid Support: Use a CPG column containing the initial 3'-base or a pre-functionalized quencher.

  • Standard Cycles: The synthesis proceeds in the 3' to 5' direction with repeated cycles of deblocking, coupling, capping, and oxidation for each standard nucleoside phosphoramidite.

  • Cy5.5 Coupling: For the final 5'-labeling step, use the this compound. A longer coupling time of 3 minutes is recommended for bulky dye phosphoramidites.[12] Commercial Cy5 phosphoramidites are often coupled at a concentration of 70-80 mM.[13][14]

  • Trityl Monitoring: The MMT (monomethoxytrityl) group on the this compound will be removed. The absorbance of the MMT cation is different from the DMT cation, which may be misinterpreted by some trityl monitors.[12][15][16] Conductivity monitors can provide a more accurate reading of the coupling efficiency.[12][16]

  • Cleavage and Deprotection:

    • After synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed.

    • For oligonucleotides containing cyanine (B1664457) dyes, it is recommended to use mild deprotection conditions to prevent dye degradation.[12]

    • Use ammonium (B1175870) hydroxide (B78521) at room temperature for 24-36 hours or a base-labile protecting group strategy with a shorter exposure time (e.g., 2 hours at 65°C).[12][15] If UltraMILD reagents were used during synthesis, deprotection can be performed with 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature.[12]

Protocol 2: Purification of Dual-Labeled Oligonucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for purifying dual-labeled oligonucleotides to remove unlabeled oligos, partially labeled products, and free dye.[17]

Materials:

  • Crude, deprotected oligonucleotide solution

  • HPLC system with a UV-Vis detector

  • Reverse-phase HPLC column (e.g., C18)[18]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Resuspend the dried, crude oligonucleotide in Mobile Phase A.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Injection and Gradient: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration.

  • Fraction Collection: Monitor the elution profile at 260 nm (for DNA/RNA) and at the absorbance maximum of Cy5.5 (~675 nm). Collect fractions corresponding to the major peak that absorbs at both wavelengths, which represents the dual-labeled product. Non-labeled and single-labeled oligonucleotides will elute earlier.

  • Desalting and Lyophilization: Pool the pure fractions, remove the volatile mobile phase by lyophilization.

  • Quality Control: Analyze the purified product using analytical HPLC and mass spectrometry to confirm purity and identity.

Data Presentation

Table 1: Photophysical Properties of Cy5.5
PropertyValueReference
Excitation Maximum (nm)~675[19]
Emission Maximum (nm)~694-707[19]
Extinction Coefficient (M⁻¹cm⁻¹)~209,000 - 250,000[13][19]
Recommended QuencherBHQ-2®, BHQ-3®[8][20]
Table 2: Typical Coupling Efficiencies in Oligonucleotide Synthesis
ReagentAverage Stepwise Coupling Efficiency
Standard Nucleoside Phosphoramidites>99%
This compound>95%

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocols used.

Visualization of Workflows and Pathways

Diagram 1: Automated Synthesis Workflow for Dual-Labeled Oligonucleotides

G cluster_synthesis Automated Synthesis Cycle (3' -> 5') Deblocking Deblocking (Remove 5'-DMT) Coupling Coupling (Add next base) Deblocking->Coupling Capping Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Start Start: 3'-Quencher on CPG Support Synthesis Repeat Synthesis Cycle for each Nucleotide Start->Synthesis Labeling Final Coupling: 5'-Cy5.5 Phosphoramidite Synthesis->Labeling Cleavage Cleavage from CPG & Deprotection Labeling->Cleavage Purification HPLC Purification Cleavage->Purification QC Quality Control (Mass Spec & Analytical HPLC) Purification->QC Final Pure Dual-Labeled Oligonucleotide QC->Final

Caption: Workflow for the synthesis and purification of a 5'-Cy5.5 dual-labeled oligonucleotide.

Diagram 2: Mechanism of a 5' Nuclease (TaqMan) qPCR Assay

G cluster_step1 1. Annealing cluster_step2 2. Extension & Cleavage cluster_step3 3. Fluorescence Template1 Target DNA Probe1 Dual-Labeled Probe (Cy5.5 + Quencher) Probe1->Template1 Hybridization Primer1 Primer Primer1->Template1 Polymerase1 Taq Polymerase Template2 Target DNA Primer2 Primer Extension Polymerase2 Taq Polymerase (5'-3' Exonuclease Activity) Polymerase2->Primer2 Synthesizes new strand CleavedProbe Probe Cleavage Polymerase2->CleavedProbe Degrades probe Cy55 Cy5.5 (Fluorophore) Signal Fluorescent Signal Detected Cy55->Signal Emits Light Quencher Quencher cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: The mechanism of action for a dual-labeled hydrolysis probe in a qPCR assay.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Cy5.5 phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Cy5.5 phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Cy5.5 phosphoramidite and where is it typically incorporated in an oligonucleotide?

A1: this compound is a molecule used in automated DNA synthesis to label oligonucleotides with a fluorescent dye. This dye is part of the cyanine (B1664457) family and emits light in the far-red region of the spectrum, which is useful for various applications, including multiplex qPCR.[1] Typically, cyanine dyes like Cy5.5 are added once at the 5'-terminus of the oligonucleotide.[2][3][4] However, they can also be incorporated internally or at the 3'-terminus using appropriate solid supports.[2][3][5]

Q2: What is "coupling efficiency" and why is it critical for oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the growing oligonucleotide chain that successfully react with the incoming phosphoramidite in each synthesis cycle.[6][7] Achieving a high coupling efficiency (ideally >99%) is crucial because any unreacted sites result in truncated sequences.[7][8] The accumulation of these shorter, incomplete oligonucleotides reduces the yield of the desired full-length product and can complicate downstream applications.[6][7] Even a small drop in coupling efficiency can significantly lower the final yield, especially for longer oligonucleotides.[6][8]

Q3: I am observing a low trityl signal after the Cy5.5 coupling step. Does this definitively mean low coupling efficiency?

A3: Not necessarily. This compound uses a monomethoxytrityl (MMT) protecting group, not the more common dimethoxytrityl (DMT) group.[2][3][4] The MMT cation released during the deblocking step has a different absorbance profile (yellow) compared to the DMT cation (orange).[2][3][4] Absorbance-based trityl monitors on DNA synthesizers may interpret this difference as a low coupling event.[2][3][4] Conductivity detectors, on the other hand, can provide a more accurate interpretation of the release.[2] Therefore, a low trityl signal with Cy5.5 may be an artifact of the monitoring system.

Q4: What are the most common causes of low coupling efficiency with phosphoramidites in general?

A4: Several factors can contribute to low coupling efficiency for any phosphoramidite, including Cy5.5. The most common culprits include:

  • Moisture: Water in the acetonitrile (B52724) (ACN) solvent, phosphoramidite solution, or activator solution can react with the activated phosphoramidite, reducing its availability for coupling.[6][][10]

  • Degraded Reagents: Phosphoramidites are sensitive to moisture and oxidation and have a limited shelf life.[7] Using expired or improperly stored phosphoramidites, or a degraded activator, will lead to poor coupling.[7]

  • Suboptimal Activator: The choice and concentration of the activator are critical for efficient phosphite (B83602) triester formation.[]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[7]

Q5: Are there any specific storage and handling recommendations for this compound?

A5: Yes. Like other phosphoramidites, Cy5.5 is sensitive to moisture and light. It should be stored at -20°C in the dark and desiccated.[1] For transportation, it can be at room temperature for up to three weeks, but prolonged exposure to light should be avoided.[1] When preparing solutions, use anhydrous acetonitrile and maintain an anhydrous atmosphere to prevent degradation.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Initial Assessment

If you suspect low coupling efficiency, first consider the possibility of an MMT-related trityl signal anomaly as described in FAQ Q3. If you have a conductivity monitor, rely on its reading. If not, proceed with the troubleshooting steps below.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Coupling Efficiency Suspected check_trityl Is the trityl monitor absorbance-based? start->check_trityl mmt_issue Potential MMT cation underestimation. Verify with alternative method. check_trityl->mmt_issue Yes reagent_check Step 1: Verify Reagent Quality check_trityl->reagent_check No mmt_issue->reagent_check instrument_check Step 2: Check Instrument & Fluidics reagent_check->instrument_check protocol_review Step 3: Review Synthesis Protocol instrument_check->protocol_review analysis Step 4: Analyze Oligonucleotide Product protocol_review->analysis solution Problem Resolved analysis->solution

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Step 1: Verify Reagent Quality
ReagentTroubleshooting StepRecommended Action
This compound Check expiration date and storage conditions.Use a fresh, unexpired vial of phosphoramidite. Ensure it has been stored at -20°C and protected from light and moisture.[1]
Acetonitrile (ACN) Verify anhydrous nature (<30 ppm water).Use a fresh bottle of anhydrous ACN. Consider using septum-sealed bottles to minimize moisture ingress.[10]
Activator Check expiration date and concentration.Prepare a fresh solution of the activator at the recommended concentration. Common activators include Tetrazole derivatives, ETT, and DCI.[7][]
Other Reagents Ensure all other synthesis reagents (capping, oxidation, deblocking) are fresh and correctly prepared.Replace any suspect reagents.
Step 2: Check Instrument & Fluidics

A systematic check of the DNA synthesizer can identify mechanical issues affecting reagent delivery.

InstrumentCheck start Instrument & Fluidics Check leak_check Perform a system leak test. start->leak_check line_check Visually inspect all reagent lines for blockages or bubbles. leak_check->line_check delivery_check Calibrate reagent delivery volumes. line_check->delivery_check gas_check Ensure inert gas (Argon/Helium) is dry and flowing correctly. delivery_check->gas_check end Instrument Verified gas_check->end

Caption: A logical flow for verifying the DNA synthesizer's performance.

Step 3: Review Synthesis Protocol
ParameterRecommendation for Cy5.5Rationale
Coupling Time A 3-minute coupling time is often recommended.[2][3][11] Some protocols for modified Cy5 phosphoramidites suggest extended reaction times or multiple pulses of reagent delivery.[12][13]Provides sufficient time for the bulky dye phosphoramidite to react with the 5'-hydroxyl group.
Oxidizer Concentration Use a milder iodine concentration, such as 0.02M.[2][3][11]To avoid degradation of the cyanine dye.
Monomer Choice The use of UltraMILD monomers is preferred.[2][3][11]Allows for milder deprotection conditions, which helps to preserve the integrity of the Cy5.5 dye.
Deprotection If using UltraMILD reagents, deprotect with 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or with Ammonium (B1175870) Hydroxide (B78521) for 2 hours at room temperature.[2][11] If standard bases are used, deprotection in ammonium hydroxide at room temperature for 24-36 hours can provide acceptable yields.[2][11] Avoid elevated temperatures with ammonium hydroxide as Cy5.5 is less stable under these conditions.[2][3][4]Harsh deprotection conditions can degrade the Cy5.5 dye.
Step 4: Analyze Oligonucleotide Product

If the above steps do not resolve the issue, analyzing the crude oligonucleotide product can provide definitive evidence of coupling failure.

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Absorbance

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Setup: Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector positioned to measure the absorbance of the waste stream from the synthesis column.

  • Synthesis Program: Program the synthesizer to record the absorbance at ~495 nm during the deblocking step of each cycle.

  • Data Collection: As the synthesis proceeds, the instrument's software will generate a plot of trityl absorbance versus cycle number.

  • Analysis:

    • A consistent and high absorbance reading after each coupling step indicates high coupling efficiency in the preceding cycle.[7]

    • A significant drop in the trityl signal indicates a failure in the previous coupling step.[7]

    • Note for Cy5.5: Be aware that the MMT cation from Cy5.5 will have a different absorbance maximum and intensity compared to the DMT cation from standard nucleoside phosphoramidites.[2][3][4] Look for a consistent, albeit potentially lower, signal rather than comparing its absolute value to that of DMT.

Protocol 2: Post-Synthesis Analysis by HPLC and Mass Spectrometry

Objective: To determine the purity of the crude oligonucleotide product and identify the presence of truncated sequences.

Methodology:

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups according to the recommended deprotection protocol for Cy5.5-labeled oligonucleotides.

  • Sample Preparation: Desalt the crude oligonucleotide sample.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Analyze the desalted sample on a reverse-phase HPLC system.

    • The full-length, Cy5.5-labeled oligonucleotide will be more hydrophobic and thus have a longer retention time than the shorter, truncated failure sequences.

    • The presence of significant early-eluting peaks is indicative of poor coupling efficiency.[7]

  • Mass Spectrometry (MS):

    • Analyze the desalted sample using ESI-MS or MALDI-TOF MS.

    • The resulting spectrum will show the mass-to-charge ratio of the synthesized products.

    • Confirm that the major peak corresponds to the expected mass of the full-length Cy5.5-labeled oligonucleotide.

    • The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is direct evidence of coupling failures.[7]

References

Technical Support Center: Preventing Cy5.5 Dye Degradation During Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Cy5.5 dye during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Cy5.5 dye degradation during oligonucleotide synthesis?

A1: Cy5.5 dye, a member of the cyanine (B1664457) dye family, is susceptible to degradation from several factors inherent to the oligonucleotide synthesis process. The primary causes include:

  • Harsh Deprotection Conditions: Standard deprotection methods often involve strong bases like ammonium (B1175870) hydroxide (B78521) at elevated temperatures. Cy5.5 is sensitive to high pH and prolonged exposure to these conditions can lead to the breakdown of the dye's chromophore.[1][2][3][4]

  • Cleavage from the Solid Support: The cleavage step, which releases the oligonucleotide from the solid support, can also expose the dye to harsh acidic conditions (e.g., trifluoroacetic acid - TFA), potentially causing degradation, especially for sulfonated versions of the dye.[2][5]

  • Oxidation: Cyanine dyes are prone to oxidation, which can be exacerbated by exposure to air and certain chemical reagents used during synthesis. The presence of ozone in the laboratory environment has also been identified as a cause of Cy5 degradation.[6]

  • Photodegradation: Cy5.5 is light-sensitive. Exposure to ambient light, especially over extended periods, can lead to photobleaching and loss of fluorescence.[7][8]

  • Presence of Water: Residual water in solvents and reagents can contribute to the degradation of phosphoramidites and the dye itself.[9]

Q2: How can I minimize Cy5.5 dye degradation during the deprotection step?

A2: Optimizing the deprotection protocol is critical for preserving the integrity of the Cy5.5 dye. Here are some recommended strategies:

  • Use Milder Deprotection Reagents: Instead of concentrated ammonium hydroxide at high temperatures, consider using milder conditions. Options include:

    • Ammonium hydroxide at room temperature for a longer duration (e.g., 24-36 hours).[3]

    • A mixture of ammonium hydroxide and methylamine (B109427) (AMA), which allows for rapid deprotection at room temperature.[10]

    • 0.05M potassium carbonate in methanol (B129727) for 4 hours, especially when using UltraMILD base-protecting groups.[3][10]

  • Utilize Base-Labile Protecting Groups: Employ phosphoramidite (B1245037) monomers with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[3][10] This allows for shorter deprotection times, minimizing the dye's exposure to basic conditions.

  • Control Deprotection Time and Temperature: If using ammonium hydroxide at elevated temperatures, it is crucial to limit the exposure time to two hours or less at 65°C.[1][3] However, room temperature deprotection is generally safer for Cy5.5.

Q3: What are the best practices for storing Cy5.5-labeled oligonucleotides?

A3: Proper storage is essential to maintain the long-term stability of your Cy5.5-labeled oligonucleotides.

  • pH Control: Cy5.5 and other cyanine dyes are most stable at a neutral pH of around 7.0.[11][12] Resuspending the oligonucleotide in a buffer with a pH above 8.0 can damage the dye.[2][12]

  • Temperature: For long-term storage, it is recommended to store aliquots of the labeled oligonucleotide at -20°C or colder.[8][11][12][13] Avoid repeated freeze-thaw cycles, as this can degrade the sample.[7]

  • Light Protection: Always store Cy5.5-labeled oligonucleotides in the dark, using amber tubes or by wrapping tubes in foil to prevent photoblegradation.[7][8][11][12]

  • Storage Medium: Resuspending in a TE buffer (10 mM Tris-HCl, 0.1 mM EDTA) at pH 7.0 is recommended over nuclease-free water for better stability.[8][13][14]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with Cy5.5-labeled oligonucleotides.

Problem: Low or no fluorescence signal from the purified oligonucleotide.

// Nodes Start [label="Start:\nLow/No Fluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Deprotection [label="Check Deprotection\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Harsh_Conditions [label="Were conditions harsh?\n(High temp, strong base)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Deprotection [label="Action:\nUse milder conditions\n(e.g., RT NH4OH, K2CO3/MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Cleavage [label="Check Cleavage\nReagent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TFA_Used [label="Was TFA used?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Consider_Alternatives [label="Action:\nConsider alternative cleavage\nmethods if dye is TFA-sensitive", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Storage [label="Check Storage and\nHandling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Light_Exposure [label="Was oligo exposed to light?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Protect_From_Light [label="Action:\nStore in dark tubes\nand minimize light exposure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purification [label="Check Purification\nMethod", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pH_Shift [label="Did purification involve\nsignificant pH shifts?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize_pH [label="Action:\nEnsure final product is at\nneutral pH (~7.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Check [label="Re-evaluate with\noptimized protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Deprotection; Check_Deprotejection -> Harsh_Conditions [label="Evaluate"]; Harsh_Conditions -> Optimize_Deprotection [label="Yes"]; Harsh_Conditions -> Check_Cleavage [label="No"]; Optimize_Deprotection -> Final_Check; Check_Cleavage -> TFA_Used [label="Evaluate"]; TFA_Used -> Consider_Alternatives [label="Yes"]; TFA_Used -> Check_Storage [label="No"]; Consider_Alternatives -> Final_Check; Check_Storage -> Light_Exposure [label="Evaluate"]; Light_Exposure -> Protect_From_Light [label="Yes"]; Light_Exposure -> Check_Purification [label="No"]; Protect_From_Light -> Final_Check; Check_Purification -> pH_Shift [label="Evaluate"]; pH_Shift -> Neutralize_pH [label="Yes"]; pH_Shift -> Final_Check [label="No"]; Neutralize_pH -> Final_Check; } .end

Caption: Troubleshooting workflow for low fluorescence of Cy5.5-labeled oligos.

Experimental Protocols

Protocol 1: Mild Deprotection of Cy5.5-Labeled Oligonucleotides

This protocol is designed to minimize dye degradation during the removal of protecting groups from the oligonucleotide.

  • Cleavage from Support:

    • Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave it from the support.

    • Transfer the supernatant containing the oligonucleotide to a clean, sealed vial.

  • Deprotection:

    • Continue the incubation of the oligonucleotide solution at room temperature for 24-36 hours.

    • Alternatively, for oligonucleotides synthesized with UltraMILD phosphoramidites, deprotection can be carried out using 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[3][10]

  • Purification:

    • After deprotection, evaporate the ammonium hydroxide or methanolic potassium carbonate solution to dryness.

    • Resuspend the oligonucleotide pellet in a suitable buffer for purification (e.g., 0.1 M TEAA for reverse-phase HPLC).

    • Purify the labeled oligonucleotide using HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Post-Purification Handling:

    • After purification, ensure the final product is desalted and resuspended in a TE buffer at pH 7.0.

    • Quantify the oligonucleotide and store it at -20°C, protected from light.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Cyanine Dyes

Deprotection ReagentTemperatureTimeSuitability for Cy5.5Key Considerations
Concentrated NH₄OH55°C> 2 hoursLowHigh risk of dye degradation.[1][3][4]
Concentrated NH₄OHRoom Temp24-36 hoursHighSignificantly reduces degradation.[3]
AMA (NH₄OH/Methylamine)Room Temp~10 minutesHighRapid deprotection, minimizes exposure time.[10]
0.05 M K₂CO₃ in MeOHRoom Temp4 hoursHighRequires UltraMILD phosphoramidites.[3][10]

Table 2: Alternative Dyes to Cy5.5

For applications where Cy5.5 degradation is a persistent issue, consider these alternative near-infrared dyes.

Alternative DyeExcitation (nm)Emission (nm)Key Features
DyLight 680682715Good replacement for Cy5.5 and Alexa Fluor 680.[15]
Alexa Fluor 680679702Photostable and bright.
ATTO 680680700High photostability and fluorescence quantum yield.[16]
ATTO 700700716Suitable for applications requiring longer wavelengths.[16]

Visualization of Key Processes

// Nodes Synthesis [label="1. Solid-Phase\nOligonucleotide Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Labeling [label="2. Incorporation of\nCy5.5 Phosphoramidite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="3. Cleavage from\nSolid Support", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="4. Base and Phosphate\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="5. Purification\n(HPLC or PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC [label="6. Quality Control and Storage", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Labeling; Labeling -> Cleavage; Cleavage -> Deprotection; Deprotection -> Purification; Purification -> QC; } .end

Caption: Standard workflow for synthesizing Cy5.5-labeled oligonucleotides.

References

How to reduce photobleaching of Cy5.5 labeled probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Cy5.5 labeled probes during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy5.5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5.5, upon exposure to excitation light. When a Cy5.5 molecule is excited, it can transition from its excited singlet state to a long-lived and highly reactive triplet state. This triplet state can then react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen. These ROS can chemically modify the fluorophore, rendering it permanently non-fluorescent. This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or intense light exposure.

Q2: What are the main factors that contribute to the photobleaching of Cy5.5?

Several factors can accelerate the photobleaching of Cy5.5:

  • High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, more opportunities for photochemical damage.

  • Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.

  • Presence of Molecular Oxygen: Oxygen is a key mediator in the photobleaching process of many fluorophores, including cyanine (B1664457) dyes, as it leads to the formation of destructive reactive oxygen species.

  • Local Chemical Environment: The pH and presence of certain molecules in the imaging buffer or mounting medium can influence the photostability of Cy5.5. For instance, cyanine dyes can be less stable in acidic environments.[1]

Q3: How can I minimize photobleaching of my Cy5.5 labeled probes?

A multi-pronged approach is the most effective way to reduce photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[2]

  • Use Antifade Reagents: Incorporate chemical antifade agents or use commercial antifade mounting media to protect your sample. These reagents work by quenching the triplet state of the fluorophore and scavenging reactive oxygen species.

  • Control the Chemical Environment: For live-cell imaging, using an oxygen scavenging system in your imaging buffer can significantly reduce photobleaching.

  • Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable alternative to Cy5.5, such as Alexa Fluor 647.[3]

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They primarily work through two mechanisms:

  • Triplet State Quenchers: These molecules, such as n-propyl gallate (NPG), accept energy from the excited triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen to produce ROS.[4]

  • Reactive Oxygen Species (ROS) Scavengers: These molecules, often antioxidants, react with and neutralize any ROS that are formed, thereby protecting the fluorophore from chemical damage.

Q5: Are there any compatibility issues with antifade reagents and Cy5.5?

Yes, some antifade reagents can be incompatible with cyanine dyes. For example, p-phenylenediamine (B122844) (PPD), a common antifade agent, has been reported to react with and diminish the fluorescence of cyanine dyes.[5] Therefore, it is crucial to choose an antifade reagent that is compatible with your specific fluorophore.

Troubleshooting Guide

Problem 1: My Cy5.5 signal is bright initially but fades very quickly.

This is a classic sign of photobleaching. Here are some steps to troubleshoot this issue:

Possible Cause Solution
Excessive Excitation Power Reduce the laser power to the lowest level that provides a detectable signal. Use a neutral density filter if necessary to attenuate the light intensity.
Long Exposure Times Decrease the camera exposure time. If the signal-to-noise ratio is too low, consider increasing the camera gain, but be mindful of introducing noise.
Absence of Antifade Reagent For fixed samples, use a commercial antifade mounting medium. For live-cell imaging, add an antifade reagent or an oxygen scavenging system to the imaging buffer.
High Oxygen Concentration For live-cell imaging, use an oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer.[6]
Suboptimal Imaging Buffer pH Ensure your imaging buffer has a slightly basic pH (around 7.5), as acidic environments can decrease the photostability of cyanine dyes.[1]

Problem 2: My Cy5.5 signal is weak from the start.

If your signal is weak from the beginning of your imaging session, the issue might not be solely photobleaching.

Possible Cause Solution
Low Labeling Efficiency Verify the successful conjugation of your probe to the target molecule. Run a quality control check, such as a gel or spectrophotometry, to confirm labeling.
Incorrect Filter Set Ensure you are using the correct excitation and emission filters for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).
Low Abundance of Target If your target molecule is expressed at low levels, consider using a signal amplification strategy.
Suboptimal Antibody Dilution (for immunofluorescence) Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
Incompatible Mounting Medium Some mounting media can quench the fluorescence of certain dyes. Test different mounting media to see if the initial signal improves.

Problem 3: I am using an antifade reagent, but my signal is still fading.

Even with antifade reagents, photobleaching can still occur, especially under harsh imaging conditions.

Possible Cause Solution
Antifade Reagent is Old or Ineffective Prepare fresh antifade solutions, as some can lose their efficacy over time. Consider trying a different type of antifade reagent.
Imaging Conditions are Still Too Harsh Even with antifade protection, it's crucial to minimize light exposure. Combine the use of antifade reagents with optimized imaging parameters (lower laser power, shorter exposure).
Incompatibility with Cyanine Dyes Ensure the antifade reagent you are using is compatible with Cy5.5. Avoid reagents known to quench cyanine dyes, such as p-phenylenediamine.[5]

Quantitative Data

Table 1: Comparison of Photostability of Cy5 and Alexa Fluor 647

This table summarizes the relative photostability of Cy5 compared to the spectrally similar dye, Alexa Fluor 647. The data indicates that Alexa Fluor 647 is significantly more photostable.

FluorophoreRelative PhotostabilityReference
Cy5Less Photostable[3][7]
Alexa Fluor 647Significantly More Photostable[3][7]

Note: Photostability was assessed by measuring the remaining fluorescence intensity after continuous illumination. Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only about 55% under the same conditions.[7]

Table 2: Effect of Oxygen on Cy5.5 Photodegradation

This table illustrates the significant impact of oxygen on the photostability of Cy5.5.

ConditionPercent Degradation (after 2 hours)Reference
Inert Argon Atmosphere< 10%[1]
Ambient Atmospheric Conditions20-30%[1]
Saturated Oxygen Solution36-64%[1]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a glycerol-based antifade mounting medium containing n-propyl gallate.[4][8]

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (NPG)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

  • In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the PBS/glycerol mixture while stirring rapidly.

  • Aliquot and store at -20°C, protected from light.

Protocol 2: Preparation of an Oxygen Scavenging System for Live-Cell Imaging

This protocol details the preparation of a commonly used enzymatic oxygen scavenging system.[6][9]

Materials:

  • Imaging Buffer (e.g., DMEM without phenol (B47542) red)

  • Glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - optional triplet state quencher

Procedure:

  • Prepare a stock solution of glucose (e.g., 20% w/v in water) and sterilize by filtration.

  • Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in buffer) and catalase (e.g., 1 mg/mL in buffer). Aliquot and store at -20°C.

  • Prepare a stock solution of Trolox (e.g., 100 mM in ethanol) if desired.

  • On the day of the experiment, prepare the final imaging buffer. For a final volume of 1 mL:

    • Start with your imaging buffer.

    • Add glucose to a final concentration of 10 mM.

    • Add glucose oxidase to a final concentration of 0.5 mg/mL.

    • Add catalase to a final concentration of 0.1 mg/mL.

    • If using, add Trolox to a final concentration of 1-2 mM.

  • Add the oxygen scavenging system to your cells just before imaging.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleached Photobleached Fluorophore ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.5.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Check_Power Reduce Excitation Power & Exposure Time Start->Check_Power Add_Antifade Incorporate Antifade Reagent / Oxygen Scavenger Check_Power->Add_Antifade Fading Persists End Problem Solved Check_Power->End Problem Solved Check_Buffer Optimize Imaging Buffer (e.g., pH) Add_Antifade->Check_Buffer Fading Persists Add_Antifade->End Problem Solved Consider_Alternative Consider More Photostable Dye (e.g., Alexa Fluor 647) Check_Buffer->Consider_Alternative Fading Persists Check_Buffer->End Problem Solved

Caption: A logical workflow for troubleshooting Cy5.5 photobleaching.

References

Technical Support Center: Strategies for Improving Signal-to-Noise Ratio with Cy5.5 Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Cy5.5 probes. Our goal is to help you optimize your experimental protocols to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of Cy5.5 probes?

A: Cy5.5 is a far-red fluorescent dye with an excitation maximum around 675 nm and an emission maximum around 694 nm.[1][2] Its emission in the near-infrared (NIR) spectrum is advantageous for reducing background fluorescence from biological samples.[1][3]

Q2: How should I properly store and handle my Cy5.5 probes?

A: Proper storage is critical for maintaining the stability of Cy5.5 probes. Lyophilized probes should be stored at -20°C or lower, protected from light and moisture.[4][5][6] For reconstituted probes, it is recommended to resuspend them in a TE buffer with a neutral pH of 7.0, as Cy5.5 can degrade at higher pH levels.[4][7][8] It is best to create single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] When handling, protect the probes from light by using amber tubes or covering them with foil.[4][7]

Q3: What is the optimal degree of labeling (DOL) for antibody-Cy5.5 conjugates?

A: The optimal DOL for an antibody is typically between 3 and 7.[9] A lower DOL will result in a dimmer conjugate, while a higher DOL can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence output, and may also cause solubility problems.[9]

Q4: What are the main causes of a low signal-to-noise ratio (SNR) with Cy5.5 probes?

A: A low SNR can result from two main issues: a weak specific signal or high background fluorescence. A weak signal can be caused by photobleaching, fluorescence quenching, low probe concentration, or improper labeling. High background can be due to non-specific binding of the probe, autofluorescence of the sample, or unbound probe that was not adequately washed away.[9][10][11]

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with Cy5.5 probes.

Issue 1: Low or No Specific Signal

A weak or absent signal can make it difficult to distinguish your target from the background.

Q: My fluorescent signal is very weak or completely absent. What could be the cause?

A: Several factors could be contributing to a weak or absent signal. These include issues with the probe itself, the experimental conditions, or the imaging setup. Start by verifying that your target is expressed in your sample by using a positive control.[9] Also, confirm that your Cy5.5-conjugated antibody is validated for your specific application.[12]

Q: How can I determine if my Cy5.5 probe is still functional?

A: To ensure your probe is active, you can test its fluorescence. For example, you can use a spectrophotometer to measure its absorbance spectrum; the primary peak for Cy5.5 should be around 675 nm.[2][13] You can also test the probe's fluorescence in an in vitro assay or under a microscope to confirm its functionality.[14]

Q: Could my buffer conditions be negatively impacting the Cy5.5 signal?

A: Yes, buffer composition can affect the fluorescence intensity of Cy5.5. The fluorescence of Cy5.5 is generally stable between pH 3 and 10.[5] However, it is sensitive to pH levels above 7.0, which can cause degradation.[4][7][8] It's recommended to use a well-buffered solution within the optimal pH range for your sample.

Experimental Protocol: Verifying Probe Integrity

This protocol allows you to determine the concentration and integrity of your Cy5.5 stock solution.

  • Preparation: Allow the vial of your Cy5.5 probe to warm to room temperature before opening. Dissolve the probe in an appropriate solvent (e.g., DMSO for reactive dyes, or a pH 7.0 buffer for oligonucleotides) to create a stock solution.

  • Spectrophotometry:

    • Dilute a small amount of the stock solution in the same buffer.

    • Measure the absorbance spectrum from 600 nm to 700 nm. The primary absorbance peak for Cy5.5 should be at approximately 675 nm.[2][13]

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (~250,000 M⁻¹cm⁻¹ for Cy5.5), c is the concentration, and l is the path length (typically 1 cm).[13]

  • Fluorometry:

    • Excite the diluted sample at ~675 nm and measure the emission spectrum. The emission peak should be around 694 nm.

    • A significant decrease in fluorescence intensity compared to a fresh sample or the manufacturer's specifications may indicate degradation.

Q: My signal is bright initially but fades quickly during imaging. What is happening?

A: This is a classic sign of photobleaching, the irreversible light-induced degradation of the fluorophore.[5][15] To minimize photobleaching, you can reduce the excitation laser power, decrease the exposure time, or use an anti-fade mounting medium.[5][9]

Diagram: The Process of Photobleaching

Photobleaching Mechanism of Photobleaching and Prevention Ground Ground State (S0) Excited Excited Singlet State (S1) Ground->Excited Absorption Excited->Ground Emission Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing Fluorescence Fluorescence Excited->Fluorescence ROS Reactive Oxygen Species (ROS) Triplet->ROS Reacts with O2 Bleached Bleached Fluorophore (Non-fluorescent) Triplet->Bleached Antifade Antifade Reagents Antifade->Triplet Quenches Triplet State OxygenScavengers Oxygen Scavengers OxygenScavengers->ROS Removes O2 Excitation Excitation Light ROS->Triplet Damages Fluorophore

Caption: The process of photobleaching and strategies for its prevention.

Issue 2: High Background Fluorescence

High background can obscure your specific signal, making it difficult to interpret your results.

Q: What are the common causes of high background with Cy5.5 probes?

A: High background fluorescence can stem from several sources:

  • Non-specific binding: The probe may bind to cellular components other than the intended target.[10][16] This is a common issue with cyanine (B1664457) dyes, which can bind non-specifically to monocytes and macrophages.[16][17]

  • Autofluorescence: The biological sample itself may fluoresce, which is known as autofluorescence.[18][19] While Cy5.5's emission in the far-red spectrum helps minimize this, it can still be a problem in some tissues.[3][20]

  • Excess probe: Insufficient washing can leave unbound probe in the sample, contributing to background signal.[9][10]

Q: How can I reduce non-specific binding of my Cy5.5 probe?

A: To reduce non-specific binding, you should:

  • Optimize probe concentration: Perform a titration experiment to find the lowest concentration of your probe that still provides a strong specific signal.[9]

  • Increase wash steps: Extend the duration or number of wash steps to thoroughly remove unbound probes.[9][10]

Q: What methods can I use to reduce autofluorescence?

A: Several methods can help reduce autofluorescence:

  • Spectral separation: Using a far-red dye like Cy5.5 is a primary strategy, as autofluorescence is typically lower in this region.[15][19][20]

  • Chemical quenching: Reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[18][20]

  • Photobleaching: Before staining, you can irradiate the sample with light to reduce background fluorescence.[22]

  • Proper fixation: The choice of fixative can impact autofluorescence. For example, glutaraldehyde (B144438) can induce more autofluorescence than paraformaldehyde.[18][19]

Diagram: Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Troubleshooting Workflow for Low SNR with Cy5.5 Probes cluster_signal Low Signal Troubleshooting cluster_background High Background Troubleshooting Start Start: Low Signal-to-Noise Ratio Check_Signal Is the specific signal weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Optimize_Probe Optimize Probe Concentration Check_Signal->Optimize_Probe Yes Optimize_Blocking Optimize Blocking Step Check_Background->Optimize_Blocking Yes End End: Improved SNR Check_Background->End No Check_Labeling Verify Labeling Efficiency (DOL) Optimize_Probe->Check_Labeling Use_Antifade Use Antifade Reagents Check_Labeling->Use_Antifade Optimize_Imaging Optimize Imaging Settings (laser power, exposure) Use_Antifade->Optimize_Imaging Optimize_Imaging->End Increase_Washes Increase Wash Steps Optimize_Blocking->Increase_Washes Check_Autofluorescence Assess Autofluorescence Increase_Washes->Check_Autofluorescence Use_Quenching_Agent Use Autofluorescence Quenching Agent Check_Autofluorescence->Use_Quenching_Agent Use_Quenching_Agent->End

Caption: A step-by-step workflow for troubleshooting low signal-to-noise ratio.

Data Summary Tables

Table 1: Factors Affecting Cy5.5 Fluorescence Intensity
FactorEffect on SignalRecommendation
pH Stable between 3-10, but degradation can occur above pH 7.0.[4][5][7][8]Use a TE buffer at pH 7.0 for reconstitution and storage.[4][7][8]
Photobleaching Irreversible signal loss upon prolonged light exposure.[5][15]Minimize exposure to excitation light and use antifade reagents.[5][9]
Quenching Reduced fluorescence due to proximity to quencher molecules or self-quenching at high concentrations.[9][23]Use an optimal degree of labeling (3-7 for antibodies) and avoid excessive probe concentrations.[9]
Buffer Components Some buffers can cause quenching or non-specific binding.Test buffer components for fluorescence and consider alternatives if necessary.
Table 2: Strategies for Background Reduction
Background SourceStrategyProtocol Summary
Non-specific Binding Optimize BlockingUse a blocking buffer (e.g., BSA, serum) before adding the probe.[9][16] For cyanine-specific issues, use a commercial blocking reagent.[16][17][21]
Optimize Probe ConcentrationPerform a titration to find the lowest effective concentration.[9]
Increase WashingExtend the duration and number of wash steps after probe incubation.[9][10]
Autofluorescence Spectral SelectionUtilize the far-red emission of Cy5.5 to avoid the main autofluorescence spectrum.[3][19][20]
Chemical QuenchingTreat samples with agents like Sudan Black B.[18][20]
Pre-imaging PhotobleachingExpose the sample to light before staining to reduce background fluorescence.[22]

Key Experimental Protocols

Protocol: Antibody Conjugation with Cy5.5 NHS Ester

This protocol outlines the general steps for labeling an antibody with a Cy5.5 NHS ester.

  • Antibody Preparation:

    • The antibody should be purified and in a buffer free of amines (e.g., Tris) and sodium azide.

    • Adjust the antibody concentration to at least 2 mg/mL in a suitable buffer (e.g., PBS).[9]

  • Dye Preparation:

    • Allow the vial of Cy5.5 NHS ester powder to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[9]

  • Conjugation Reaction:

    • Calculate the required amount of dye solution to achieve the desired molar ratio (a common starting point is 10:1 dye-to-antibody).[9]

    • Add the Cy5.5/DMSO solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unconjugated, free dye using a purification method such as column chromatography (e.g., gel filtration).[9]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Diagram: Immunofluorescence Experimental Workflow

Immunofluorescence_Workflow General Immunofluorescence Workflow with Cy5.5 Probes Start Start: Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization (if targeting intracellular antigens) Fixation->Permeabilization Blocking Blocking (e.g., with BSA or serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Cy5.5-conjugated Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mounting (with antifade reagent) Wash2->Mounting Imaging Imaging (Ex: ~675 nm, Em: ~694 nm) Mounting->Imaging End End: Data Analysis Imaging->End

References

Cy5.5 phosphoramidite stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy5.5 Phosphoramidite (B1245037). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Cy5.5 phosphoramidite for oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical building block used in automated solid-phase oligonucleotide synthesis to label DNA or RNA sequences with the fluorescent dye, Cyanine 5.5. This dye fluoresces in the far-red region of the spectrum, making it valuable for a variety of applications, including multiplex quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and performance of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store the lyophilized powder at -20°C in a dark, desiccated container.[1][2][3]

  • Light Sensitivity: Cy5.5 is light-sensitive, so prolonged exposure to light should be avoided.[1][2]

  • Moisture and Oxidation: The phosphoramidite is susceptible to hydrolysis and oxidation when exposed to moisture and air. Always handle the reagent under an inert atmosphere (e.g., argon or dry nitrogen) and ensure all solvents are anhydrous.[2][4]

  • In-solution Stability: Once dissolved in anhydrous acetonitrile (B52724) for use on a synthesizer, the solution is stable for approximately 2-3 days.[5] For longer-term storage, it is recommended to prepare fresh solutions.

Q3: Which solvents are recommended for dissolving this compound?

A3: Anhydrous acetonitrile is the most commonly used and recommended solvent for dissolving this compound for oligonucleotide synthesis.[6][7] For certain lipophilic modified phosphoramidites, dichloromethane (B109758) may be used, but it is important to verify compatibility with your specific DNA synthesizer to avoid issues with flow rates and volatility.[7] Regardless of the solvent, it is critical that it contains minimal water content (preferably less than 30 ppm) to prevent hydrolysis of the phosphoramidite.[7][8]

Q4: What are the key considerations for the deprotection of oligonucleotides labeled with Cy5.5?

A4: Cyanine dyes, including Cy5.5, can be sensitive to harsh deprotection conditions.[9] It is recommended to use mild deprotection methods to preserve the integrity of the dye. If standard base protecting groups are used, deprotection with ammonium (B1175870) hydroxide (B78521) at room temperature for 24-36 hours is a viable option, though this may require subsequent purification of the oligonucleotide.[5] The use of ultramild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) on the nucleobases is highly recommended as it allows for gentler deprotection conditions, such as using 0.05M potassium carbonate in methanol (B129727) for 4 hours at room temperature, which helps to preserve the Cy5.5 dye.[5]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • A significant drop in the trityl signal after the Cy5.5 coupling step.[10]

  • Low yield of the full-length, dye-labeled oligonucleotide.

  • Presence of significant (n-1) and other truncated sequences in the final product analysis by HPLC or mass spectrometry.[10]

Possible Causes and Solutions:

Possible Cause Solution
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation.[4][10] Ensure that the this compound is fresh and has been stored properly. Prepare a fresh solution in anhydrous acetonitrile before use.
Suboptimal Activator The choice and concentration of the activator are critical for efficient coupling.[10][11] Ensure that the activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) is fresh and at the correct concentration. Consider increasing the coupling time for the this compound to 3-6 minutes.[1][5]
Instrument/Fluidics Issues Leaks, blockages, or improper calibration of the DNA synthesizer can lead to inefficient reagent delivery.[10] Perform regular maintenance on your synthesizer and check for any fluidics issues.
Moisture Contamination The presence of water in the acetonitrile or other reagents will lead to the hydrolysis of the phosphoramidite.[4][8][12] Use only anhydrous solvents and reagents.

Data on this compound Stability

Solvent Storage Condition Observed Stability Comments
Anhydrous Acetonitrile On synthesizer at room temperature2-3 days[5]The standard solvent for oligonucleotide synthesis. Stability is limited by hydrolysis from trace amounts of water.[12][13]
Dichloromethane On synthesizer at room temperatureNot extensively reported for Cy5.5May be used for more lipophilic amidites.[7] Potential for synthesizer compatibility issues should be considered.
Solid State (Lyophilized) -20°C, dark, desiccatedUp to 12 months[1]This is the recommended condition for long-term storage.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Degradation by HPLC

Objective: To determine the purity of this compound and identify any degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the this compound in anhydrous acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 1 mL/min.[14]

    • Temperature: Ambient.[14]

    • Detection: UV-Vis detector at 260 nm (for the base) and ~650 nm (for the Cy5.5 dye).

  • Gradient Elution:

    • Start with a gradient of 5-10% B, increasing to ~95% B over 20-30 minutes.

  • Analysis:

    • The main peak corresponds to the intact this compound.

    • Degradation products, such as the H-phosphonate resulting from hydrolysis, will typically appear as more polar, earlier-eluting peaks.[15]

    • Purity is calculated based on the peak area percentage of the main peak.

Protocol 2: Analysis of this compound Stability by ³¹P NMR Spectroscopy

Objective: To identify and quantify the intact phosphoramidite and its phosphorus-containing degradation products using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the this compound in an appropriate deuterated solvent (e.g., CD₃CN or CDCl₃).

  • NMR Spectrometer:

    • A spectrometer with a phosphorus probe, operating at a frequency of, for example, 202 MHz.[14]

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgig).[14]

    • Reference: An external standard of 85% H₃PO₄ can be used.

  • Analysis:

    • The intact this compound will show a characteristic signal in the range of 140-155 ppm.[14][16] Due to the chiral phosphorus center, this may appear as two closely spaced signals for the diastereomers.[14][16]

    • Hydrolysis to the H-phosphonate will result in a new signal appearing at a much lower chemical shift, typically in the range of 0-10 ppm.[15]

    • Oxidation to the P(V) species will result in signals in the region of -25 to 0 ppm.[14]

    • The relative integrals of these peaks can be used to quantify the extent of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation cluster_conclusion Conclusion start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., Acetonitrile) start->dissolve hplc RP-HPLC Analysis dissolve->hplc Inject sample nmr 31P NMR Analysis dissolve->nmr Prepare NMR tube hplc_results Assess Purity: - % Peak Area of Intact Amidite - Identify Degradation Peaks hplc->hplc_results nmr_results Identify Species by Chemical Shift: - P(III) ~150 ppm (Intact) - P(V) < 0 ppm (Oxidized) - H-phosphonate ~0-10 ppm (Hydrolyzed) nmr->nmr_results conclusion Determine Stability and Purity of This compound hplc_results->conclusion nmr_results->conclusion troubleshooting_workflow cluster_investigation Initial Checks cluster_action Corrective Actions start Low Coupling Efficiency Detected check_reagents Check Reagent Integrity: - Fresh this compound solution? - Fresh activator solution? start->check_reagents check_synthesizer Check Synthesizer: - No leaks or blockages? - Correct reagent delivery? start->check_synthesizer prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh If reagents are old perform_maintenance Perform Synthesizer Maintenance check_synthesizer->perform_maintenance If issues are found optimize_protocol Optimize Coupling Protocol: - Increase coupling time (3-6 min) prepare_fresh->optimize_protocol perform_maintenance->optimize_protocol end Coupling Efficiency Restored optimize_protocol->end

References

Impact of linker arm on Cy5.5 phosphoramidite labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of oligonucleotides with Cy5.5 phosphoramidite (B1245037), with a specific focus on the impact of the linker arm on labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of a Cy5.5 phosphoramidite, and what is the role of the linker arm?

A1: A this compound consists of three main components: the Cy5.5 dye, a phosphoramidite group that enables coupling to the oligonucleotide chain, and a linker arm that connects the dye to the phosphoramidite moiety. The linker arm acts as a spacer, and its chemical properties, such as length, flexibility, and hydrophilicity, can influence the coupling efficiency and the properties of the final labeled oligonucleotide. A common linker is a short N-propyl chain.[1][2]

Q2: How does the linker arm, in theory, affect the coupling efficiency of this compound?

A2: The linker arm can impact coupling efficiency in several ways:

  • Steric Hindrance: Cy5.5 is a bulky molecule. A short or rigid linker may not provide enough space between the dye and the phosphoramidite, leading to steric hindrance that impedes the coupling reaction with the growing oligonucleotide chain.[3][4][] Conversely, a very long and flexible linker could potentially fold back, interfering with the reaction.

  • Solubility: The hydrophilicity or hydrophobicity of the linker can affect the solubility of the this compound in the acetonitrile (B52724) solvent used during synthesis.[6][7] Improved solubility can lead to better availability of the reagent for the coupling reaction. For example, polyethylene (B3416737) glycol (PEG) linkers are known to increase hydrophilicity.[6]

  • Flexibility: A flexible linker can allow the Cy5.5 dye to adopt a conformation that minimizes steric clashes during the coupling reaction, potentially improving efficiency.[8] However, excessive flexibility might also be detrimental.

Q3: What are the typical coupling efficiencies expected for this compound?

A3: Achieving high coupling efficiency with bulky phosphoramidites like Cy5.5 can be challenging. While standard nucleoside phosphoramidites can achieve >99% coupling efficiency, the efficiency for Cy5.5 is often lower.[9] With optimized protocols, including extended coupling times, it is possible to achieve "moderate to good yields".[1][10] For practical purposes, aiming for coupling efficiencies above 90% is a good goal, though this can be sequence-dependent and influenced by the specific linker.

Troubleshooting Guide

Problem: Low Cy5.5 Labeling Efficiency

Low labeling efficiency is a common issue when working with bulky dye phosphoramidites. This can be observed through a significant drop in the trityl signal after the Cy5.5 coupling step or by analysis of the final product using HPLC or mass spectrometry, which will show a low yield of the full-length, labeled oligonucleotide.[11]

Below is a troubleshooting guide to address potential causes related to the linker arm and other factors.

Potential Cause Recommended Action
Steric Hindrance from the Linker Arm If using a this compound with a very short or rigid linker, the bulky dye may be sterically hindering the coupling reaction. Consider switching to a variant with a longer or more flexible linker if available. To overcome steric hindrance with your current reagent, extend the coupling time to 6-15 minutes and perform a double or triple coupling.[12][13]
Poor Solubility of the Phosphoramidite If the this compound has a hydrophobic linker, it may have poor solubility in acetonitrile. Ensure the phosphoramidite is fully dissolved before use. If solubility issues persist, consider a this compound with a more hydrophilic linker, such as one containing a PEG spacer.
Degraded Phosphoramidite This compound is sensitive to moisture and oxidation.[11] Ensure it is stored under anhydrous conditions and at the recommended temperature (typically -20°C).[12] Use fresh solutions for each synthesis.
Suboptimal Coupling Conditions For bulky phosphoramidites like Cy5.5, standard coupling times for nucleosides are often insufficient. Increase the coupling time as recommended (6-15 minutes).[12][13] Also, ensure that the activator (e.g., DCI or ETT) is fresh and at the correct concentration.
Instrument and Reagent Quality Verify that the DNA synthesizer is functioning correctly and that all reagents, especially the anhydrous acetonitrile, are of high quality and free of water.[8][9]

Quantitative Data Summary

Linker Arm TypeExpected Impact on Coupling EfficiencyRationale
Short Alkyl Chain (e.g., C3) ModerateProvides some spacing but may still result in steric hindrance due to the bulkiness of the Cy5.5 dye.[1]
Long Alkyl Chain (e.g., C6, C12) Potentially HigherOffers greater distance between the dye and the reaction center, which can reduce steric hindrance.
Flexible PEG Linker Potentially HigherIncreases hydrophilicity and solubility in acetonitrile, and the flexibility can help the dye adopt a favorable conformation for coupling.[6]
Rigid Linker Potentially LowerMay not allow the Cy5.5 dye to orient itself to minimize steric clashes during the coupling reaction.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is a general guideline for automated oligonucleotide synthesis.

  • Reagent Preparation:

    • Dissolve the this compound in anhydrous acetonitrile to a concentration of 0.1 M.[13]

    • Ensure all other reagents (activator, capping reagents, oxidizer, deblocking solution) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle for Cy5.5 Coupling:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Deliver the this compound and activator solution to the synthesis column.

      • Recommended Coupling Time: 6 minutes.[12] For potentially difficult couplings, this can be extended up to 15 minutes.[13]

      • Double/Triple Coupling: For critical labels or if low efficiency is expected, the coupling step can be repeated before the capping step.[13]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Post-Synthesis Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and remove protecting groups using the recommended deprotection solution and conditions. Note that Cy5.5 can be sensitive to prolonged exposure to harsh basic conditions at elevated temperatures.[14]

Protocol 2: Quantification of Coupling Efficiency using Trityl Cation Monitoring

This method provides a real-time estimation of coupling efficiency during synthesis.[9][11]

  • Instrumentation: Ensure the DNA synthesizer is equipped with a trityl monitor (UV-Vis spectrophotometer).

  • Monitoring: During the deblocking step of each cycle, the acidic solution cleaves the DMT group, releasing a brightly colored trityl cation. The absorbance of this cation is measured (typically around 495 nm).

  • Data Analysis: The intensity of the trityl signal is proportional to the number of successfully coupled molecules in the previous cycle. A stable and high absorbance reading throughout the synthesis indicates high coupling efficiency. A significant drop in absorbance after the Cy5.5 coupling step indicates poor labeling efficiency.

  • Calculation: The stepwise coupling efficiency can be calculated by comparing the trityl absorbance of a given cycle to the previous one. The overall yield is the product of the efficiencies of all coupling steps.

Visualizations

Oligonucleotide_Synthesis_Workflow Oligonucleotide Synthesis and Labeling Workflow cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (this compound Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Unreacted Chains) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage and Deprotection Oxidation->Cleavage Final Cycle Start Solid Support with Initial Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (Mass Spec / UV-Vis) Purification->QC Final_Product Labeled Oligonucleotide QC->Final_Product

Caption: Workflow for automated oligonucleotide synthesis and Cy5.5 labeling.

Troubleshooting_Logic Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency (Low Trityl Signal) Check_Reagents Are Phosphoramidite and Activator Fresh and Anhydrous? Start->Check_Reagents Check_Conditions Is Coupling Time Sufficient (e.g., >6 min)? Check_Reagents->Check_Conditions Yes Replace_Reagents Action: Replace with Fresh Reagents Check_Reagents->Replace_Reagents No Consider_Linker Is the Linker Arm Causing Steric Hindrance? Check_Conditions->Consider_Linker Yes Increase_Time Action: Increase Coupling Time and/or Double Couple Check_Conditions->Increase_Time No Check_Synthesizer Is the Synthesizer Functioning Correctly? Consider_Linker->Check_Synthesizer No Change_Linker Action: Consider Phosphoramidite with a Different Linker Consider_Linker->Change_Linker Yes Service_Synthesizer Action: Perform Instrument Maintenance Check_Synthesizer->Service_Synthesizer No

Caption: Logical workflow for troubleshooting low Cy5.5 coupling efficiency.

References

Technical Support Center: Purification of Cy5.5 Labeled Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Cy5.5 labeled oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind HPLC purification of Cy5.5 labeled oligonucleotides?

A1: HPLC purification of Cy5.5 labeled oligonucleotides primarily utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.[1][2] The stationary phase in the HPLC column is nonpolar (e.g., C8 or C18), while the mobile phase is polar. The Cy5.5 dye is hydrophobic, increasing the retention time of the labeled oligonucleotide on the column compared to unlabeled oligonucleotides.[1] A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to elute the oligonucleotides, with more hydrophobic species eluting later.

Q2: Should I perform the purification with the dimethoxytrityl (DMT) group on or off?

A2: Purification can be performed with the DMT group either on (DMT-on) or off (DMT-off).

  • DMT-on Purification: The DMT group is highly hydrophobic and, when left on the 5' end of the full-length oligonucleotide, provides a strong retention handle for RP-HPLC.[3][4] This allows for excellent separation of the desired full-length product from shorter, unlabeled failure sequences which lack the DMT group.[4][5] The DMT group is then cleaved post-purification. This is a very common and effective strategy.

  • DMT-off Purification: In this method, the DMT group is removed before HPLC. Separation is based on the hydrophobicity of the oligonucleotide itself and the Cy5.5 label. While still effective, the separation between the full-length product and long failure sequences might be less pronounced compared to the DMT-on method.

Q3: What type of HPLC column is recommended for Cy5.5 labeled oligonucleotide purification?

A3: Reversed-phase columns with C8 or C18 stationary phases are standard for purifying labeled oligonucleotides.[6] Hybrid particle technologies can offer extended stability at the higher temperatures and pH ranges often used for oligonucleotide separations.[7][8] The choice of pore size is also a significant parameter as it affects the diffusion of the oligonucleotide and, consequently, the peak shape.[9]

Q4: What are the common mobile phases used for this type of purification?

A4: The most common mobile phases for oligonucleotide purification by RP-HPLC are ion-pairing mobile phases. A popular choice is a buffer containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP), with acetonitrile (B52724) as the organic modifier.[6][9][10] TEAA is effective for many separations, while the TEA/HFIP system is often preferred for LC-MS applications due to its volatility and ability to provide good resolution and sensitivity.[9][11]

Q5: Why is temperature control important during HPLC purification?

A5: Elevated column temperatures (e.g., 50-65 °C) are often used to improve peak shape and resolution by disrupting secondary structures that oligonucleotides can form.[2][7] This denaturation leads to more consistent interactions with the stationary phase and sharper peaks. However, it is crucial to be aware that some fluorescent dyes, including cyanine (B1664457) dyes, can be susceptible to degradation at elevated temperatures.[12] Therefore, the temperature should be optimized to balance chromatographic performance with dye stability.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the phosphate (B84403) backbone of the oligonucleotide, causing peak tailing.[13] 2. Column Void/Contamination: A void at the column inlet or a blocked frit can distort the sample flow, leading to peak shape issues for all peaks.[14][15] 3. Inappropriate Mobile Phase: Incorrect pH, insufficient buffer concentration, or poor solvent mixing can all lead to distorted peaks.[16] 4. Oligonucleotide Secondary Structure: Self-complementarity in the oligonucleotide sequence can lead to the formation of secondary structures, resulting in broad or split peaks.[2]1. Optimize Mobile Phase: Use a mobile phase with an appropriate ion-pairing agent and pH. Sometimes, increasing the temperature can help overcome these interactions. 2. Column Maintenance: If all peaks are affected, try back-flushing the column.[14] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[14] 3. Mobile Phase Check: Ensure the mobile phase is well-mixed and the pH is correct. Doubling the buffer concentration can be a diagnostic test for insufficient buffering.[14][16] 4. Increase Temperature: Increasing the column temperature (e.g., to 60 °C) can denature these structures and improve peak shape.[2]
Low Yield/Recovery 1. Poor Solubility: The oligonucleotide may not be fully dissolved in the injection solvent. 2. Adsorption to System Components: Oligonucleotides can adsorb to stainless steel surfaces in the HPLC system.[9] 3. Improper Fraction Collection: The collection window for the target peak may be set incorrectly.1. Ensure Complete Dissolution: Make sure the sample is fully dissolved in the mobile phase or an appropriate solvent before injection.[7] 2. Use Bio-inert Systems: HPLC systems with bio-inert components can improve recovery.[9] 3. Monitor Multiple Wavelengths: Monitor the chromatogram at both 260 nm (for the oligonucleotide) and the absorbance maximum of Cy5.5 (~675 nm) to accurately identify and collect the correct peak.[6][8]
Presence of Multiple Peaks for the Labeled Oligonucleotide 1. Dye Isomers: Fluorescent dyes can exist as multiple isomers, which may separate during RP-HPLC.[7][8] 2. Incomplete Deprotection: Failure to remove all protecting groups from the oligonucleotide can result in multiple peaks.[2] 3. Cy5.5 Degradation: Cy5.5 can degrade, especially under harsh deprotection conditions (e.g., prolonged exposure to ammonium (B1175870) hydroxide (B78521) at elevated temperatures), leading to additional peaks.[17]1. Confirm with Mass Spectrometry: If available, mass spectrometry can confirm if the multiple peaks have the same mass, indicating they are isomers.[18] 2. Ensure Complete Deprotection: Follow the recommended deprotection protocols carefully. 3. Use Mild Deprotection Conditions: When working with cyanine dyes, use mild deprotection conditions to minimize degradation.[12][17]
No Peak Detected or Very Weak Signal 1. Dye Degradation/Bleaching: Cy5.5 is sensitive to light and can be bleached, resulting in a loss of fluorescence.[19] 2. Incorrect Detection Wavelength: The detector may not be set to the correct wavelength to detect the Cy5.5 dye. 3. Injection Issue: There might be a problem with the autosampler or injector, preventing the sample from reaching the column.1. Protect from Light: Always protect Cy5.5 labeled oligonucleotides from light during synthesis, purification, and storage.[20][19] 2. Set Correct Wavelengths: Ensure the detector is monitoring at both 260 nm and the absorbance maximum for Cy5.5 (~675 nm). 3. Check HPLC System: Perform a system check to ensure the injector is working correctly.

Experimental Protocols

General RP-HPLC Purification Protocol for Cy5.5 Labeled Oligonucleotides

This protocol provides a general guideline. Parameters should be optimized for specific oligonucleotides and HPLC systems.

1. Sample Preparation:

  • After synthesis and deprotection, dissolve the crude Cy5.5 labeled oligonucleotide pellet in the initial mobile phase (e.g., 0.1 M TEAA).[6]

  • Ensure the sample is fully dissolved before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[7]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[7]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[7][10]

  • Column Temperature: 60 °C.[7]

  • Detection: Monitor at 260 nm (for DNA/RNA) and ~675 nm (for Cy5.5).[6][8]

  • Gradient: A typical gradient would be a linear increase from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. An example gradient is 5-95% acetonitrile over 30 minutes.[6]

3. Peak Identification and Fraction Collection:

  • Unlabeled oligonucleotides will have a peak at 260 nm but not at 675 nm.

  • Free Cy5.5 dye will have a strong peak at 675 nm and a smaller one at 260 nm.

  • The desired Cy5.5 labeled oligonucleotide will have peaks at both 260 nm and 675 nm.[6]

  • Collect the fractions corresponding to the desired product peak.

4. Post-Purification Processing:

  • The collected fractions containing the mobile phase (TEAA and acetonitrile) are volatile and can be removed by lyophilization or centrifugal evaporation.[7][8]

  • The purified oligonucleotide can then be resuspended in an appropriate buffer for storage or use.

Quantitative Data Summary
Parameter Typical Values Reference
Scale of Synthesis 50 - 200 nmole (for a 4.6 x 50 mm column)[7][8]
Recovery 75-80%[7][8]
Purity >90%[7][8]
Flow Rate (Analytical) 1.0 mL/min[7][10]
Column Temperature 50 - 65 °C[7][9]

Visual Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection cluster_post Post-Purification start Crude Cy5.5 Oligo Pellet dissolve Dissolve in Mobile Phase A (e.g., 0.1M TEAA) start->dissolve inject Inject Sample dissolve->inject column RP-HPLC Column (C18, Elevated Temp) inject->column detector Dual Wavelength Detector (260 nm & 675 nm) column->detector chromatogram Analyze Chromatogram detector->chromatogram identify Identify Product Peak (Abs at both wavelengths) chromatogram->identify collect Collect Fractions identify->collect dry Lyophilize or Evaporate Solvents collect->dry resuspend Resuspend Purified Oligo in Buffer dry->resuspend end Pure Cy5.5 Labeled Oligo resuspend->end

Caption: Experimental workflow for the HPLC purification of Cy5.5 labeled oligonucleotides.

Troubleshooting_Logic start Observe Poor Peak Shape q1 Are all peaks affected? start->q1 a1_yes Likely a system-wide issue q1->a1_yes Yes a1_no Issue is specific to the analyte q1->a1_no No sol1 Check for column void/blockage. Back-flush column. a1_yes->sol1 q2 Is the peak broad or split? a1_no->q2 a2_yes Possible secondary structure q2->a2_yes Yes a2_no Likely secondary interactions or mobile phase issue q2->a2_no No (Tailing) sol2 Increase column temperature (e.g., to 60°C) a2_yes->sol2 sol3 Optimize mobile phase pH. Check buffer concentration. a2_no->sol3

Caption: Logic diagram for troubleshooting poor peak shape in HPLC.

References

Cy5.5 phosphoramidite compatibility with different DNA synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy5.5 Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Cy5.5 phosphoramidite in oligonucleotide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent dye derivative used for labeling oligonucleotides during automated DNA synthesis.[1] It belongs to the cyanine (B1664457) dye family and emits in the far-red to near-infrared (NIR) spectrum, which is beneficial for applications where reducing background fluorescence is critical.[1][2] Common applications include the synthesis of fluorescently labeled probes for quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and in vivo imaging experiments.[3][4]

Q2: What is the stability and recommended storage for this compound?

A2: this compound is sensitive to light and moisture. It should be stored at -20°C in a dark, desiccated environment.[3] Under these conditions, it is typically stable for at least 12 months. For transportation or short periods, it can be kept at room temperature for up to three weeks.[3] Once dissolved in anhydrous acetonitrile (B52724) for use on a synthesizer, it is recommended to use the solution within a few days to maintain optimal coupling performance.[5]

Q3: Can this compound be used with any DNA synthesizer?

A3: this compound is designed to be compatible with most commercial DNA synthesizers that utilize standard phosphoramidite chemistry. However, specific synthesis protocols, particularly the coupling time, may need to be optimized for different instruments such as those from Applied Biosystems (ABI), MerMade, or Dr. Oligo. It is crucial to ensure all reagents, especially the acetonitrile used to dissolve the phosphoramidite, are anhydrous to prevent hydrolysis and ensure high coupling efficiency.

Q4: Is Cy5.5 stable during standard oligonucleotide deprotection and cleavage?

A4: Cyanine dyes like Cy5.5 are known to be sensitive to prolonged exposure to harsh basic conditions at elevated temperatures.[6] Standard deprotection with ammonium (B1175870) hydroxide (B78521) at room temperature for 24-36 hours is generally acceptable, though it may result in some dye degradation.[7] For optimal results and to minimize dye degradation, it is highly recommended to use milder deprotection methods. These include using "UltraMILD" phosphoramidites for the nucleobases, which allows for deprotection with 0.05M potassium carbonate in methanol (B129727) at room temperature for 4 hours, or with ammonium hydroxide at room temperature for 2 hours.[7] If standard bases are used, deprotection with ammonium hydroxide at room temperature is preferable to elevated temperatures.[3][7]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Cy5.5-labeled oligonucleotides.

Problem 1: Low Coupling Efficiency of this compound

Low coupling efficiency is a frequent issue in oligonucleotide synthesis and results in a lower yield of the full-length product and a higher proportion of truncated sequences.

Possible Causes and Solutions:

Cause Solution
Moisture Contamination Ensure all reagents, especially acetonitrile and the activator solution, are anhydrous. Use fresh, high-quality solvents. Store this compound in a desiccator and handle it in a dry environment.
Degraded Phosphoramidite Use phosphoramidite that has been stored correctly and is within its expiration date. If the solution has been on the synthesizer for an extended period, replace it with a freshly prepared solution.
Suboptimal Activator The choice of activator can impact coupling efficiency. While 1H-Tetrazole is common, other activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI) may offer improved performance, especially for bulky phosphoramidites.[8] Ensure the activator concentration is correct and the solution is fresh.
Insufficient Coupling Time Cy5.5 is a larger molecule than standard nucleoside phosphoramidites and may require a longer coupling time. A standard 3-minute coupling time is often recommended, but this may need to be extended.[7][9] For some synthesizers and sequences, a double coupling cycle for the Cy5.5 addition can improve efficiency.
Incorrect Phosphoramidite Concentration Using a phosphoramidite concentration that is too low can lead to incomplete coupling. A concentration of 0.1 M is generally recommended.
Synthesizer Fluidics Issues Check the DNA synthesizer for any leaks, blocked lines, or issues with reagent delivery that might prevent the phosphoramidite and activator from reaching the synthesis column in the correct amounts.

Troubleshooting Workflow for Low Coupling Efficiency:

low_coupling_efficiency start Low Coupling Efficiency Detected (e.g., via Trityl Monitoring) check_reagents 1. Check Reagent Quality and Freshness - Anhydrous Acetonitrile? - Fresh Activator? - Phosphoramidite within expiry? start->check_reagents check_synthesis_protocol 2. Review Synthesis Protocol - Sufficient Coupling Time? - Correct Amidite Concentration? check_reagents->check_synthesis_protocol Reagents are OK replace_reagents Action: Replace Reagents - Use fresh, anhydrous solvents - Prepare new phosphoramidite/activator solutions check_reagents->replace_reagents Reagents are suspect check_instrument 3. Inspect Synthesizer Hardware - Leaks in fluidics? - Blocked lines? check_synthesis_protocol->check_instrument Protocol is standard increase_coupling_time Action: Increase Coupling Time (e.g., to 6 minutes or perform double coupling) check_synthesis_protocol->increase_coupling_time Protocol may be inadequate service_instrument Action: Service Instrument - Perform maintenance - Check valve blocks and tubing check_instrument->service_instrument Hardware issues found evaluate_coupling Evaluate Coupling Efficiency in subsequent synthesis check_instrument->evaluate_coupling Hardware is OK increase_coupling_time->check_instrument increase_coupling_time->evaluate_coupling replace_reagents->check_synthesis_protocol replace_reagents->evaluate_coupling service_instrument->evaluate_coupling

Troubleshooting workflow for low coupling efficiency of this compound.
Problem 2: Low or No Fluorescent Signal in the Final Oligonucleotide

Even with successful synthesis of the full-length oligonucleotide, the final product may exhibit a weak or absent fluorescent signal.

Possible Causes and Solutions:

Cause Solution
Dye Degradation during Deprotection Cy5.5 is sensitive to harsh basic conditions, especially at high temperatures.[5] Use mild deprotection conditions as described in FAQ A4. Avoid prolonged exposure to ammonium hydroxide at elevated temperatures.
Photobleaching Cy5.5 is susceptible to photobleaching upon prolonged exposure to light.[10] Protect the phosphoramidite, the synthesis column, and the final product from light as much as possible. Store the final labeled oligonucleotide in a dark tube at -20°C.
Oxidation of the Dye The cyanine dye structure can be susceptible to oxidation. Some protocols recommend using a milder iodine solution (e.g., 0.02 M) for the oxidation step during the synthesis cycle to prevent dye degradation.[9]
Quenching of the Fluorophore The local environment of the dye can cause quenching. This can sometimes be sequence-dependent. If possible, consider altering the sequence adjacent to the dye. Also, ensure that purification methods have effectively removed any residual quenching species.
Incorrect Measurement Settings Ensure that the excitation and emission wavelengths used for measurement are appropriate for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).[4] Also, check the gain and other settings on the fluorometer or imaging system.[10]

Decision Tree for Low Fluorescence Signal:

low_fluorescence start Low/No Fluorescence Signal check_synthesis Was synthesis successful? (Check Mass Spec/HPLC for full-length product) start->check_synthesis synthesis_failed Troubleshoot Synthesis (See Low Coupling Efficiency Guide) check_synthesis->synthesis_failed No synthesis_ok Synthesis of Full-Length Product Confirmed check_synthesis->synthesis_ok Yes check_deprotection Review Deprotection Conditions - Harsh reagents used? - Elevated temperature? synthesis_ok->check_deprotection harsh_deprotection Action: Use Milder Deprotection (e.g., room temp NH4OH or K2CO3/MeOH) check_deprotection->harsh_deprotection Yes mild_deprotection Deprotection was mild check_deprotection->mild_deprotection No remeasure Remeasure Fluorescence harsh_deprotection->remeasure check_handling Review Handling and Storage - Protected from light? - Stored at -20°C? mild_deprotection->check_handling improper_handling Action: Improve Handling Procedures - Use amber tubes - Minimize light exposure check_handling->improper_handling No proper_handling Handling and storage were correct check_handling->proper_handling Yes improper_handling->remeasure check_measurement Verify Measurement Parameters - Correct Ex/Em wavelengths? - Appropriate instrument settings? proper_handling->check_measurement incorrect_measurement Action: Correct Measurement Settings check_measurement->incorrect_measurement No check_measurement->remeasure Yes incorrect_measurement->remeasure

Decision tree for troubleshooting low fluorescence signal in Cy5.5-labeled oligonucleotides.

Experimental Protocols

Protocol 1: General Synthesis of a 5'-Cy5.5-Labeled Oligonucleotide

This protocol provides a general guideline for using this compound on an automated DNA synthesizer. Users should adapt this to their specific instrument and manufacturer's recommendations.

Materials:

  • This compound

  • Anhydrous Acetonitrile (DNA synthesis grade)

  • Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (Activator, Capping solutions, Oxidizer, Deblocking solution)

  • DNA synthesizer (e.g., Applied Biosystems, MerMade, Dr. Oligo)

  • Appropriate solid support for the desired oligonucleotide sequence

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M in a vial compatible with your synthesizer. Ensure the vial is sealed under an inert atmosphere (e.g., argon).

  • Synthesizer Setup: Install the this compound vial on a designated port on the DNA synthesizer. Ensure all other standard reagents are fresh and correctly installed.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer.

  • Synthesis Cycle:

    • For the standard nucleobase additions, use the synthesizer's default protocol.

    • For the final 5' Cy5.5 addition, create a modified cycle with an extended coupling time of at least 3-6 minutes .[4][7] Some studies have shown improved yields with even longer coupling times or a double coupling step.[5]

    • It is also recommended to use a milder oxidizing agent, such as 0.02 M iodine, to minimize potential degradation of the cyanine dye.[9]

  • Post-Synthesis: Upon completion of the synthesis, keep the final 5'-MMT (Monomethoxytrityl) group on if you plan to use a DMT-on purification method. Otherwise, program the synthesizer to perform a final detritylation step.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support using your chosen deprotection solution.

    • Recommended Mild Deprotection: Use 0.05 M potassium carbonate in methanol for 4 hours at room temperature or ammonium hydroxide for 2 hours at room temperature.[7]

    • Standard Deprotection: Use concentrated ammonium hydroxide at room temperature for 24-36 hours.[7] Avoid heating.

  • Purification: Purify the Cy5.5-labeled oligonucleotide using a suitable method such as HPLC (see Protocol 2).

Protocol 2: Purification of Cy5.5-Labeled Oligonucleotides by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides, as the hydrophobicity of the dye aids in separation.

Materials:

  • Crude, deprotected Cy5.5-labeled oligonucleotide

  • HPLC system with a UV detector

  • Reverse-phase C18 column suitable for oligonucleotide purification

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: After deprotection, evaporate the ammonia (B1221849) or neutralize the deprotection solution. Resuspend the crude oligonucleotide pellet in an appropriate volume of Mobile Phase A or nuclease-free water.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Set the detector to monitor absorbance at 260 nm (for the DNA) and at the absorbance maximum of Cy5.5 (~675 nm).[1]

  • Injection and Gradient:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 50% B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and may require optimization.

  • Fraction Collection: The full-length, Cy5.5-labeled oligonucleotide is typically the most hydrophobic species and will therefore be the last major peak to elute. Collect the fractions corresponding to the desired peak that absorbs at both 260 nm and ~675 nm. Unlabeled failure sequences will elute earlier.

  • Post-Purification:

    • Analyze the collected fractions for purity by analytical HPLC or mass spectrometry.

    • Pool the pure fractions and evaporate the solvent using a vacuum concentrator.

    • The purified oligonucleotide can be desalted using a suitable method to remove the TEAA buffer salts.

    • Resuspend the final product in a desired buffer or nuclease-free water, quantify, and store at -20°C, protected from light.

Data Summary

Table 1: Recommended Deprotection Conditions for Cy5.5-Labeled Oligonucleotides

Deprotection ReagentTemperatureDurationBases CompatibilityDye Stability
Ammonium Hydroxide (conc.)Room Temperature24-36 hoursStandard (A, G, C, T)Acceptable
Ammonium Hydroxide (conc.)55°C< 2 hoursStandard (A, G, C, T)Reduced (Not Recommended)[5]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUltraMILDExcellent[7]
Ammonium Hydroxide / 40% Methylamine (1:1)65°C10 minutesUltraMILD Ac-dCGood

Table 2: General Troubleshooting Summary for Cy5.5 Oligonucleotide Synthesis

IssueKey Areas to InvestigateRecommended Actions
Low Coupling Efficiency Reagent quality, coupling time, activator choice, instrument performance.Use fresh, anhydrous reagents; increase coupling time to 3-6 min or double couple; consider using ETT or DCI as an activator; perform instrument maintenance.
Low Final Yield Overall synthesis efficiency, cleavage/deprotection conditions, purification losses.Optimize coupling for all steps; use mild deprotection to prevent product degradation; optimize purification protocol to maximize recovery.
Low Fluorescence Signal Deprotection conditions, light exposure, oxidation, measurement parameters.Use mild, room temperature deprotection; protect from light at all stages; use a milder oxidizer during synthesis; verify fluorometer settings.
Multiple Peaks in HPLC Incomplete capping, low coupling efficiency, dye degradation, incomplete deprotection.Ensure capping step is efficient; troubleshoot coupling efficiency; use milder deprotection conditions; ensure complete removal of protecting groups.

Visualizations

Standard Phosphoramidite Synthesis Cycle:

phosphoramidite_cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Adds next phosphoramidite deblocking->coupling capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilizes phosphate (B84403) linkage capping->oxidation oxidation->deblocking end Elongated Oligonucleotide oxidation->end After 'n' cycles start Start with Solid Support start->deblocking

The four main steps of the phosphoramidale synthesis cycle.

References

Validation & Comparative

Validating the Specificity of Cy5.5 Labeled Hybridization Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a hybridization probe is paramount to generating reliable and reproducible data. This guide provides an objective comparison of methods to validate the specificity of Cy5.5 labeled hybridization probes, discusses alternative fluorophores, and presents supporting experimental data and protocols.

The Importance of Probe Specificity

Hybridization probes are single-stranded DNA or RNA sequences used to detect the presence of complementary nucleic acid sequences.[1] The specificity of a probe determines its ability to bind exclusively to its intended target sequence, avoiding off-target binding that can lead to false-positive signals and misinterpretation of data. Factors influencing specificity include the probe's length, sequence composition, and the stringency of the hybridization conditions.[1][2] Near-infrared (NIR) fluorophores like Cy5.5 are frequently used to label these probes for applications such as in vivo imaging, fluorescence in situ hybridization (FISH), and Northern/Southern blotting due to their deep tissue penetration and low autofluorescence.[3][4][5][6]

Core Validation Techniques for Probe Specificity

Several experimental approaches can be employed to confirm the specificity of a Cy5.5 labeled hybridization probe.

Competitive Binding Assay

This assay assesses specificity by introducing an unlabeled version of the probe to compete with the labeled probe for binding to the target. A significant decrease in the fluorescent signal in the presence of the unlabeled competitor indicates specific binding.

Mismatch Hybridization Analysis

By systematically introducing mismatched bases into a series of competitor probes, this method can determine the degree to which sequence mismatches affect binding. A highly specific probe will show a significant reduction in binding with even a single-base mismatch.

Stringency Washes

Manipulating the temperature and salt concentration of post-hybridization washes is a fundamental technique to control hybridization stringency.[1] Specific probes will remain bound to their target under high-stringency conditions (high temperature, low salt), while non-specific binding will be washed away.

Biological Controls (Positive/Negative Cells or Tissues)

Using cell lines or tissue samples known to express (positive control) and not express (negative control) the target nucleic acid is a crucial validation step. A specific probe should only generate a signal in the positive control.

Comparison of Cy5.5 with Alternative Fluorophores

While Cy5.5 is a widely used NIR dye, several alternatives are available, each with distinct properties.[7][8][9] The choice of fluorophore can impact the sensitivity and specificity of an assay.[6]

FeatureCy5.5IRDye® 800CWAlexa Fluor® 647iFluor® 647
Excitation Max (nm) ~675~774~650~650
Emission Max (nm) ~694~789~665~665
Spectrum Near-InfraredNear-InfraredFar-RedFar-Red
Key Advantages Good for in vivo imaging, hydrophilic.Significantly higher signal-to-noise ratio in vivo.[10][11]High photostability and brightness.High photostability and strong fluorescence.[12]
Considerations Moderate photostability.Requires appropriate NIR imaging systems.Shorter wavelength than true NIR dyes.Similar spectrum to Cy5 and Alexa Fluor 647.[12]

Performance Data: Cy5.5 vs. IRDye® 800CW for In Vivo Imaging

The following table summarizes comparative data for a targeted probe labeled with either Cy5.5 or IRDye® 800CW in a tumor xenograft model.

ParameterEGF-Cy5.5EGF-IRDye® 800CW
Excitation/Emission (nm) 660/710785/830
Tumor-to-Background Ratio (TBR) *2.5 ± 0.48.1 ± 1.2
Competitive Blocking (% Signal Reduction) 70%95%

*Data adapted from a comparative study on epidermal growth factor (EGF) receptor-targeted probes.[13][11] The significantly higher TBR for IRDye® 800CW suggests superior specificity and lower background signal in this application.[10]

Experimental Protocols

Protocol 1: Competitive Binding Assay (In Vitro)
  • Cell Culture: Plate cells known to express the target gene in a 96-well plate and culture to ~80% confluency.

  • Probe Preparation: Prepare two sets of hybridization solutions.

    • Set A (Labeled Only): Dilute the Cy5.5-labeled probe to the final working concentration in hybridization buffer.

    • Set B (Competition): Dilute the Cy5.5-labeled probe to the same final concentration and add a 50-fold molar excess of the corresponding unlabeled probe.

  • Hybridization: Remove the culture medium, wash cells with PBS, and fix with 4% paraformaldehyde. Permeabilize cells with 0.2% Triton X-100.

  • Incubation: Add the hybridization solutions from Set A and Set B to respective wells and incubate at the appropriate hybridization temperature for 4 hours in a humidified chamber.

  • Washing: Wash the cells three times with a low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS) and then twice with a high-stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) at the hybridization temperature.

  • Imaging: Acquire images using a fluorescence microscope or plate reader with appropriate filters for Cy5.5.

  • Analysis: Quantify the fluorescence intensity. A significant reduction in signal in Set B compared to Set A indicates specific binding.

Protocol 2: Mismatch Hybridization Analysis (In Vitro)
  • Probe Synthesis: Synthesize the Cy5.5-labeled probe (perfect match) and a series of unlabeled competitor probes:

    • Unlabeled perfect match probe.

    • Unlabeled single-base mismatch probe.

    • Unlabeled three-base mismatch probe.

  • Assay Setup: Prepare hybridization reactions in separate tubes, each containing the target nucleic acid and the Cy5.5-labeled probe.

  • Competition: To each tube, add a 50-fold molar excess of one of the unlabeled competitor probes (perfect match, single mismatch, three-base mismatch) or no competitor (control).

  • Hybridization & Washing: Perform hybridization and washing steps as described in Protocol 1.

  • Quantification: Measure the remaining fluorescence. The degree of signal reduction will indicate the probe's ability to discriminate against mismatched sequences.

Visualizations

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Final Assessment start Design Probe Sequence synthesis Synthesize & Label with Cy5.5 start->synthesis compete Competitive Binding Assay synthesis->compete mismatch Mismatch Analysis compete->mismatch cells Positive/Negative Cell Lines mismatch->cells fish Fluorescence In Situ Hybridization (FISH) cells->fish quantify Quantify Signal & Specificity fish->quantify validated Validated Probe quantify->validated

Caption: Workflow for validating hybridization probe specificity.

G GF Growth Factor (e.g., EGF) Receptor EGFR GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Probe Cy5.5-Probe (targets EGFR mRNA) mRNA EGFR mRNA Probe->mRNA Hybridizes mRNA->Receptor Translates to

Caption: EGFR signaling pathway with a probe targeting its mRNA.

G cluster_cy55 Cy5.5 cluster_irdye IRDye 800CW cluster_alexa Alexa Fluor 647 center Probe Labeling cy55_prop NIR Emission Good for in vivo Hydrophilic center->cy55_prop Alternative irdye_prop Higher NIR Wavelength High Signal-to-Noise Excellent for in vivo center->irdye_prop Alternative alexa_prop Far-Red Emission High Photostability Very Bright center->alexa_prop Alternative

Caption: Comparison of Cy5.5 with alternative fluorophores.

References

A Researcher's Guide to Quantitative Analysis of Cy5.5 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methods for the quantitative analysis of Cy5.5 labeling efficiency, offering detailed experimental protocols and supporting data to ensure optimal conjugation and analysis. Cy5.5, a near-infrared cyanine (B1664457) dye, is widely utilized for in vivo imaging and other applications requiring deep tissue penetration and minimal background fluorescence.[1]

Quantitative Comparison of Analytical Methods

The efficiency of Cy5.5 labeling is primarily determined by the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein or antibody). Two primary methods are employed for this quantitative analysis: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Spectrophotometry Measures the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5) to calculate the concentrations of each component and determine the dye-to-protein ratio.[2][3][4]Rapid, simple, and requires readily available equipment.Provides an average DOL for the entire population of labeled molecules; does not distinguish between well-labeled, under-labeled, or unlabeled molecules. Can be affected by the presence of aggregated dye.Routine determination of labeling efficiency for purified conjugates.
High-Performance Liquid Chromatography (HPLC) Separates the labeled conjugate from free dye and unlabeled protein based on size (Size-Exclusion HPLC) or charge/hydrophobicity (Reversed-Phase HPLC).[5][6][7]Provides a more detailed analysis, including the purity of the conjugate and the presence of different labeled species. Can separate isomers and aggregates.[8][6]More time-consuming, requires specialized equipment and expertise.In-depth characterization of conjugates, quality control, and troubleshooting of labeling reactions.

Experimental Protocols

Protocol 1: Cy5.5 Labeling of Proteins/Antibodies

This protocol is a generalized procedure for labeling proteins or antibodies with a Cy5.5 NHS ester. The optimal dye-to-protein molar ratio for the reaction may need to be determined empirically but a starting point of 10:1 to 20:1 is often recommended.[9][10] Over-labeling can lead to fluorescence quenching and reduced biological activity of the protein.[3][11]

Materials:

  • Protein or antibody solution (2-10 mg/mL) in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[2][4][12]

  • Cy5.5 NHS ester

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)[9]

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer free of primary amines (like Tris or glycine) as these will compete with the protein for reaction with the NHS ester.[12] If necessary, dialyze the protein against the recommended reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Add the desired molar excess of the reactive Cy5.5 dye solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with continuous gentle mixing.[2][4]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[9]

Protocol 2: Spectrophotometric Quantification of Labeling Efficiency

Materials:

  • Purified Cy5.5-labeled protein conjugate

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 675 nm (A675). If the absorbance is too high, dilute the sample with buffer and record the dilution factor.

  • Calculate the concentration of the protein and the dye using the following equations:

    • Protein Concentration (M) = [A280 - (A675 × CF)] / ε_protein

      • CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5.5).[2][4]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • Dye Concentration (M) = A675 / ε_dye

      • ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm, which is 250,000 M⁻¹cm⁻¹.[2][13]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M) [3]

Protocol 3: HPLC Analysis of Cy5.5 Conjugates

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector.

  • Size-Exclusion (SEC) or Reversed-Phase (RP) column.

Procedure (General Outline for SEC-HPLC):

  • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

  • Inject a small volume of the purified (or unpurified, for reaction monitoring) conjugate onto the column.

  • Monitor the elution profile at 280 nm (for protein) and 675 nm (for Cy5.5).

  • The labeled protein will typically elute first as a larger molecule, followed by the smaller, unconjugated dye. The presence of multiple peaks in the protein fraction may indicate aggregation or different labeled species.[6]

Visualizing the Workflow

The following diagrams illustrate the key workflows for Cy5.5 labeling and analysis.

G Experimental Workflow for Cy5.5 Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein Preparation (2-10 mg/mL, amine-free buffer) labeling Labeling Reaction (1 hr, Room Temp) protein_prep->labeling dye_prep Cy5.5 NHS Ester Preparation (10 mg/mL in DMSO) dye_prep->labeling purify Purification (Size-Exclusion Chromatography) labeling->purify

Workflow for Cy5.5 labeling of proteins.

G Quantitative Analysis Workflow cluster_spectro Spectrophotometry cluster_hplc HPLC Analysis start Purified Cy5.5 Conjugate measure_abs Measure Absorbance (A280 & A675) start->measure_abs inject_hplc Inject on HPLC start->inject_hplc calc_dol Calculate DOL measure_abs->calc_dol analyze_chrom Analyze Chromatogram (Purity & Heterogeneity) inject_hplc->analyze_chrom

Workflow for quantitative analysis of Cy5.5 conjugates.

Comparison with Alternative Dyes

While Cy5.5 is a robust dye, other fluorophores in the far-red spectrum are available. The choice of dye can impact labeling efficiency and experimental outcomes.

FeatureCy5.5Alexa Fluor 647DyLight 650
Excitation Max (nm) ~675~650~652
Emission Max (nm) ~694~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[13][14]~270,000[13]~250,000[13]
Quantum Yield ~0.2[13]Significantly higher than Cy5.5 conjugates[13]High
Photostability Less photostableSignificantly more photostable than Cy5.5[13]High
Brightness of Conjugates Prone to self-quenching at high DOLs, which can diminish fluorescence.[15]Less self-quenching, resulting in brighter conjugates, especially at high DOLs.[8][13]Designed for high dye-to-protein ratios.[13]

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the specific biomolecule to which they are conjugated.[13]

Conclusion

The quantitative analysis of Cy5.5 labeling efficiency is a critical step in ensuring the quality and reliability of fluorescence-based assays. By employing standardized protocols for both labeling and analysis, researchers can achieve consistent and reproducible results. While spectrophotometry offers a rapid assessment of the degree of labeling, HPLC provides a more in-depth characterization of the conjugate's purity and heterogeneity. The selection of an appropriate analytical method and a careful comparison with alternative dyes will ultimately lead to more robust and reliable experimental outcomes.

References

A Head-to-Head Comparison of Cy5.5 and Alexa Fluor 680 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of in vivo imaging, the choice of near-infrared (NIR) fluorophores is critical for achieving high sensitivity and specificity. For researchers and drug development professionals, Cy5.5 and Alexa Fluor 680 have emerged as two of the most commonly used dyes in the ~680-700 nm window. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your research needs.

Physicochemical Properties: A Quantitative Overview

The fundamental properties of a fluorophore dictate its potential performance in an imaging experiment. Here, we summarize the key physicochemical characteristics of Cy5.5 and Alexa Fluor 680.

PropertyCy5.5Alexa Fluor 680
Excitation Maximum (nm) ~678-683~679
Emission Maximum (nm) ~695-703~702
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~184,000
Quantum Yield ~0.27~0.36
Calculated Brightness ~67,500~66,240

Brightness is calculated as (Molar Extinction Coefficient x Quantum Yield) / 1000.

In Vivo Performance: Brightness, Photostability, and Signal-to-Background Ratio

While the intrinsic properties of unconjugated dyes are informative, their performance when conjugated to targeting molecules like antibodies is paramount for in vivo applications.

Brightness and Photostability:

Studies have consistently shown that Alexa Fluor dyes, including Alexa Fluor 680, exhibit superior brightness and photostability compared to their cyanine (B1664457) counterparts when conjugated to proteins. Cyanine dyes, such as Cy5.5, are more prone to self-quenching when multiple dye molecules are conjugated to a single protein, which can diminish the fluorescence signal[1]. In contrast, Alexa Fluor 680 conjugates can be labeled at higher dye-to-protein ratios without a significant loss of fluorescence, resulting in brighter conjugates and more sensitive detection.

In terms of photostability, Alexa Fluor dyes are significantly more resistant to photobleaching than Cy dyes[1]. This is a critical advantage for longitudinal in vivo imaging studies that require repeated exposure to excitation light.

Signal-to-Background Ratio (SBR):

A high signal-to-background ratio is essential for clear visualization of target tissues in vivo. While direct comparative in vivo studies with quantitative SBR for Cy5.5 and Alexa Fluor 680 are limited in the publicly available literature, the superior brightness and reduced quenching of Alexa Fluor 680 conjugates strongly suggest a higher potential for achieving a better SBR. The increased brightness of the targeted probe allows for a stronger signal from the tissue of interest, thereby improving its distinction from background autofluorescence.

Experimental Protocols

To ensure reproducibility and aid in the design of in vivo imaging studies, detailed experimental protocols are crucial. Below are representative protocols for antibody conjugation and in vivo imaging.

Antibody Conjugation with NHS Esters

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of Cy5.5 or Alexa Fluor 680 to a monoclonal antibody.

  • Antibody Preparation:

    • Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation:

    • Dissolve the NHS ester of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add a calculated amount of the dissolved dye to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of dye to antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).

    • Collect the colored fractions containing the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

In Vivo Imaging in a Mouse Tumor Model

This protocol outlines a general procedure for in vivo fluorescence imaging of tumor-bearing mice using a fluorescently labeled antibody.

  • Animal Model:

    • Use athymic nude mice bearing subcutaneous tumors.

    • House the animals in a pathogen-free environment and provide them with a low-fluorescence diet for at least one week prior to imaging to reduce background autofluorescence from the gastrointestinal tract.

  • Probe Administration:

    • Inject the fluorescently labeled antibody (typically 10-100 µg) intravenously via the tail vein.

  • Imaging Procedure:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in a heated imaging chamber to maintain body temperature.

    • Acquire images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) using an in vivo imaging system (e.g., IVIS Spectrum).

    • Use appropriate excitation and emission filters for the selected dye (e.g., Excitation: 675 nm / Emission: 720 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-tumor-bearing area (for background).

    • Quantify the fluorescence intensity in the ROIs and calculate the tumor-to-background ratio.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_invivo In Vivo Imaging antibody Antibody reaction Reaction (pH 8.3-8.5) antibody->reaction dye Dye (NHS Ester) dye->reaction purification Purification (Desalting Column) reaction->purification injection IV Injection purification->injection imaging Imaging (IVIS Spectrum) injection->imaging analysis Data Analysis (TBR) imaging->analysis

A typical workflow for in vivo imaging with a fluorescently labeled antibody.

signal_pathway cluster_excitation Excitation cluster_emission Emission light_source Light Source (e.g., Laser, LED) excitation_filter Excitation Filter (~675 nm) light_source->excitation_filter fluorophore Fluorophore in Tissue excitation_filter->fluorophore emission_filter Emission Filter (~720 nm) detector Detector (CCD Camera) emission_filter->detector fluorophore->emission_filter

Simplified signaling pathway of fluorescence detection in an in vivo imaging system.

decision_logic start Select Fluorophore for In Vivo Imaging brightness High Brightness? start->brightness photostability High Photostability? brightness->photostability Yes reconsider Reconsider Dye Choice brightness->reconsider No low_quenching Low Self-Quenching? photostability->low_quenching Yes photostability->reconsider No select_af680 Select Alexa Fluor 680 low_quenching->select_af680 Yes low_quenching->reconsider No

A logical decision tree for selecting a near-infrared dye for in vivo imaging.

References

IRDye 800CW vs. Cy5.5: A Comparative Guide for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal near-infrared (NIR) fluorescent dye for small animal imaging, this guide provides an objective comparison of IRDye 800CW and Cy5.5. We will delve into their spectral and physicochemical properties, compare their in vivo imaging performance with supporting data, and provide a detailed experimental protocol for a typical tumor imaging study.

In the realm of in vivo fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high sensitivity and specificity. Both IRDye 800CW and Cy5.5 are popular cyanine (B1664457) dyes, but their distinct properties can significantly impact imaging outcomes. This guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

Spectral and Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a fluorescent dye dictate its performance in any application. Below is a summary of the key spectral and physicochemical properties of IRDye 800CW and Cy5.5.

PropertyIRDye 800CWCy5.5
Excitation Maximum (λex) ~774 nm~675 - 684 nm
Emission Maximum (λem) ~789 - 792 nm~694 - 710 nm
Molar Extinction Coefficient (ε) ~240,000 M⁻¹cm⁻¹ in PBS[1]~198,000 - 250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.053 - 0.12[2][3]~0.2
Reactive Group NHS EsterNHS Ester
Reactivity Primary aminesPrimary amines
Solubility High water solubilityGood water solubility

Performance in Small Animal Imaging: The Near-Infrared Advantage of IRDye 800CW

The longer excitation and emission wavelengths of IRDye 800CW place it squarely in the NIR-II window, a region where tissue autofluorescence is significantly reduced. This intrinsic property gives IRDye 800CW a distinct advantage over Cy5.5 for in vivo applications.

A key performance metric in small animal imaging is the tumor-to-background ratio (TBR), which quantifies the specific signal from the target tissue against the non-specific background signal. Studies have demonstrated the superior performance of IRDye 800CW in this regard.

One comparative study using epidermal growth factor (EGF) conjugated to either IRDye 800CW or Cy5.5 for imaging breast cancer xenografts in mice revealed a significantly higher TBR for the IRDye 800CW conjugate. The study reported a TBR of 1.84 for EGF-IRDye 800CW compared to a TBR of just 0.24 for EGF-Cy5.5. This difference is largely attributed to the lower tissue autofluorescence in the 800 nm emission range of IRDye 800CW compared to the ~700 nm range of Cy5.5.

While direct quantitative in vivo photostability comparisons are limited in the literature, IRDye 800CW is generally recognized for its excellent photostability, a crucial factor for longitudinal studies that require repeated imaging sessions.

Experimental Protocol: In Vivo Tumor Imaging

This section provides a detailed methodology for a typical small animal imaging experiment to evaluate tumor targeting of a fluorescently labeled antibody.

I. Reagents and Equipment
  • Fluorescent Dye: IRDye 800CW NHS ester or Cy5.5 NHS ester

  • Targeting Moiety: Antibody, peptide, or small molecule with a primary amine for labeling

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors

  • Imaging System: In vivo imaging system with appropriate laser lines and emission filters (e.g., 785 nm excitation and >820 nm emission for IRDye 800CW; 675 nm excitation and >690 nm emission for Cy5.5)

  • Anesthesia: Isoflurane or other suitable anesthetic

  • Buffers and Solvents: Phosphate-buffered saline (PBS), Dimethyl sulfoxide (B87167) (DMSO)

  • Purification Columns: Size-exclusion chromatography columns (e.g., PD-10)

II. Experimental Workflow

Experimental_Workflow cluster_preparation Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis conjugation Antibody-Dye Conjugation purification Purification of Labeled Antibody conjugation->purification characterization Characterization (Spectroscopy, SDS-PAGE) purification->characterization animal_prep Animal Preparation (Anesthesia) characterization->animal_prep baseline_imaging Baseline Imaging (Pre-injection) animal_prep->baseline_imaging injection Intravenous Injection of Labeled Antibody baseline_imaging->injection post_injection_imaging Post-injection Imaging (Time-course) injection->post_injection_imaging euthanasia Euthanasia post_injection_imaging->euthanasia organ_harvest Organ & Tumor Harvest euthanasia->organ_harvest exvivo_imaging Ex Vivo Organ Imaging organ_harvest->exvivo_imaging roi_analysis Region of Interest (ROI) Analysis exvivo_imaging->roi_analysis tbr_calculation Tumor-to-Background Ratio Calculation roi_analysis->tbr_calculation

References

A Comparative Guide to the Photostability of Cy5.5 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based applications, the selection of a robust near-infrared (NIR) dye is critical for generating high-quality, reproducible data. Among the many factors to consider, photostability—a fluorophore's resistance to photon-induced chemical damage and subsequent loss of fluorescence—is paramount, particularly in experiments requiring prolonged or intense light exposure such as fluorescence microscopy and in vivo imaging. This guide provides an objective comparison of the photostability of Cy5.5 against other commonly used NIR dyes, supported by experimental data and detailed protocols.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield or its photobleaching half-life under specific illumination conditions. While direct side-by-side comparisons across all dyes under identical conditions are limited in published literature, the following table summarizes available quantitative and qualitative data to guide your selection process. It is important to note that experimental conditions such as excitation intensity, solvent, and the molecular context (e.g., conjugated to an antibody) can significantly influence photostability.

DyeSpectrally Similar ToQuantitative/Qualitative PhotostabilitySource
Cy5.5 Alexa Fluor 680Less photostable compared to IRDye 700DX.[1][1]
Alexa Fluor 647 Cy5Significantly more photostable than Cy5. Retains ~80% of initial fluorescence after 95 seconds of continuous illumination, while Cy5 retains ~55%.
Alexa Fluor 680 Cy5.5Generally more photostable than Cy5.5. Less photostable than IRDye 680LT and significantly less than IRDye 700DX.
Alexa Fluor 750 Cy7More photostable than Cy7.
Cy7 Alexa Fluor 750Less photostable than Alexa Fluor 750.
IRDye 680LT Alexa Fluor 680More photostable than Alexa Fluor 680.
IRDye 700DX -Extremely photostable; noted to be 100 times more photostable than Alexa Fluor 680 and Cy5.5.[1][1]
IRDye 800CW Alexa Fluor 790High photostability. Superior performance to Cy5.5 in terms of signal-to-background.[1][1]

Experimental Protocols

Accurate assessment of photostability requires rigorous and consistent experimental design. Below are generalized protocols for measuring dye photostability and for a common application, fluorescent western blotting, where photostable dyes are advantageous.

Protocol for Measuring Photostability of Fluorescent Dyes

This protocol describes a general method for comparing the photobleaching rates of different fluorescent dyes in solution or on a solid support.

  • Sample Preparation:

    • Prepare solutions of the fluorescent dyes to be compared at the same concentration in a consistent solvent (e.g., 1x PBS, pH 7.4).

    • Alternatively, spot equimolar amounts of each dye onto a solid surface like a nitrocellulose membrane or a glass slide. Ensure the spots are of a uniform size and shape.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED) and a sensitive detector (e.g., a PMT or a CCD camera).

    • Select an objective with appropriate magnification and numerical aperture for the desired illumination area.

    • Use filter sets that are optimized for the excitation and emission spectra of the dyes being tested.

  • Image Acquisition:

    • Set the illumination intensity and detector gain to levels that provide a good signal-to-noise ratio without causing immediate saturation. Crucially, these settings must be kept identical for all samples being compared.

    • Acquire a time-lapse series of images, continuously exposing the sample to the excitation light. The time interval between images and the total acquisition time will depend on the photobleaching rate of the dyes.

  • Data Analysis:

    • Define a region of interest (ROI) within the illuminated area for each sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

    • The photobleaching half-life (t½) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Protocol for Fluorescent Western Blotting with Near-Infrared Dyes

This protocol outlines the key steps for performing a fluorescent western blot, an application where the high photostability of NIR dyes allows for robust and quantitative detection.

  • Protein Separation and Transfer:

    • Separate protein samples by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in TBS or PBS).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer with 0.1% Tween-20, for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three to five times for 5-10 minutes each with wash buffer (TBS or PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the NIR dye-conjugated secondary antibody, diluted in blocking buffer with 0.1% Tween-20, for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this and subsequent steps.

  • Final Washes:

    • Repeat the washing steps as in step 4.

  • Imaging:

    • Rinse the membrane with buffer without detergent (e.g., TBS or PBS).

    • Image the blot using a fluorescence imaging system equipped with lasers and detectors appropriate for the NIR dyes used. The stability of the NIR dyes allows for multiple exposures and adjustments of imaging parameters without significant signal loss.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

G Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis prep1 Prepare equimolar dye solutions prep2 Spot dyes onto a uniform surface prep1->prep2 img1 Set consistent illumination and detector settings prep2->img1 img2 Acquire time-lapse images under continuous exposure img1->img2 an1 Measure mean fluorescence intensity over time img2->an1 an2 Normalize intensity to t=0 an1->an2 an3 Plot photobleaching curves an2->an3 an4 Determine photobleaching half-life (t½) an3->an4

Workflow for photostability measurement.

G Fluorescent Western Blotting Workflow A SDS-PAGE B Protein Transfer to Membrane A->B C Blocking B->C D Primary Antibody Incubation C->D E Washing D->E F NIR Dye-Conjugated Secondary Antibody Incubation E->F G Final Washes F->G H Fluorescence Imaging G->H

Workflow for fluorescent western blotting.

References

A Head-to-Head Battle: Cy5.5 Phosphoramidite vs. Alternative Labeling Methods for Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of oligonucleotide labeling, the choice of fluorophore and conjugation chemistry is a critical decision point. This guide provides a comprehensive cost-benefit analysis of Cy5.5 phosphoramidite (B1245037) chemistry against other prevalent labeling methods, supported by experimental data and detailed protocols to inform your selection process.

In the realm of fluorescent labeling, Cy5.5 has carved out a significant niche, particularly for applications requiring far-red fluorescence to minimize background autofluorescence, such as in vivo imaging.[1][2] The two primary strategies for incorporating Cy5.5 into oligonucleotides are direct incorporation during synthesis using a Cy5.5 phosphoramidite and post-synthetic conjugation to an amino-modified oligonucleotide using a Cy5.5 N-hydroxysuccinimide (NHS) ester. Each approach presents a unique set of advantages and disadvantages in terms of cost, efficiency, and the final product's performance characteristics.

Performance and Cost Analysis: A Comparative Overview

Choosing the optimal labeling strategy involves a trade-off between the convenience and efficiency of direct incorporation and the flexibility of post-synthetic modification. While a precise monetary cost comparison is challenging due to fluctuating supplier prices and bulk purchasing options, a qualitative cost-benefit analysis can be constructed based on reagent costs, labor, and potential yield losses.

Labeling MethodChemistryRelative CostKey AdvantagesKey Disadvantages
This compound Direct incorporation during solid-phase oligonucleotide synthesisHigher initial reagent cost- High labeling efficiency and yield- Precise, site-specific labeling- Reduced purification steps post-synthesis- Less flexibility for labeling complex or sensitive oligonucleotides- Potential for dye degradation under harsh deprotection conditions[3]
Cy5.5 NHS Ester Post-synthetic conjugation to an amine-modified oligonucleotideLower initial reagent cost- Greater flexibility in labeling various modified oligonucleotides- Milder reaction conditions can be employed- Requires additional synthesis and purification of the amino-modified oligo- Potentially lower overall yield due to multiple steps- May require optimization of labeling conditions
Alternative Dyes (e.g., Alexa Fluor 647, DyLight 650) Typically post-synthetic conjugation (NHS ester)Variable, often marketed as more cost-effective- May offer superior brightness and photostability[4]- Broader range of available reactive chemistries- Requires validation for specific applications- Potential for altered biodistribution or interaction with targets

Key Takeaways from the Data:

  • Efficiency and Yield: Phosphoramidite chemistry generally offers higher and more consistent labeling yields as the dye is incorporated directly during the automated synthesis process.[5] Post-synthetic methods, while flexible, introduce additional reaction and purification steps that can lead to sample loss and lower overall yields.

  • Performance: While Cy5.5 is a robust fluorophore, alternatives like Alexa Fluor 647 have been reported to exhibit higher brightness and greater photostability.[4] For demanding applications such as single-molecule studies, the superior performance of these alternatives may justify a higher cost.

  • Cost-Effectiveness: While the initial cost of a this compound reagent may be higher than its NHS ester counterpart, the streamlined workflow and potentially higher yield of the final labeled oligonucleotide can make it a more cost-effective option in the long run, especially for large-scale production.[6]

Experimental Protocols and Workflows

To provide a practical context for this analysis, detailed experimental protocols for both phosphoramidite and post-synthetic labeling are outlined below, along with common experimental workflows where these labeled oligonucleotides are employed.

Detailed Experimental Protocol: Oligonucleotide Labeling

1. Direct Labeling using this compound:

This method involves the use of an automated DNA synthesizer.

  • Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.

  • Coupling: At the desired position (typically the 5' terminus), the this compound is coupled to the growing oligonucleotide chain. The coupling time may need to be extended compared to standard nucleoside phosphoramidites to ensure high efficiency.[7]

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. Milder deprotection conditions, such as using potassium carbonate in methanol (B129727) or ammonium (B1175870) hydroxide (B78521) at room temperature, are often recommended to prevent degradation of the cyanine (B1664457) dye.[8]

  • Purification: The labeled oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) to remove any unlabeled sequences and other impurities.

2. Post-Synthetic Labeling using Cy5.5 NHS Ester:

This method requires a pre-synthesized oligonucleotide containing a primary amine modification.

  • Oligonucleotide Synthesis: An oligonucleotide with an amino-modifier (e.g., Amino-Modifier C6) at the desired position is synthesized and purified.

  • Dye Preparation: The Cy5.5 NHS ester is dissolved in a suitable anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction: The amino-modified oligonucleotide is dissolved in a conjugation buffer (typically a carbonate/bicarbonate buffer at pH 8.5-9.0). The dissolved Cy5.5 NHS ester is then added to the oligonucleotide solution. The reaction is incubated at room temperature or 4°C for several hours to overnight.[9]

  • Purification: The labeled oligonucleotide is purified from the excess, unreacted dye and unlabeled oligonucleotide. This is commonly achieved through ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.[9]

Experimental Workflows and Signaling Pathways

Fluorescently labeled oligonucleotides are indispensable tools in a variety of molecular biology and drug development applications.

1. Fluorescence In Situ Hybridization (FISH):

FISH is a powerful technique used to visualize and map the presence and location of specific DNA or RNA sequences within cells or tissues.[10][11]

FISH_Workflow Probe_Design Oligonucleotide Probe Design Probe_Synthesis Probe Synthesis & Labeling (this compound or NHS Ester) Probe_Design->Probe_Synthesis Hybridization Hybridization of Probe to Target Sequence Probe_Synthesis->Hybridization Sample_Prep Sample Preparation (Fixation & Permeabilization) Sample_Prep->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Data Analysis Imaging->Analysis

Workflow for Fluorescence In Situ Hybridization (FISH).

2. Förster Resonance Energy Transfer (FRET):

FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is a powerful tool for studying molecular interactions, such as protein-DNA binding or conformational changes in nucleic acids.[12][13]

FRET_Principle cluster_0 No FRET (D-A distance > 10 nm) cluster_1 FRET (D-A distance < 10 nm) Donor_Excitation_NoFRET Donor Excitation Donor_Emission_NoFRET Donor Emission Donor_Excitation_NoFRET->Donor_Emission_NoFRET Fluorescence Acceptor_NoFRET Acceptor (No Emission) Donor_Excitation_FRET Donor Excitation Donor_Quenched_FRET Donor (Quenched) Donor_Excitation_FRET->Donor_Quenched_FRET Energy Transfer Acceptor_Emission_FRET Acceptor Emission Donor_Quenched_FRET->Acceptor_Emission_FRET Fluorescence

Principle of Förster Resonance Energy Transfer (FRET).

3. In Vivo Imaging:

Cy5.5-labeled oligonucleotides are frequently used for in vivo imaging studies to track their biodistribution, target engagement, and therapeutic efficacy.[14][15]

InVivo_Imaging_Workflow Probe_Prep Preparation of Cy5.5-labeled Oligonucleotide Probe_Admin Probe Administration (e.g., IV injection) Probe_Prep->Probe_Admin Animal_Model Animal Model Preparation Animal_Model->Probe_Admin Imaging_Acq In Vivo Imaging at Multiple Time Points Probe_Admin->Imaging_Acq ExVivo_Analysis Ex Vivo Organ Imaging & Biodistribution Imaging_Acq->ExVivo_Analysis Data_Quant Data Quantification & Analysis ExVivo_Analysis->Data_Quant

Workflow for in vivo imaging with labeled oligonucleotides.

Conclusion

The decision between this compound and other labeling methods is multifaceted and depends on the specific experimental needs, budget constraints, and the scale of the project. For routine, high-throughput synthesis of singly labeled oligonucleotides, the direct incorporation via phosphoramidite chemistry offers a streamlined and efficient workflow that can be more cost-effective overall. However, for applications requiring greater flexibility, the labeling of complex or sensitive oligonucleotides, or the use of alternative fluorophores with potentially superior performance characteristics, post-synthetic conjugation remains a valuable and often necessary approach. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to best suit their scientific goals.

References

Navigating the Crowded Spectrum: A Guide to Cy5.5 Cross-talk with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into multiplex fluorescence imaging, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides an objective analysis of the spectral cross-talk, or bleed-through, between Cy5.5 and other commonly used fluorophores. Understanding and mitigating this phenomenon is crucial for the successful design and interpretation of multiplexing experiments.

Spectral cross-talk occurs when the emission signal of one fluorophore is detected in the channel designated for another, leading to false-positive signals and inaccurate quantification.[1][2] This guide offers a detailed comparison of Cy5.5's spectral characteristics with those of other popular fluorescent dyes, provides experimental protocols to assess and correct for cross-talk, and visualizes key concepts and workflows to aid in experimental design.

Spectral Properties of Cy5.5 and Common Fluorophores

Cy5.5 is a far-red fluorescent dye valued for its brightness and utility in applications where minimizing background autofluorescence is critical.[3] Its excitation and emission maxima are situated in the longer wavelength region of the spectrum.[4][5] A comparison of its spectral properties with other widely used fluorophores is essential for predicting potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)
Cy5.5 675 - 684 [3][4][6]694 - 710 [3][5][6]
FITC495518
TRITC547572
Texas Red590615[7]
Cy3550570[7]
Cy5650670[7]

Understanding and Quantifying Fluorophore Cross-talk

The broad emission spectra of many common fluorophores are a primary cause of spectral bleed-through.[1][8] Even with seemingly well-separated emission peaks, the "tail" of one fluorophore's emission spectrum can extend into the detection window of another.

Several factors contribute to the degree of cross-talk, including the specific fluorophores used, the filters and detectors on the imaging system, and the relative abundance of the target molecules.[2][9]

Experimental Protocol for Assessing Cross-talk

A fundamental step in any multiplexing experiment is to determine the level of spectral bleed-through between the chosen fluorophores using single-color controls.[9][10]

Objective: To quantify the percentage of signal from one fluorophore that is detected in another fluorophore's designated channel.

Materials:

  • Samples stained with only one fluorophore each (e.g., cells labeled with Cy5.5-conjugated antibody, cells labeled with FITC-conjugated antibody, etc.).

  • Unstained control sample.

  • Fluorescence microscope or flow cytometer with appropriate filters for each fluorophore.

  • Image analysis software (e.g., ImageJ, FCS Express).

Methodology:

  • Image Acquisition:

    • For each single-color stained sample, acquire images in all the channels that will be used in the multiplex experiment. For example, for a Cy5.5-only sample, acquire an image in the Cy5.5 channel, the FITC channel, the TRITC channel, etc.

    • Use the same acquisition settings (laser power, exposure time, gain) that will be used for the multiplex experiment.

    • Acquire an image of the unstained sample in all channels to determine the background signal.

  • Image Analysis and Quantification:

    • For each single-color sample, measure the mean fluorescence intensity in the "bleed-through" channels.

    • Subtract the mean background intensity from the unstained control.

    • Calculate the cross-talk percentage using the following formula:

      Crosstalk (%) = (Mean Intensity in Bleed-through Channel / Mean Intensity in Primary Channel) x 100

  • Compensation:

    • The calculated cross-talk percentages can be used to create a compensation matrix.[11] This matrix is then applied to the multiplexed images to mathematically subtract the bleed-through signal from each channel, a process known as spectral unmixing or compensation.[11][12]

Visualizing Experimental Workflows and Concepts

Spectral Cross-talk Explained

The following diagram illustrates the concept of spectral emission overlap, the root cause of cross-talk.

Spectral_Crosstalk cluster_fluorophores Fluorophore Emission Spectra cluster_detection Detection Channels FluorophoreA Fluorophore A (e.g., FITC) ChannelA Channel A (FITC filter) FluorophoreA->ChannelA Primary Signal ChannelB Channel B (TRITC filter) FluorophoreA->ChannelB Cross-talk FluorophoreB Fluorophore B (e.g., TRITC) FluorophoreB->ChannelB Primary Signal

Caption: Conceptual diagram of spectral cross-talk.

Multiplex Immunofluorescence Workflow

A well-planned workflow is essential for successful multiplex immunofluorescence experiments.[13][14] The following diagram outlines the key steps, from single-stain optimization to final data analysis.

Multiplex_IF_Workflow A 1. Single-Plex Optimization (Antibody Titration & Validation) B 2. Single-Color Control Staining (for Cross-talk Analysis) A->B C 3. Multiplex Staining (Simultaneous or Sequential) B->C D 4. Image Acquisition C->D E 5. Spectral Unmixing/Compensation (Correction for Cross-talk) D->E F 6. Image Analysis & Quantification E->F

Caption: A typical workflow for a multiplex immunofluorescence experiment.

Conclusion

While Cy5.5 is a powerful tool for fluorescence imaging, its use in multiplex panels requires careful consideration of potential spectral overlap with other fluorophores. By understanding the principles of cross-talk, performing rigorous single-color control experiments, and applying appropriate compensation methods, researchers can confidently employ Cy5.5 in combination with other common fluorophores to achieve high-quality, reliable multiplex data.[15][16] The choice of fluorophores should always be guided by the specific instrumentation available and the experimental goals.[17]

References

Navigating the Near-Infrared Spectrum: A Guide to Cy5.5 Phosphoramidite Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence applications, particularly in oligonucleotide labeling for in vitro and in vivo studies, Cy5.5 has long been a staple. However, a new generation of fluorescent dyes offers significant improvements in brightness, photostability, and in vivo performance. This guide provides a comprehensive comparison of prominent alternatives to Cy5.5 phosphoramidite, equipping researchers, scientists, and drug development professionals with the data and methodologies needed to select the optimal fluorophore for their specific needs.

Performance Comparison of Key NIR Fluorophores

The selection of a NIR dye significantly impacts the sensitivity and reliability of fluorescence-based assays. The following tables summarize the key quantitative performance indicators of Cy5.5 and its leading alternatives.

Table 1: Spectral and Photophysical Properties of NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy5.5 ~675~694~250,000~0.20
Alexa Fluor 680 ~679~702~184,000Higher than Cy5.5 conjugates[1][2]
IRDye 800CW ~774~789~240,000~0.08
DyLight 680 ~682~715~180,000Data not readily available
DyLight 800 ~770~794~270,000Data not readily available
ATTO 680 ~681~698~125,000~0.30
ATTO 700 ~700~716~120,000~0.25

Note: Quantum yield can be highly dependent on the local environment and conjugation partner. The values presented are for comparative purposes.

Table 2: Performance Characteristics of NIR Dye-Oligonucleotide Conjugates

FeatureCy5.5Alexa Fluor 680IRDye 800CW
Brightness Prone to self-quenching at high labeling densities.[1]Significantly brighter than Cy5.5 conjugates, with less self-quenching.[1][3]Excellent brightness, especially in the 800 nm window.[4]
Photostability Less photostable compared to alternatives.[1]Significantly more photostable than Cy5.5.[1]High photostability.
In Vivo Imaging Susceptible to higher background autofluorescence.Good performance with improved signal-to-noise over Cy5.5.Superior for in vivo imaging due to lower tissue autofluorescence in the 800 nm window, leading to higher tumor-to-background ratios.[5][6][7]
pH Sensitivity Fluorescence can be pH-sensitive.Fluorescence is stable over a wide pH range (pH 4-10).[8]Generally stable.
Water Solubility Moderate.High.High hydrophilicity.

Key Alternatives to Cy5.5 in Detail

Alexa Fluor Dyes (680, 700, 750): This family of dyes is renowned for its exceptional photostability and brightness.[1][3] Alexa Fluor 680 is a direct spectral replacement for Cy5.5, offering significantly improved performance in terms of fluorescence intensity and resistance to photobleaching. Their high water solubility and pH insensitivity make them robust reporters for a wide range of applications.

IRDye Infrared Dyes (800CW, 700): LI-COR's IRDye series, particularly IRDye 800CW, has emerged as a gold standard for in vivo imaging applications.[6][7] Operating in the 800 nm window, IRDye 800CW benefits from reduced tissue autofluorescence, leading to a significantly higher signal-to-noise ratio and deeper tissue penetration compared to dyes in the 700 nm range like Cy5.5.[5]

DyLight Dyes (680, 800): These dyes offer another set of alternatives with good brightness and photostability. DyLight 680 is a spectral match for Cy5.5, while DyLight 800 provides an option in the 800 nm window, similar to IRDye 800CW.

ATTO Dyes (680, 700): ATTO-TEC provides a range of dyes with high thermal and photostability. ATTO 680 and ATTO 700 are viable alternatives to Cy5.5, often characterized by high fluorescence quantum yields.

Experimental Protocols

The majority of these alternative dyes are available as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines. Therefore, the most common method for labeling oligonucleotides is to first synthesize an oligo with an amino-modifier and then perform a post-synthetic conjugation reaction.

General Protocol for Labeling Amino-Modified Oligonucleotides with NHS Ester Dyes

1. Materials:

  • Amino-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier C6)

  • NHS ester of the desired NIR dye

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium tetraborate (B1243019) buffer, pH 8.5-9.0

  • Purification supplies (e.g., ethanol, sodium acetate (B1210297), size-exclusion chromatography columns, or HPLC system)

2. Procedure:

  • Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Prepare the dye solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Reaction: Add a 5-20 fold molar excess of the reactive dye solution to the oligonucleotide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For some dyes, overnight incubation may improve efficiency.

  • Purification: Remove the unreacted dye and other small molecules from the labeled oligonucleotide. Common methods include:

    • Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold absolute ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend in a suitable buffer. This method is quick but may not remove all free dye.

    • Size-Exclusion Chromatography (e.g., desalting columns): This method effectively separates the labeled oligonucleotide from smaller, unreacted dye molecules.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides, providing a high-purity product.[9]

4. Quality Control:

  • UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide (A260) and the dye (absorbance at its λmax). The ratio of these absorbances can be used to calculate the degree of labeling (DOL).

  • Mass Spectrometry: To confirm the successful conjugation and the purity of the final product.

Visualizing Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Oligonucleotide_Labeling_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_conjugation Dye Conjugation cluster_purification Purification & QC start Design Oligo Sequence synth Solid-Phase Synthesis (with Amino-Modifier) start->synth deprotect Cleavage & Deprotection synth->deprotect dissolve_oligo Dissolve Amino-Oligo in Conjugation Buffer deprotect->dissolve_oligo react Mix & Incubate (2-4h, RT, dark) dissolve_oligo->react dissolve_dye Dissolve NHS-Ester Dye in DMSO/DMF dissolve_dye->react purify Purification (HPLC, SEC, or Precipitation) react->purify qc Quality Control (UV-Vis, Mass Spec) purify->qc final_product Labeled Oligonucleotide qc->final_product

Figure 1. Experimental workflow for labeling an amino-modified oligonucleotide with an NHS-ester dye.

NIR_Dye_Performance_Factors cluster_photophysical Intrinsic Photophysical Properties cluster_environmental Environmental & Application Factors center Optimal NIR Probe Performance qy High Quantum Yield center->qy ec High Molar Extinction Coefficient center->ec ps High Photostability center->ps ph pH Insensitivity center->ph sol High Water Solubility center->sol sq Low Self-Quenching center->sq autof Low Tissue Autofluorescence (for in vivo) center->autof

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cy5.5 Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as Cy5.5 phosphoramidite (B1245037), are critical components of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of Cy5.5 phosphoramidite, aligning with general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for this compound. While specific toxicity data may be limited, related compounds like Cy5 phosphoramidite are known to be potential eye irritants.[1] As a precautionary measure, this compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A laboratory coat

All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Safety and Disposal Data

The following table summarizes key information for the safe handling and disposal of this compound. Due to the lack of specific regulatory data for this compound, general prudent laboratory practices for hazardous chemical waste should be strictly followed.

ParameterGuidelineSource
Toxicity Profile Potential eye irritant. Data on carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable. Treat as hazardous.[1]
Disposal Method Do not dispose of down the drain or as regular trash.[2][3] Collect for hazardous waste pickup.[2][3]
Waste Storage Designated, properly labeled, and sealed containers in a Satellite Accumulation Area (SAA).[2][4][2][4]
Container Type Chemically compatible, leak-proof container, preferably the original container.[4][5][4][5]
Incompatible Wastes Segregate from acids, bases, oxidizing agents, and reducing agents.[4][4]
Empty Containers Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[6][6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including unused product, contaminated materials, and empty containers.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Due to the lack of comprehensive safety data, all waste containing this compound must be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder in a designated solid waste container. Also, include contaminated items such as weighing paper, gloves, and pipette tips.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams like strong acids or bases.[4] Halogenated and non-halogenated solvent wastes should be collected separately if required by your institution's waste management program.[7]

    • Sharps Waste: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Proper Waste Containment
  • Select Appropriate Containers: Use containers that are chemically resistant to the waste being collected (e.g., high-density polyethylene (B3416737) for many organic solvents).[2] The original product container is often a suitable choice for solid waste.[4] Ensure all containers have secure, leak-proof caps.[5]

  • Avoid Overfilling: Fill containers to no more than 90% capacity to allow for expansion of contents and to prevent spills.[4]

Step 3: Accurate Labeling
  • Label Immediately: As soon as a waste container is started, it must be labeled.[4]

  • Required Information: The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

    • The approximate concentrations or percentages of each component.

    • The date the waste was first added to the container.

    • The name and location (building and room number) of the generating laboratory.[4]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[2][4]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][4] Evaporation of hazardous waste is not a permissible disposal method.[4]

Step 5: Disposal of Empty Containers
  • Rinsing Procedure: To be considered non-hazardous, an "empty" container must be thoroughly rinsed.[6]

  • Collect Rinsate: The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

  • Final Disposal: After proper rinsing and air-drying, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Step 6: Arranging for Waste Pickup
  • Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers, but this can vary), contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[2][4]

  • Do Not Transport Waste: Do not transport hazardous waste outside of your designated laboratory area. Trained EHS personnel will handle the removal and final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container empty_container->rinse_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect First Rinse as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->dispose_container After Rinsing collect_rinsate->collect_liquid request_pickup Request EHS Hazardous Waste Pickup store_saa->request_pickup Container Full or Max Storage Time Reached

References

Comprehensive Safety and Handling Guide for Cy5.5 Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Cy5.5 Phosphoramidite (B1245037). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in a laboratory setting.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Direct contact may cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Unknown Toxicological Properties: Comprehensive toxicological data is not available, therefore it is prudent to handle it with care to minimize exposure.[1]

A thorough risk assessment should be conducted before any handling of Cy5.5 Phosphoramidite.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Notes
Hands Chemical Resistant GlovesNitrile gloves are recommended. Always double-glove to provide a robust barrier against skin contact.[3]
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling the powder or solutions.[3]
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron provides an additional layer of protection against spills.[3]
Respiratory Fume Hood or RespiratorAll handling of the solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[3] If a fume hood is not available, a NIOSH-approved respirator may be required.
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling

Adherence to the following procedures is essential to ensure personal safety and minimize environmental contamination.

A. Pre-Handling Preparations:

  • Consult SDS: Review the Safety Data Sheet for Cy5 phosphoramidite and any other available safety information for similar compounds.[1]

  • Fume Hood: Ensure a certified chemical fume hood is in proper working order.[3]

  • Gather Materials: Assemble all necessary equipment and reagents, including PPE, spill kit, and waste containers.

  • Don PPE: Properly put on all required personal protective equipment as outlined in the table above.

B. Handling of Solid this compound:

  • Work in Fume Hood: Conduct all weighing and transfer of the solid phosphoramidite inside a chemical fume hood.[3]

  • Avoid Dust Generation: Handle the powder carefully to avoid creating dust.

  • Weighing: Use a tared, sealed container for weighing to prevent contamination and exposure.

  • Storage: Store the solid compound at -20°C in the dark and under desiccated conditions.[4][5]

C. Preparation of Solutions:

  • Solvent: Use anhydrous acetonitrile (B52724) (or another suitable dry solvent) for dissolution.[6] The solvent should contain less than 30 ppm of water.[6]

  • Dissolving: Slowly add the solvent to the solid phosphoramidite in a sealed container within the fume hood.

  • Mixing: Gently swirl or vortex to dissolve. Avoid vigorous shaking to prevent aerosol formation.

  • Storage of Solution: Store the phosphoramidite solution in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

D. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused solid this compound and any contaminated items like weighing paper or pipette tips.
Liquid Waste Collect all liquid waste, including unused solutions and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of all used gloves, aprons, and other disposable PPE in the designated hazardous waste container for solid chemical waste.[7]

Emergency Procedures

Situation Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

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